Ximenynic acid
Description
This compound is a natural product found in Santalum album, Santalum acuminatum, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(E)-octadec-11-en-9-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENIIVIRETXKSV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317249 | |
| Record name | Ximenynic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557-58-4 | |
| Record name | Ximenynic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ximenynic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ximenynic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252625 | |
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| Record name | Ximenynic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-octadec-11-en-9-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | XYMENYNIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA0Z48P13W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Natural Sources of Ximenynic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximenynic acid, also known as santalbic acid, is a naturally occurring acetylenic fatty acid with the chemical structure (E)-octadec-11-en-9-ynoic acid. This compound has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and analysis, and an exploration of its biosynthetic pathway.
Natural Sources and Quantitative Data
This compound is primarily found in the seed oils of plants belonging to the order Santalales, specifically within the families Santalaceae, Olacaceae, and Opiliaceae.[1][2] The concentration of this compound can vary significantly depending on the plant species and even the specific cultivar or growing conditions.
| Plant Family | Species | Common Name | This compound Content (% of total fatty acids) | Reference(s) |
| Santalaceae | Santalum album | Indian Sandalwood | Up to 84.91% | [3] |
| Santalum spicatum | Australian Sandalwood | ~34-35% | [2] | |
| Santalum acuminatum | Quandong | ~44% | [2] | |
| Exocarpos cupressiformis | Native Cherry | High levels | [4] | |
| Olacaceae | Ximenia americana | Tallow Wood, Wild Plum | 5-15% | [5] |
| Opiliaceae | Various species | (Not specified) | Present in seed oils | [2] |
Experimental Protocols
Extraction of this compound-Rich Oil
Supercritical fluid extraction using carbon dioxide is a green and efficient method for obtaining high-quality seed oils, as it avoids the use of harsh organic solvents and high temperatures that can degrade the desired compounds.[1][6]
Protocol:
-
Sample Preparation: Grind the sandalwood seeds to a fine powder (e.g., 60 µm particle size) to increase the surface area for extraction.[1]
-
Extraction Parameters:
-
Procedure: a. Load the powdered seed material into the extractor vessel of a supercritical fluid extraction unit. b. Pump liquid CO₂ into the system and bring it to the supercritical state by adjusting the temperature and pressure to the specified parameters. c. Allow the supercritical CO₂ to pass through the packed bed of seed powder, dissolving the oil. d. Transfer the CO₂-oil mixture to a separator vessel. e. Reduce the pressure in the separator to cause the CO₂ to return to its gaseous state, leaving the extracted oil to be collected.
Soxhlet extraction is a classical and robust method for extracting lipids from solid materials.
Protocol:
-
Sample Preparation: Dry and crush the Ximenia americana seeds into a coarse powder.
-
Apparatus Setup:
-
Assemble a Soxhlet extractor with a round-bottom flask, a thimble, and a condenser.
-
-
Extraction: a. Place the powdered seeds into a cellulose thimble and insert it into the Soxhlet extractor. b. Fill the round-bottom flask with a suitable solvent, such as petroleum ether or n-hexane.[7][8] c. Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the seed powder. d. Once the solvent reaches the top of the siphon arm, it will carry the extracted oil back into the round-bottom flask. e. Allow this cycle to repeat for a sufficient duration (e.g., 4-16 hours) to ensure complete extraction.[8][9]
-
Solvent Removal: After extraction, remove the solvent from the oil using a rotary evaporator.
Purification of this compound by Low-Temperature Crystallization
This method is effective for purifying fatty acids based on their differential solubility at low temperatures.[2]
Protocol:
-
Dissolution: Dissolve the extracted seed oil in a suitable solvent (e.g., acetone, hexane) with gentle heating.[10][11]
-
Cooling and Crystallization: Slowly cool the solution to a low temperature (e.g., -20°C to -25°C) to induce the crystallization of saturated and less unsaturated fatty acids, leaving the more unsaturated this compound in the solution.[11]
-
Filtration: Filter the cold solution to remove the crystallized fatty acids.
-
Solvent Evaporation: Evaporate the solvent from the filtrate to obtain a concentrated fraction of this compound.
-
Recrystallization (Optional): For higher purity, the process can be repeated by re-dissolving the this compound-enriched fraction in a minimal amount of hot solvent and allowing it to cool and crystallize.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method can be used for the accurate quantification of this compound.[12][13]
Protocol:
-
Sample Preparation: a. Prepare a stock solution of the this compound-containing oil sample in a suitable solvent (e.g., acetonitrile). b. Prepare a series of standard solutions of pure this compound of known concentrations to generate a calibration curve.
-
HPLC Conditions:
-
Analysis: a. Inject the standard solutions and the sample solution into the HPLC system. b. Identify the this compound peak in the chromatograms based on its retention time compared to the standard. c. Construct a calibration curve by plotting the peak area of the standards against their concentrations. d. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from oleic acid, a common C18 monounsaturated fatty acid in plants.[2] The key enzymatic steps involve desaturation and the formation of a triple bond. While the complete pathway is still under investigation, a plausible route involves the conversion of stearolic acid, which is derived from oleic acid.
A key enzyme in this pathway is a divergent form of a Δ12 fatty acid desaturase (FAD2).[4][15] In the Santalaceae family, specific FAD2-like enzymes have been identified that catalyze the introduction of a trans-Δ11 double bond into stearolic acid to form this compound.[15]
Experimental Workflow Overview
The overall process from raw plant material to purified and quantified this compound can be summarized in the following workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sandalwood Essential Oil Supercritical CO2 Extraction - Buy Product on Careddi Supercritical [careddisupercritical.com]
- 7. academicjournals.org [academicjournals.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. iscientific.org [iscientific.org]
- 12. wjarr.com [wjarr.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of HPLC method for this compound in semisolid dosage formulation [wjarr.com]
- 15. Diversity of Δ12 fatty acid desaturases in santalaceae and their role in production of seed oil acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Ximenynic Acid: A Comprehensive Technical Guide on its Discovery, Historical Background, and Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ximenynic acid, also known as santalbic acid, is a naturally occurring acetylenic fatty acid with significant therapeutic potential, particularly in the realm of anti-inflammatory applications. First identified in the 1930s, this unique lipid has been the subject of growing interest for its role in modulating key inflammatory pathways. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, alongside a detailed examination of its mechanism of action as an inhibitor of the arachidonic acid cascade. This document summarizes key quantitative data, outlines experimental protocols for its isolation and activity assessment, and visualizes the relevant signaling pathways to support further research and drug development efforts.
Discovery and Historical Background
The journey of this compound's discovery spans several decades and involves key findings in the field of lipid chemistry.
Initial Discovery and Naming:
The first report of what would later be identified as this compound dates back to 1938. Indian chemists M. K. Madhuranath and B. L. Manjunath, while studying the seed oil of the Indian sandalwood tree (Santalum album), isolated a novel fatty acid they named "santalbic acid"[1]. The initial characterization indicated it was an unsaturated 18-carbon fatty acid.
Parallel to this, in 1937, S. V. Puntambekar and S. Krishna isolated a different, very long-chain saturated fatty acid from the seed oil of Ximenia americana, which they named "ximenic acid"[2]. It is important to distinguish between ximenic acid and this compound, as they are distinct molecules.
The connection between "santalbic acid" and the name "this compound" was solidified later. The name "this compound" itself originates from the genus Ximenia, as this acetylenic fatty acid is also found in the seed oils of plants belonging to this genus[1].
Structure Elucidation:
The definitive chemical structure of santalbic acid was elucidated in 1954 by F. D. Gunstone and W. C. Russell[1][2][3]. Through detailed chemical analysis, they established that santalbic acid is trans-11-octadecen-9-ynoic acid. Their work also confirmed that santalbic acid and this compound were, in fact, the same compound[3].
Natural Occurrence:
This compound is primarily found in the seed oils of plants belonging to the order Santalales, particularly within the families Santalaceae, Olacaceae, and Opiliaceae. The concentration of this compound in these oils can be substantial, in some cases comprising a significant portion of the total fatty acid content.
Table 1: Plant Sources of this compound
| Plant Family | Genus | Species | Common Name |
| Santalaceae | Santalum | album, spicatum | Sandalwood |
| Olacaceae | Ximenia | americana | Tallow wood, Wild plum |
| Opiliaceae | Opilia | (various) |
Traditional Uses of Plant Sources:
Plants rich in this compound, such as Ximenia americana, have a history of use in traditional medicine. Various parts of these plants have been used to treat ailments like skin infections, wounds, and inflammatory conditions, hinting at the bioactive properties of their constituents[1].
Experimental Protocols
This section details the methodologies for the isolation of this compound and the assessment of its anti-inflammatory activity.
Isolation of this compound from Sandalwood Seeds
The following protocol is a generalized modern method for the extraction and purification of this compound from sandalwood (Santalum album) seeds.
Objective: To isolate high-purity this compound from sandalwood seed oil.
Materials:
-
Sandalwood seeds
-
n-Hexane
-
Methanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Urea
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane:ethyl acetate mixtures)
Procedure:
-
Oil Extraction:
-
Grind sandalwood seeds to a fine powder.
-
Extract the oil using a Soxhlet apparatus with n-hexane as the solvent for 6-8 hours.
-
Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude seed oil.
-
-
Saponification:
-
Dissolve the crude oil in a methanolic solution of potassium hydroxide (e.g., 2 M).
-
Reflux the mixture for 1-2 hours to hydrolyze the triglycerides into free fatty acids and glycerol.
-
After cooling, acidify the mixture with hydrochloric acid (e.g., 6 M) to a pH of ~1-2 to protonate the fatty acid salts.
-
-
Fatty Acid Extraction:
-
Extract the free fatty acids from the acidified mixture using n-hexane.
-
Wash the hexane extract with distilled water to remove impurities.
-
Dry the hexane layer over anhydrous sodium sulfate and evaporate the solvent to yield the total fatty acid mixture.
-
-
Urea Adduct Formation (for enrichment):
-
Dissolve the fatty acid mixture in hot methanol.
-
Add a saturated solution of urea in hot methanol.
-
Allow the mixture to cool slowly to room temperature and then chill at 4°C overnight. Saturated fatty acids and oleic acid will form crystalline urea adducts, leaving the more unsaturated and uniquely structured this compound in the methanolic solution.
-
Filter the mixture to remove the urea adducts.
-
Recover the non-adducted fatty acids from the filtrate by adding water and extracting with n-hexane.
-
-
Chromatographic Purification:
-
Further purify the enriched this compound fraction by silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing pure this compound and evaporate the solvent.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acids. Part III. The constitution and properties of santalbic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. PlantFAdb: Fatty acids. Part III. The constitution and properties of santalbic acid. Fatty acids. Part III. The constitution and properties of santalbic acid Gunstone, F. D.; Russell, W. C. Journal of the Chemical Society (Resumed) (1955) 3782-3787 [fatplants.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ximenynic Acid
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, a naturally occurring acetylenic fatty acid. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and cosmetics.
Chemical Structure and Nomenclature
This compound, also known as Santalbic acid, is a long-chain unsaturated fatty acid.[1][2] Its chemical formula is C₁₈H₃₀O₂ and it has a molar mass of approximately 278.43 g/mol .[1][2] The structure consists of an 18-carbon chain containing a carboxyl group (-COOH) at one end, a triple bond, and a double bond.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (11E)-Octadec-11-en-9-ynoic acid .[1][2] This name precisely describes the key structural features:
-
Octadec- : Indicates an 18-carbon chain.
-
-11-en- : Specifies a double bond between carbon atoms 11 and 12.
-
-9-ynoic acid : Denotes a triple bond between carbon atoms 9 and 10 and a carboxylic acid at the C1 position.
-
(11E)- : Refers to the stereochemistry of the double bond, indicating an entgegen (opposite) configuration, which is commonly known as a trans configuration.
A cis isomer of this compound has also been identified in some samples, though in much smaller quantities (<1%).[3]
Chemical Structure Visualization
The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups and the stereochemistry of the double bond.
Caption: Chemical structure of (11E)-Octadec-11-en-9-ynoic acid (this compound).
Stereochemistry
The stereochemistry of this compound is defined by the arrangement of substituents around the carbon-carbon double bond at position 11. The designation (E) indicates that the higher priority groups on each carbon of the double bond are on opposite sides.
According to the Cahn-Ingold-Prelog (CIP) priority rules:
-
At carbon 11, the C10 atom (part of the alkyne) has a higher priority than the hydrogen atom.
-
At carbon 12, the C13 atom (part of the alkyl chain) has a higher priority than the hydrogen atom.
Since the C10 and C13 groups are on opposite sides of the double bond, the configuration is assigned as E (trans).[4][5][6] This geometric isomerism significantly influences the molecule's shape and its biological activity.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₀O₂ | [1][2] |
| Molar Mass | 278.43 g/mol | [1][2] |
| IUPAC Name | (11E)-Octadec-11-en-9-ynoic acid | [1][2] |
| CAS Number | 557-58-4 | [2] |
| Melting Point | 38.25 °C | [7] |
| Appearance | Crystalline material | [7] |
Spectroscopic data are crucial for the identification and characterization of this compound.[7][8] While specific spectral data points are dispersed across various sources, the techniques used for its characterization are consistently reported.
| Spectroscopic Technique | Application | Reference(s) |
| NMR Spectroscopy (¹H and ¹³C) | Used to confirm the identity of trans-ximenynic acid and to distinguish between cis and trans isomers.[8][9] | [8][9] |
| Infrared (IR) Spectroscopy | Characterizes the functional groups present, such as the carboxylic acid, double bond, and triple bond.[7][8] | [7][8] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, often used in conjunction with Gas Chromatography (GC/MS).[8][9] | [8][9] |
| UV-Visible Spectroscopy | Used in the structural characterization of this compound.[7] | [7] |
Experimental Protocols
Isolation from Natural Sources
This compound is predominantly found in the seed oils of plants belonging to the Santalaceae, Olacaceae, and Opiliaceae families.[7][8] A common source for its extraction is the seeds of Santalum album (Sandalwood).[7]
Protocol for n-Hexane Extraction from Santalum album Seeds:
-
Sample Preparation: The seeds of Santalum album L. are collected, dried, and powdered.
-
Extraction: The powdered seed material is subjected to extraction with n-hexane. This can be performed using a Soxhlet apparatus for a specified duration to ensure exhaustive extraction of the oil.
-
Solvent Removal: The resulting extract, rich in seed oil, is filtered to remove solid plant material. The n-hexane is then removed from the filtrate, typically using a rotary evaporator under reduced pressure, to yield the crude seed oil.
-
Purification: The crude oil can be further purified to isolate this compound. Common methods include recrystallization and chromatography.[8] For instance, the oil can be partially hydrolyzed using a lipase, followed by physical separation techniques to enrich the fraction containing this compound.[10]
Characterization and Analysis
Protocol for High-Performance Thin-Layer Chromatography (HPTLC) Analysis:
This method is used for the quantification of this compound in extracts.[7]
-
Standard and Sample Preparation: A standard stock solution of this compound is prepared by dissolving a known amount (e.g., 30 mg) in a suitable solvent like methanol to a final volume of 100 mL. Test solutions from the extracted oil are prepared similarly.[7]
-
Chromatography:
-
Stationary Phase: HPTLC plates pre-coated with silica gel.
-
Mobile Phase: A mixture of solvents such as toluene, chloroform, methanol, and formic acid is optimized to achieve good separation.
-
Application: A specific volume (e.g., 5 µL) of the standard and test solutions are applied as bands onto the HPTLC plate using an automated applicator.[7]
-
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Detection and Quantification: After development, the plate is dried, and derivatization may be performed if necessary. The plate is then scanned with a densitometer at a specific wavelength (e.g., 550 nm) to detect and quantify the separated compounds.[7] The amount of this compound in the sample is determined by comparing the peak area of the sample to that of the standard.
Chemical Synthesis
Chemical synthesis provides an alternative route to obtain this compound. One reported method involves using readily available precursors.[11]
Conceptual Synthesis Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H30O2 | CID 5312688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation and identification of this compound isomers in the seed oil ofSantalum spicatum R.Br. as their 4,4-dimethyloxazoline derivatives | Semantic Scholar [semanticscholar.org]
- 4. Khan Academy [khanacademy.org]
- 5. E–Z notation - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound in Santalum obtusifolium seed oil | Zendy [zendy.io]
- 10. EP1402787A1 - this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
The Biosynthesis of Ximenynic Acid in Santalales: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ximenynic acid, a unique acetylenic fatty acid found predominantly in the plant order Santalales, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, focusing on the key enzymatic steps and the genetic machinery involved. Drawing from current scientific literature, this document outlines the proposed metabolic route, presents quantitative data on fatty acid composition, details relevant experimental protocols, and provides visual representations of the core biological processes to facilitate a comprehensive understanding for research and development purposes.
Introduction
This compound (trans-11-octadecen-9-ynoic acid) is a non-common fatty acid characterized by the presence of a conjugated enyne system (a double bond and a triple bond). It is primarily found in the seed and root tissues of plants belonging to the Santalaceae family, such as sandalwood (Santalum album) and sweet quandong (Santalum acuminatum).[1][2] The unique chemical structure of this compound underpins its various reported biological activities, making its biosynthesis a subject of considerable scientific inquiry. Understanding this pathway is crucial for potential biotechnological production and for the development of novel therapeutics.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a specialized branch of fatty acid metabolism that diverges from the conventional pathways for saturated and unsaturated fatty acid synthesis. The currently accepted model posits a two-step conversion from the common monounsaturated fatty acid, oleic acid.
Step 1: Acetylenation of Oleic Acid to Stearolic Acid
The initial proposed step involves the formation of an acetylenic (triple) bond in the oleic acid backbone to produce stearolic acid (9-octadecynoic acid). This conversion is catalyzed by a specialized fatty acid acetylenase. While the specific acetylenase in Santalales has not been fully characterized, it is a critical enzymatic function for initiating the pathway.
Step 2: Desaturation of Stearolic Acid to this compound
The key and most well-characterized step is the desaturation of stearolic acid to form this compound. This reaction is catalyzed by a divergent and multifunctional Δ12 fatty acid desaturase (FAD) enzyme.[1][3] Specifically, a FAD2-like enzyme isolated from Santalum acuminatum, designated SaFAD2 , has been demonstrated to catalyze the trans-Δ11 desaturation of stearolic acid.[4][5] This enzymatic activity is unusual, as canonical FAD2 enzymes typically introduce a cis-Δ12 double bond in oleic acid to produce linoleic acid.[6]
The promiscuity of FAD enzymes in Santalaceae is a notable feature of this pathway. For instance, SaFAD2 also exhibits Δ15 desaturase activity on linoleic acid, an activity usually associated with FAD3 enzymes.[4][5]
Below is a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed pathway for this compound biosynthesis.
Quantitative Data: Fatty Acid Composition in Santalales
The seed oils of various Santalum species are rich sources of this compound. The relative abundance of this and other fatty acids varies between species. The following table summarizes the fatty acid composition of several Santalum species.
| Species | Oleic Acid (%) | This compound (%) | Linoleic Acid (%) | Stearolic Acid (%) | Reference |
| Santalum acuminatum | 2.0 | 35.0 | 2.0 | 5.0 | [3] |
| Santalum insulare | 7-28 | 64-86 | - | 0.7-3.0 | [7] |
| Santalum album | ~52 | ~35 | - | - | [8] |
| Santalum spicatum | 50-53 | 28-36 | - | <1 | [9] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of Fatty Acid Desaturase Genes
Objective: To isolate the genes encoding the enzymes responsible for this compound synthesis.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from developing seeds of a Santalales species (e.g., Santalum acuminatum) using a suitable plant RNA extraction kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Degenerate PCR: Degenerate primers are designed based on conserved regions of known microsomal Δ12 fatty acid desaturase (FAD) genes from other plant species. These primers are used to amplify a fragment of the target FAD gene from the cDNA.
-
RACE (Rapid Amplification of cDNA Ends): The full-length cDNA sequence of the FAD gene is obtained using 5' and 3' RACE protocols with gene-specific primers designed from the sequence of the PCR fragment.
-
Cloning and Sequencing: The full-length cDNA is cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to confirm the gene identity.
Heterologous Expression of FAD Genes in Yeast
Objective: To functionally characterize the enzymatic activity of the cloned FAD genes.
Methodology:
-
Yeast Expression Vector Construction: The full-length open reading frame of the FAD gene is subcloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: The expression vector is transformed into a suitable strain of Saccharomyces cerevisiae.
-
Yeast Culture and Induction: Transformed yeast cells are grown in a selective medium. Gene expression is induced by adding galactose to the medium.
-
Substrate Feeding: The yeast culture is supplemented with potential fatty acid substrates, such as oleic acid or stearolic acid, to test for enzymatic conversion.
-
Fatty Acid Analysis: After a period of incubation, the yeast cells are harvested, and total fatty acids are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the fatty acid composition of biological samples.
Methodology:
-
Lipid Extraction: Total lipids are extracted from the sample (e.g., yeast cells, plant seeds) using a solvent mixture such as chloroform:methanol (2:1, v/v).
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to their corresponding fatty acid methyl esters (FAMEs) by incubation with a reagent such as 0.2 M trimethylsulfonium hydroxide (TMSH) in methanol.
-
GC-MS Analysis: The FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer.
-
GC Column: A suitable capillary column (e.g., BPX70) is used for separation.
-
Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared to a library of known FAMEs for identification.
-
Quantification: The relative abundance of each fatty acid is determined by integrating the peak area from the chromatogram.
-
Below is a diagram representing a typical experimental workflow.
Caption: Workflow for FAD gene identification and characterization.
Conclusion and Future Directions
The biosynthesis of this compound in Santalales is a remarkable example of metabolic diversification in plants. The key to this pathway lies in the evolution of multifunctional fatty acid desaturases with novel substrate specificities. While the direct desaturation of stearolic acid by a FAD2-like enzyme is the most supported model, further research is needed to fully characterize the acetylenase responsible for the initial step and to explore the regulatory mechanisms governing the expression of these unique enzymes. A deeper understanding of this pathway will not only advance our knowledge of plant lipid metabolism but also open up new avenues for the sustainable production of this valuable fatty acid for pharmaceutical and industrial applications.
References
- 1. Diversity of Δ12 fatty acid desaturases in santalaceae and their role in production of seed oil acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FAD2 Gene in Plants: Occurrence, Regulation, and Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. foreverest.net [foreverest.net]
An In-Depth Technical Guide to the Physical and Chemical Properties of Pure Ximenynic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximenynic acid, also known as Santalbic acid, is a naturally occurring long-chain acetylenic fatty acid. Its chemical structure, (11E)-Octadec-11-en-9-ynoic acid, features a unique conjugated enyne system—a double bond in conjugation with a triple bond—which is responsible for its distinct chemical reactivity and biological activity.[1][2][3] Predominantly found in the seed oils of plants belonging to the Santalaceae, Olacaceae, and Opiliaceae families, this compound is particularly abundant in Sandalwood (Santalum album) and species of Ximenia.[2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of pure this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities, with a focus on its anti-inflammatory mechanisms.
Physical and Chemical Properties
Pure this compound is a white to off-white crystalline powder at room temperature.[4] The key physical and chemical properties are summarized in the table below, providing a consolidated resource for researchers.
| Property | Value | Citations |
| IUPAC Name | (11E)-Octadec-11-en-9-ynoic acid | [2][3] |
| Synonyms | Santalbic acid, (E)-Octadec-11-en-9-ynoic acid, Ximeninic acid | [3] |
| CAS Number | 557-58-4 | [2][3] |
| Molecular Formula | C₁₈H₃₀O₂ | [2][3] |
| Molecular Weight | 278.43 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 38.25 - 41 °C | [4] |
| Boiling Point | 416.8 °C at 760 mmHg (estimated) | - |
| Density | ~0.936 g/cm³ | - |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, and n-hexane. | [4][5][6] |
| Stability | Sensitive to oxidation due to the presence of double and triple bonds. Store in a cool, dry, and well-ventilated place. | - |
Spectral Data for Structural Elucidation
The unique enyne structure of this compound gives rise to characteristic spectral fingerprints. While detailed spectra of the pure acid are found within specialized literature, this section describes the key expected features for its identification. The analysis is often performed on its methyl ester derivative, methyl ximenynate, for improved volatility in GC-MS.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the trans double bond, protons adjacent to the triple bond, the terminal methyl group, multiple methylene (-CH₂-) groups of the aliphatic chain, and the protons alpha to the carboxylic acid group.
-
¹³C-NMR : The carbon NMR spectrum provides key signals for the carboxylic carbon, the four sp-hybridized carbons of the alkyne and alkene groups, and the distinct signals for the carbons in the long aliphatic chain.[7][8][9]
-
-
Infrared (IR) Spectroscopy :
-
A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group.[10]
-
A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.[11][12]
-
A weak absorption around 2200-2260 cm⁻¹ is characteristic of the C≡C triple bond stretching.[13]
-
A peak around 960-970 cm⁻¹ is indicative of the out-of-plane C-H bend of the trans-disubstituted double bond.[11]
-
-
Mass Spectrometry (MS) :
-
Electron Impact (EI) mass spectrometry of the fatty acid or its methyl ester would show a molecular ion peak [M]⁺.
-
The fragmentation pattern for long-chain fatty acids typically includes a series of peaks separated by 14 mass units (-CH₂- groups).[14][15] Key fragments would arise from cleavage adjacent to the carbonyl group and fragmentation around the unsaturated enyne system.[14][16]
-
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and in-vitro analysis of this compound, compiled from established research practices.
Isolation and Purification Workflow
The following workflow outlines the extraction and purification of this compound from Sandalwood (Santalum album) seeds.
Protocol 1: n-Hexane Extraction of Oil from Santalum album Seeds [4][5]
-
Sample Preparation: Dry Santalum album seeds at 40-50°C to a moisture content below 10%. Grind the dried seeds into a fine powder (20-40 mesh).
-
Soxhlet Extraction: Place approximately 100 g of the powdered seeds into a cellulose thimble and load it into a Soxhlet extractor.
-
Solvent Addition: Fill a 500 mL round-bottom flask with approximately 300 mL of n-hexane and add a few boiling chips.
-
Extraction Process: Assemble the Soxhlet apparatus and heat the flask using a heating mantle to maintain a steady reflux. Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
Solvent Recovery: After extraction, allow the apparatus to cool. Recover the n-hexane using a rotary evaporator under reduced pressure to yield the crude sandalwood seed oil.
Protocol 2: Low-Temperature Recrystallization for Purification [17][18][19]
-
Dissolution: Gently warm a suitable solvent mixture (e.g., acetone or a hexane/acetone mixture). Dissolve the crude fatty acid mixture obtained from saponification and acidification in the minimum amount of the hot solvent to create a saturated solution.
-
Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the initial formation of crystals.
-
Low-Temperature Incubation: Place the flask in a -20°C freezer and leave it undisturbed for 12-24 hours to maximize the crystallization of this compound, as saturated fatty acids tend to remain in the solution.
-
Crystal Collection: Pre-cool the filtration apparatus. Quickly filter the cold mixture through a Büchner funnel under vacuum to collect the crystallized this compound.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity can be assessed by measuring the melting point and through chromatographic techniques like HPLC or GC-MS.
In-Vitro Anti-Inflammatory Assays
Protocol 3: Lipoxygenase (LOX) Inhibition Assay [20][21][22] This assay measures the ability of a compound to inhibit the lipoxygenase enzyme, which is involved in the synthesis of inflammatory leukotrienes.
-
Reagent Preparation:
-
Buffer: 0.2 M Borate buffer (pH 9.0).
-
Enzyme Solution: Prepare a solution of soybean lipoxygenase (Type I-B) in the borate buffer to a final concentration of ~200 U/mL.
-
Substrate Solution: Prepare a 250 µM solution of linoleic acid in borate buffer.
-
Test Compound: Prepare stock solutions of pure this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of borate buffer.
-
Add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent.
-
Add 10 µL of the enzyme solution to each well and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.
-
-
Measurement: Immediately measure the increase in absorbance at 234 nm for 3-5 minutes using a microplate reader. The absorbance increase is due to the formation of conjugated dienes in the product.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100
Protocol 4: Albumin Denaturation Inhibition Assay [23][24][25] This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
-
Reagent Preparation:
-
BSA Solution: Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Test Compound: Prepare stock solutions of this compound in a suitable solvent and create serial dilutions.
-
Standard: Prepare solutions of a standard anti-inflammatory drug like Diclofenac sodium.
-
-
Assay Procedure:
-
In a test tube, mix 1.8 mL of the 1% BSA solution with 0.2 mL of the test compound solution at various concentrations.
-
For the control, mix 1.8 mL of BSA solution with 0.2 mL of the corresponding solvent.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 57°C for 10 minutes.
-
-
Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100
Biological Activity and Signaling Pathways
This compound is recognized for its potent anti-inflammatory properties. This activity is primarily attributed to its ability to inhibit key enzymes in the arachidonic acid metabolism pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Inhibition of the Cyclooxygenase (COX) Pathway
The COX pathway converts arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. This compound acts as an inhibitor in this pathway.
Inhibition of the Lipoxygenase (LOX) Pathway
The LOX pathway metabolizes arachidonic acid into leukotrienes (LTs), which are potent chemoattractants and mediators of allergic and inflammatory responses, particularly in asthma. This compound also demonstrates inhibitory effects on this pathway.
By inhibiting both the COX and LOX pathways, this compound effectively reduces the production of a broad spectrum of inflammatory mediators, making it a compound of significant interest for the development of novel anti-inflammatory drugs and advanced cosmeceuticals.
Conclusion
This compound stands out as a unique natural fatty acid with well-defined physical and chemical properties and significant biological potential. Its distinctive enyne structure is key to both its characterization and its function as a dual inhibitor of the COX and LOX inflammatory pathways. The protocols and data presented in this guide offer a foundational resource for researchers aiming to isolate, analyze, and further investigate the therapeutic applications of this promising molecule. Further research into its specific interactions with enzyme active sites and its in-vivo efficacy will be crucial for its translation into clinical and commercial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C18H30O2 | CID 5312688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. alliancechemical.com [alliancechemical.com]
- 7. bch.ro [bch.ro]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. magritek.com [magritek.com]
- 10. mdpi.com [mdpi.com]
- 11. sciepub.com [sciepub.com]
- 12. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 13. instanano.com [instanano.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. sinh.cas.cn [sinh.cas.cn]
- 16. researchgate.net [researchgate.net]
- 17. US3755389A - Method of separating fatty acids - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. Determination of 15-lipoxygenase inhibitory assay [bio-protocol.org]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. sphinxsai.com [sphinxsai.com]
- 23. 4.8.1. BSA Denaturation InhibitionAssay [bio-protocol.org]
- 24. In Vitro Egg Albumin Denaturation Inhibition Assay [bio-protocol.org]
- 25. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological Activities of Ximenynic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ximenynic acid, a unique acetylenic fatty acid found in the seed oils of plants from the Santalales order, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth review of the known biological functions of this compound, with a focus on its anti-inflammatory, anticancer, and anti-aging properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Core Biological Activities of this compound
This compound exhibits a range of pharmacological effects, primarily attributed to its unique chemical structure featuring a conjugated enyne system. The principal biological activities identified through in vitro and in vivo studies include anti-inflammatory, anticancer, and anti-aging effects.[1]
Anti-inflammatory Activity
This compound's anti-inflammatory properties are a cornerstone of its therapeutic potential.[2] A key mechanism underlying this activity is the selective inhibition of cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[3][4] Unlike many non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not appear to significantly inhibit the COX-2 isoform at similar concentrations.[3][4] This selective inhibition of COX-1 suggests a potentially distinct mechanism of action and therapeutic profile.[3][4]
Anticancer Activity
This compound has demonstrated notable anticancer activity, particularly against hepatocellular carcinoma. Studies on the HepG2 human hepatoma cell line have revealed several mechanisms through which this compound exerts its anti-proliferative and pro-apoptotic effects.[3][4]
Key anticancer mechanisms include:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells. This is evidenced by the suppression of the anti-apoptotic protein Sirtuin 1 (SIRT1).[3][4]
-
Cell Cycle Arrest: The compound effectively halts the cell cycle at the G1/S phase transition, preventing cancer cell proliferation.[3][4] This is achieved by inhibiting the expression of key cell cycle-associated proteins and genes, including General Control of Amino Acid Synthesis Yeast Homolog Like 2 (GCN5L2), cyclin D3, and cyclin E1.[3][4]
-
Inhibition of Angiogenesis: this compound has been shown to suppress the expression of genes associated with the formation of new blood vessels, such as vascular endothelial growth factor (VEGF)-B and VEGF-C, which are crucial for tumor growth and metastasis.[3][4]
-
COX-1 Inhibition: Similar to its anti-inflammatory action, the inhibition of COX-1 also contributes to the anticancer effects of this compound in HepG2 cells.[3][4]
Anti-aging and Dermatological Effects
This compound is utilized in the cosmetics industry for its potential anti-aging and skin health benefits.[5] It is reported to improve skin elasticity and firmness and is used in anti-aging creams and serums.[5] One of the proposed mechanisms for its anti-aging potential is the inhibition of collagenase, an enzyme that breaks down collagen and contributes to the visible signs of aging. Additionally, this compound is known to enhance skin microcirculation, which can improve skin tone and vitality.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound. It is important to note that specific IC50 values for enzyme inhibition by purified this compound are not widely reported in the currently available literature.
Table 1: Anticancer Activity of this compound in HepG2 Cells
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cell Proliferation | HepG2 | 50 µM, 100 µM | Significant inhibition in a dose-dependent manner | [3] |
| Cell Cycle Arrest | HepG2 | 50 µM, 150 µM | Significant increase in the percentage of cells in the G0/G1 phase after 24h and 36h of treatment | [3] |
| Gene Expression (mRNA) | HepG2 | 50 µM, 150 µM | Significant decrease in cyclin D3 and cyclin E1 mRNA levels after 36h of treatment | [3] |
| Protein Expression | HepG2 | - | Inhibition of GCN5L2 protein expression | [3] |
| Protein Expression | HepG2 | - | Suppression of SIRT1 protein expression | [3][4] |
| Gene Expression (mRNA) | HepG2 | - | Significant inhibition of COX-1 mRNA and protein expression | [3][4] |
| Angiogenesis-related Gene Expression (mRNA) | HepG2 | - | Suppression of VEGF-B and VEGF-C expression | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the review.
Cell Culture and Treatment
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations (e.g., 0-150 µM) for the specified duration (e.g., 24, 36, or 72 hours). A vehicle control (medium with the solvent) is run in parallel.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 72 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[6]
-
Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat HepG2 cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The fluorescence of FITC and PI is measured to quantify the different cell populations.[1][5]
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within each cell. This enables the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Treat HepG2 cells with this compound for the specified time (e.g., 24 or 36 hours).[3]
-
Harvest the cells and wash with cold PBS.
-
Fix the cells in 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.[5][7][8][9]
-
Enzyme Inhibition Assays (General Protocols)
-
Principle: The activity of COX-1 is measured by detecting the production of its enzymatic products, such as prostaglandin E2 (PGE2), from the substrate arachidonic acid. The inhibitory effect of this compound is determined by the reduction in product formation.
-
General Protocol:
-
A reaction mixture is prepared containing Tris-HCl buffer, hematin, and L-epinephrine.
-
Purified ovine or human COX-1 enzyme is added to the mixture.
-
This compound (at various concentrations) or a vehicle control is added and pre-incubated with the enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
After a specific incubation time at 37°C, the reaction is stopped.
-
The amount of PGE2 produced is quantified using a specific method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The percentage of inhibition is calculated by comparing the amount of product formed in the presence of this compound to the control.[10]
-
-
Principle: This assay measures the activity of 5-LOX by quantifying the formation of its products, such as leukotrienes, from arachidonic acid.
-
General Protocol:
-
A reaction mixture is prepared containing the 5-LOX enzyme in a suitable buffer.
-
This compound at various concentrations is pre-incubated with the enzyme.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The formation of the product, often a hydroperoxy derivative, is monitored spectrophotometrically by the increase in absorbance at 234 nm.
-
The percentage of inhibition is calculated based on the reduction in the rate of product formation.[4]
-
-
Principle: This assay determines the ability of a compound to inhibit the activity of collagenase, which breaks down collagen. A synthetic peptide substrate that mimics the structure of collagen is often used.
-
General Protocol:
-
Collagenase from Clostridium histolyticum is dissolved in a buffer.
-
A synthetic substrate, such as N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA), is prepared.
-
This compound is incubated with the collagenase enzyme.
-
The substrate is added to start the reaction.
-
The cleavage of the substrate by collagenase leads to a decrease in absorbance, which is monitored over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of substrate degradation in the presence of this compound to that of the control.
-
Signaling Pathways Modulated by this compound
The anticancer effects of this compound in HepG2 cells involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
This compound-Induced Apoptosis and Cell Cycle Arrest in HepG2 Cells
This compound triggers a cascade of events leading to apoptosis and cell cycle arrest in hepatocellular carcinoma cells. A key initiating step is the inhibition of COX-1. This, along with the downregulation of the anti-apoptotic protein SIRT1, contributes to the activation of the apoptotic pathway. Concurrently, this compound inhibits the expression of GCN5L2, which in turn leads to the decreased expression of cyclin D3 and cyclin E1, resulting in the arrest of the cell cycle at the G1/S transition.
Conclusion
This compound is a promising natural compound with a multifaceted pharmacological profile. Its selective inhibition of COX-1, coupled with its ability to induce apoptosis and cell cycle arrest in cancer cells, highlights its potential for development as both an anti-inflammatory and an anticancer agent. The anti-aging properties further broaden its applicability in dermatology and cosmetics. While the current body of research provides a strong foundation, further studies are warranted to elucidate the precise molecular targets and to establish a more comprehensive quantitative understanding of its enzymatic inhibition. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate future research and development efforts centered on this intriguing fatty acid.
References
- 1. mdpi.com [mdpi.com]
- 2. HepG2 Hepatocarcinoma Apoptosis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of this compound on cell cycle arrest and apoptosis and COX-1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Assessment of Apoptotic and Cell Cycle Arrest Analysis on HepG2 Cells by Polyethylene Glycol–Coupled Selenium Nanocomposite Fabricated From Cassia fistula Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Ximenynic Acid: An In-depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximenynic acid, a unique acetylenic fatty acid found predominantly in plants of the Santalales order, has garnered significant interest for its diverse biological activities.[1][2][3] In vitro and in vivo studies have suggested its potential as an anti-inflammatory, anti-cancer, and metabolic regulating agent.[4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in vitro, with a focus on its effects on inflammatory pathways, cancer cell proliferation, and fatty acid metabolism. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Core Mechanisms of Action: Data Summary
The in vitro effects of this compound have been investigated in various cell models, with the most detailed studies conducted in the human hepatoma cell line, HepG2. The following tables summarize the key quantitative findings from the available scientific literature.
Table 1: Anti-Proliferative and Pro-Apoptotic Effects in HepG2 Cells
| Parameter | Cell Line | This compound Concentration | Observation | Citation |
| Cell Viability | HepG2 | 50 µM | Significant inhibition of cell growth | [5] |
| 100 µM | Significant inhibition of cell growth | [5] | ||
| 150 µM | Dose-dependent inhibition of cell growth | [5] | ||
| Apoptosis | HepG2 | 50 µM and 150 µM | Promotion of apoptosis | [5] |
| Cell Cycle | HepG2 | 50 µM and 150 µM | G1/G0 phase arrest | [5] |
Table 2: Regulation of Gene and Protein Expression in HepG2 Cells
| Target Molecule | Effect of this compound | Concentration | Observation | Citation |
| Inflammation-Related | ||||
| Cyclooxygenase-1 (COX-1) mRNA | Inhibition of expression | 50 µM and 150 µM | Significant decrease in mRNA levels | [5] |
| Cyclooxygenase-1 (COX-1) Protein | Inhibition of expression | 50 µM and 150 µM | Significant decrease in protein levels | [5] |
| Cyclooxygenase-2 (COX-2) | No significant effect on expression | 50 µM and 150 µM | Expression not reduced | [5] |
| Apoptosis & Cell Cycle-Related | ||||
| Silent Information Regulator T1 (SIRT1) | Suppression of expression | 50 µM and 150 µM | Significant suppression | [1][6] |
| Cyclin D3 (CCND3) mRNA | Inhibition of expression | 50 µM and 150 µM | Inhibition of mRNA expression | [5] |
| Cyclin E1 (CCNE1) mRNA | Inhibition of expression | 50 µM and 150 µM | Inhibition of mRNA expression | [5] |
| GCN5L2 Protein | Inhibition of expression | 50 µM and 150 µM | Inhibition of protein expression | [5] |
| Angiogenesis-Related | ||||
| Vascular Endothelial Growth Factor (VEGF)-B | Suppression of expression | 50 µM and 150 µM | Suppression of gene expression | [5] |
| Vascular Endothelial Growth Factor (VEGF)-C | Suppression of expression | 50 µM and 150 µM | Suppression of gene expression | [5] |
| Fatty Acid Metabolism | ||||
| Fatty Acid Desaturase 2 (FADS2) Protein | Down-regulation of expression | 150 µM (72h) | Significant down-regulation | [7] |
Note: Direct enzymatic inhibition assays for COX-1, COX-2, and lipoxygenases with purified enzymes and corresponding IC50 values for this compound are not currently available in the reviewed literature. The primary anti-inflammatory mechanism observed in vitro is the inhibition of COX-1 gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for assessing its in vitro activities.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature or representative protocols for assessing the in vitro mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
Murine macrophage (RAW 264.7) cells are cultured in DMEM.
-
-
Culture Conditions:
-
Media is supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation and Treatment:
-
A stock solution of this compound is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 0-150 µM).
-
Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration as the highest this compound treatment group.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed HepG2 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 150 µM) for a specified duration (e.g., 72 hours).[5]
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Seed HepG2 cells in 6-well plates and treat with this compound (e.g., 50 and 150 µM) for the desired time.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Gene Expression Analysis (RT-qPCR)
-
Objective: To measure the effect of this compound on the mRNA levels of target genes.
-
Methodology:
-
Treat HepG2 cells with this compound as described above.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using gene-specific primers for target genes (e.g., PTGS1 (COX-1), PTGS2 (COX-2), SIRT1, FADS2, SCD) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Protein Expression Analysis (Western Blot)
-
Objective: To determine the effect of this compound on the protein levels of target molecules.
-
Methodology:
-
Treat HepG2 cells with this compound.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., COX-1, SIRT1, FADS2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays
-
Objective: To determine the direct inhibitory effect of this compound on COX and LOX enzyme activity.
-
Methodology (General Protocol):
-
Utilize commercially available COX-1/COX-2 or 5-/12-/15-LOX inhibitor screening assay kits.
-
Prepare a reaction mixture containing the purified enzyme (e.g., ovine COX-1, human recombinant COX-2, or soybean 5-LOX), heme cofactor, and assay buffer.
-
Pre-incubate the enzyme mixture with various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Measure the production of the enzymatic product (e.g., prostaglandin H2 for COX, or hydroperoxyeicosatetraenoic acids for LOX) using a colorimetric or fluorometric method as per the kit instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay (Luciferase Reporter Assay)
-
Objective: To assess the ability of this compound to activate PPARs.
-
Methodology (General Protocol):
-
Use a cell line (e.g., HEK293 or HepG2) stably or transiently co-transfected with an expression vector for the PPAR of interest (e.g., PPARα, PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Treat the transfected cells with various concentrations of this compound and a known PPAR agonist as a positive control.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity indicates activation of the PPAR signaling pathway.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value.
-
Conclusion and Future Directions
The available in vitro data provides compelling evidence for the multifaceted mechanism of action of this compound. In the HepG2 cancer cell line, it demonstrates anti-proliferative and pro-apoptotic effects, which appear to be mediated through the suppression of SIRT1 and the inhibition of COX-1 gene expression, leading to cell cycle arrest. Furthermore, this compound influences fatty acid metabolism by downregulating the expression of key enzymes like FADS2.
While the anti-inflammatory properties of this compound are frequently cited, direct evidence of its inhibitory effects on the enzymatic activity of cyclooxygenases and lipoxygenases is currently lacking in the public domain. Similarly, its potential to directly activate PPARs remains to be experimentally confirmed.
Future research should focus on:
-
Conducting direct enzyme inhibition assays with purified COX and LOX isoforms to determine the IC50 values of this compound.
-
Investigating the effect of this compound on cytokine production (e.g., TNF-α, IL-6) in immune cells to quantify its anti-inflammatory potency.
-
Performing PPAR activation assays to elucidate whether this compound is a direct ligand for any of the PPAR isoforms.
-
Expanding the in vitro studies to a broader range of cancer cell lines and primary cells to better understand the context-dependency of its effects.
A more complete understanding of these molecular mechanisms will be crucial for the rational design of future preclinical and clinical studies to fully exploit the therapeutic potential of this compound.
References
- 1. Effect of this compound on cell cycle arrest and apoptosis and COX-1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the In Vivo Pharmacological Effects of Ximenynic Acid
Executive Summary: Ximenynic acid, a unique acetylenic fatty acid found predominantly in the seed oils of plants from the Santalales order, has garnered significant attention for its diverse pharmacological activities. In vivo and in vitro studies have demonstrated its potential as a therapeutic agent, particularly in modulating lipid metabolism, exerting anti-inflammatory effects, and improving skin health. This technical guide provides a comprehensive overview of the in vivo pharmacological effects of this compound, detailing the experimental protocols used in key studies, presenting quantitative data in structured tables, and visualizing the underlying molecular pathways. The evidence suggests that this compound primarily acts by regulating the expression of key enzymes in fatty acid synthesis and by modulating inflammatory signaling pathways, making it a promising candidate for further research and development in the pharmaceutical and cosmetic industries.
Introduction
This compound, also known as santalbic acid, is a conjugated acetylenic fatty acid (octadeca-trans-11-en-9-ynoic acid). It is primarily found in the seed oils of plants belonging to the Santalaceae, Olacaceae, and Opiliaceae families.[1][2][3] A growing body of research has highlighted its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-proliferative properties.[1][3][4] This document focuses on the in vivo evidence of its pharmacological effects, providing researchers and drug development professionals with a detailed summary of its mechanisms of action and a foundation for future studies.
Pharmacological Effects in Vivo
Modulation of Lipid Metabolism
This compound has a significant impact on fatty acid metabolism, particularly the synthesis of n-3 and n-9 polyunsaturated fatty acids (PUFAs). In vivo studies using murine models have shown that dietary supplementation with oils rich in this compound can alter the fatty acid profiles in key metabolic organs like the liver.
An animal study involving C57BL/6 mice demonstrated that consumption of Sandalwood seed oil (SWSO), which is rich in this compound, led to significant changes in liver and brain fatty acid composition compared to an olive oil (OO) control group.[5][6] In the liver, SWSO intake increased total n-3 fatty acids while decreasing total n-9 fatty acids.[5][6] Conversely, a significant decrease in total n-3 fatty acids was observed in the brain.[5][6] The mechanism for these effects is believed to be the downregulation of key enzymes involved in lipid metabolism.[5][6][7] In vitro follow-up studies on HepG2 cells confirmed that pure this compound significantly down-regulates the gene and protein expression of Stearoyl-CoA Desaturase (SCD) and Fatty Acid Desaturase 2 (FADS2).[5][6]
Table 1: Effects of Sandalwood Seed Oil (SWSO) on Fatty Acid Composition in Mice (8-week study)
| Tissue | Fatty Acid Group | Change in SWSO Group vs. Olive Oil Group | Significance (p-value) | Reference |
|---|---|---|---|---|
| Liver | Total n-3 Fatty Acids | Elevated | < 0.05 | [5][6] |
| Total n-9 Fatty Acids | Decreased | < 0.05 | [5][6] |
| Brain | Total n-3 Fatty Acids | Significantly Decreased | < 0.05 |[5][6] |
Anti-Inflammatory Activity
This compound and extracts containing it have demonstrated notable anti-inflammatory properties in vivo.[2][4] These effects are attributed to the modulation of inflammatory mediators and signaling pathways.
A study on the hydroethanolic extract of Ximenia americana bark (HEXA), which contains various bioactive compounds including phenolic acids, was evaluated in a murine model of rheumatoid arthritis induced by Complete Freund's Adjuvant (CFA).[8] The extract significantly reduced CFA-induced mechanical hyperalgesia and knee edema.[8] This physiological improvement was associated with a significant reduction in the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the synovial fluid.[8] Concurrently, the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) were increased.[8] While this study used an extract, it points to the potent anti-inflammatory potential of its constituents. Other studies suggest that the mechanism may involve the inhibition of cyclooxygenase (COX) enzymes and the NF-κB pathway.[9][10]
Table 2: Anti-Inflammatory Effects of Ximenia americana Extract in a Murine Arthritis Model
| Parameter | Measurement | Effect of HEXA Treatment vs. Vehicle | Significance (p-value) | Reference |
|---|---|---|---|---|
| Pain | Mechanical Hyperalgesia | Significantly Reduced | < 0.01 | [8] |
| Inflammation | Ipsilateral Knee Edema | Significantly Reduced | < 0.001 | [8] |
| Cytokines | IL-6 Levels (Synovial Fluid) | Reduced | < 0.01 | [8] |
| TNF-α Levels (Synovial Fluid) | Reduced | < 0.01 | [8] |
| | IL-10 Levels (Synovial Fluid) | Increased | < 0.01 |[8] |
Effects on Skin Health
This compound is widely used in the cosmetics industry, and emerging evidence suggests it may counteract signs of skin aging by improving hydration and elasticity.[4] While direct in vivo human studies on pure this compound are limited, studies on other natural compounds provide a framework for its potential mechanisms. For instance, supplementation with Pycnogenol®, a standardized plant extract, has been shown to significantly improve skin hydration and elasticity in postmenopausal women.[11] These effects were correlated with a significant increase in the gene expression of hyaluronic acid synthase-1 (HAS-1), which is crucial for the synthesis of hyaluronic acid, a key molecule for skin moisture, and an increase in collagen gene expression.[11] Given this compound's role in modulating gene expression, it is plausible that it acts through similar pathways to enhance the synthesis of extracellular matrix components.
Table 3: Potential In Vivo Effects of this compound on Skin Parameters
| Parameter | Expected Effect | Potential Mechanism | Supporting Evidence (Model) |
|---|---|---|---|
| Skin Hydration | Increase | Increased Hyaluronic Acid Synthesis | Increased HAS-1 gene expression[11] |
| Skin Elasticity | Increase | Increased Collagen & Elastin Synthesis | Increased gene expression for collagen[11][12] |
| Photoaging | Reduction | Inhibition of UV-induced MMPs & COX-2 | Attenuation of UV-induced collagen decrease[13] |
Experimental Methodologies
Animal Model for Lipid Metabolism Analysis
This protocol is based on the methodology described by Zhang et al. (2020).[5][6]
-
Subjects: Thirty C57BL/6 male mice, 4 weeks of age.
-
Acclimatization: Animals are adapted to a basic feed for 7 days.
-
Grouping: Mice are randomly divided into 3 groups (n=10 per group):
-
Olive Oil (OO) Group (Control)
-
Sandalwood Seed Oil (SWSO) Group
-
1:1 Mixture of OO and SWSO (SO) Group
-
-
Administration: Oils are administered by oral gavage at a dose of 1.0 mL/20 g body weight. Gavage is performed once every two days for a total of 8 weeks to control for energy intake and prevent oxidation of the fatty acids.
-
Sample Collection: At the end of the 8-week period, mice are fasted overnight. They are then sacrificed under anesthesia (e.g., 10% chloral hydrate). Liver and brain tissues are immediately collected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
-
Analysis: Fatty acid composition in the tissues is determined using gas chromatography (GC) following lipid extraction and methylation.
Animal Model for Anti-Inflammatory Assessment
This protocol is adapted from a methodology for inducing rheumatoid arthritis in mice.[8]
-
Subjects: Male Swiss mice (or similar strain), typically 6-8 weeks old.
-
Induction of Arthritis: Arthritis is induced by a single intra-articular injection of Complete Freund's Adjuvant (CFA; e.g., 20 µL) into the knee joint of one hind paw. The contralateral paw may be injected with saline to serve as a control.
-
Treatment: this compound or a relevant extract is administered orally (by gavage) or intraperitoneally at predetermined doses. Treatment can begin before or after CFA injection and continue for a specified period (e.g., 7-14 days). A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Assessment of Inflammation:
-
Edema: Paw or knee joint swelling is measured at regular intervals using a digital caliper. The change in diameter is calculated relative to baseline.
-
Mechanical Hyperalgesia: Pain sensitivity is assessed using von Frey filaments. The force required to elicit a paw withdrawal response is recorded.
-
-
Biochemical Analysis: At the end of the study, animals are euthanized. Synovial fluid is collected from the knee joint. The levels of inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (IL-10) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Summary and Future Directions
The available in vivo data strongly support the pharmacological potential of this compound. Its ability to modulate lipid metabolism by downregulating key enzymes like SCD and FADS2 is significant. Furthermore, its capacity to reduce inflammation by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory responses highlights its therapeutic promise. While its application in cosmetics for skin health is prevalent, further in vivo studies are required to fully elucidate the molecular mechanisms behind these benefits.
Future research should focus on:
-
Conducting studies with purified this compound to definitively separate its effects from other compounds present in natural oils.
-
Expanding in vivo studies to other disease models, such as metabolic syndrome and atherosclerosis, given its effects on lipids and inflammation.
-
Initiating well-controlled human clinical trials to validate the preclinical findings, particularly for skin health, inflammatory conditions, and cardiovascular risk markers.
References
- 1. ijpbs.net [ijpbs.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. This compound Regulation of n-3 PUFA Content in Liver and Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1402787A1 - this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pycnogenol® effects on skin elasticity and hydration coincide with increased gene expressions of collagen type I and hyaluronic acid synthase in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective, Anti-Inflammatory, and Anti-Aging Effects of Soy Isoflavones on Skin Cells: An Overview of In Vitro and In Vivo Studies [mdpi.com]
- 13. Photoprotective and anti-skin-aging effects of eicosapentaenoic acid in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Ximenynic Acid: A Deep Dive into its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ximenynic acid, a unique acetylenic fatty acid primarily found in the seed oils of plants from the Santalales order, is emerging as a compound of significant interest for its therapeutic potential, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, detailing its mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting key enzymes involved in the inflammatory cascade and potentially modulating nuclear receptors that regulate inflammatory gene expression.
Inhibition of Eicosanoid Synthesis Pathways
The inflammatory response is heavily mediated by eicosanoids, signaling molecules derived from arachidonic acid. This compound has been shown to interfere with the two major pathways of eicosanoid synthesis: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. Evidence suggests that this compound selectively inhibits the COX-1 isoform.[1] While the precise IC50 value for COX-1 inhibition by this compound is not yet definitively established in publicly available literature, its inhibitory action on this enzyme is a key aspect of its anti-inflammatory profile.
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators. This compound has been demonstrated to be an inhibitor of 5-LOX.
Quantitative Data on Enzyme Inhibition
To facilitate a clear comparison of the inhibitory potency of this compound, the available quantitative data is summarized below.
| Enzyme Target | IC50 Value | Source(s) |
| 5-Lipoxygenase (5-LOX) | 60 µM | [2] |
| Cyclooxygenase-1 (COX-1) | Data not yet available |
Note: The absence of a specific IC50 value for COX-1 highlights an area requiring further research to fully quantify the inhibitory potency of this compound against this target.
Signaling Pathway Modulation
Beyond direct enzyme inhibition, the anti-inflammatory properties of this compound may also be attributed to its influence on key intracellular signaling pathways that regulate the expression of inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating the immune and inflammatory responses. Upon activation by inflammatory stimuli, NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. While direct quantitative data on the concentration-dependent inhibition of NF-κB activation by pure this compound is still emerging, the inhibition of upstream enzymes like COX and LOX can indirectly lead to reduced NF-κB activation.
PPAR-α Activation
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play important roles in lipid metabolism and inflammation. Activation of PPAR-α, in particular, has been shown to exert anti-inflammatory effects. There is speculation that this compound may act as a ligand for PPAR-α, thereby contributing to its anti-inflammatory activity. However, direct evidence and quantitative data from reporter assays confirming the activation of PPAR-α by this compound are needed to substantiate this proposed mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols relevant to the study of this compound's anti-inflammatory properties.
In Vitro Enzyme Inhibition Assays
Cyclooxygenase (COX-1) Inhibition Assay (General Protocol):
A common method to assess COX-1 inhibition is to measure the production of prostaglandins, such as Prostaglandin E2 (PGE2), from arachidonic acid in the presence of the enzyme and the test compound.
-
Enzyme Source: Purified ovine or human COX-1.
-
Substrate: Arachidonic acid.
-
Assay Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically. The assay typically involves the reaction of the peroxidase component with a suitable substrate that produces a measurable color or fluorescent signal.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX-1 enzyme.
-
Add various concentrations of this compound (or a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding arachidonic acid.
-
After a defined incubation period, stop the reaction.
-
Measure the product formation (e.g., PGE2) using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
5-Lipoxygenase (5-LOX) Inhibition Assay (General Protocol):
The inhibition of 5-LOX is often determined by measuring the formation of leukotrienes or their precursors.
-
Enzyme Source: Purified human recombinant 5-LOX or cell lysates containing the enzyme.
-
Substrate: Arachidonic acid.
-
Assay Principle: The formation of the conjugated diene hydroperoxide product from arachidonic acid can be monitored spectrophotometrically by the increase in absorbance at 234 nm.
-
Procedure:
-
Pre-incubate the 5-LOX enzyme with various concentrations of this compound or a vehicle control in a suitable buffer.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each concentration.
-
Determine the percentage of inhibition and the IC50 value.
-
In Vivo Anti-inflammatory Models
Carrageenan-Induced Paw Edema Model (General Protocol):
This is a widely used and well-characterized model of acute inflammation.
-
Animal Model: Typically rats or mice.
-
Inducing Agent: Subplantar injection of a carrageenan solution into the hind paw.
-
Test Substance Administration: this compound is administered orally or intraperitoneally at various doses prior to carrageenan injection. A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).
-
Measurement: The volume or thickness of the paw is measured at regular intervals after carrageenan injection using a plethysmometer or a digital caliper.
-
Endpoint: The percentage of inhibition of edema is calculated for each dose of this compound compared to the control group. This allows for the determination of an effective dose (ED50).
Visualizing the Pathways and Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Figure 1: Inhibition of Arachidonic Acid Metabolism by this compound.
Figure 2: Potential Influence of this compound on the NF-κB Signaling Pathway.
Figure 3: General Workflow for In Vivo Anti-inflammatory Assessment.
Conclusion and Future Directions
This compound demonstrates clear anti-inflammatory potential, primarily through the inhibition of the 5-LOX and COX-1 enzymes. While the existing data provides a strong foundation, further research is imperative to fully elucidate its therapeutic promise. Key areas for future investigation include:
-
Quantitative COX-1 Inhibition: Determining the precise IC50 value of this compound for COX-1 is crucial for understanding its potency and selectivity.
-
Cytokine Modulation: Quantitative studies are needed to ascertain the direct effects of this compound on the production of key inflammatory cytokines such as TNF-α and IL-6.
-
Signaling Pathway Elucidation: Further research, including reporter gene assays, is required to confirm and quantify the effects of this compound on the NF-κB and PPAR-α signaling pathways.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies using various models of inflammation are necessary to establish the efficacy, optimal dosage, and safety profile of this compound.
The continued exploration of this compound's anti-inflammatory properties holds significant promise for the development of novel therapeutic agents for a range of inflammatory conditions. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of study.
References
Ximenynic Acid: A Technical Guide to its Anticancer Potential in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anticancer properties of Ximenynic acid, a naturally occurring conjugated enyne fatty acid. The document synthesizes current research findings, focusing on its effects on cancer cell lines, particularly the human hepatoma cell line HepG2. It details the molecular mechanisms, presents quantitative data from key experiments, and provides standardized protocols for researchers looking to investigate this compound further.
Quantitative Data Summary
The anticancer activity of this compound has been primarily demonstrated in the HepG2 human hepatoma cell line. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on HepG2 Cell Viability
| Concentration (µM) | Treatment Duration | Cell Viability Effect | Statistical Significance (p-value) |
| 25 | 72 hours | Minor inhibition | p = 0.12 |
| 50 | 72 hours | Significant inhibition | p = 0.04[1] |
| 100 | 72 hours | Significant inhibition | p = 0.03[1] |
| 150 | 72 hours | Significant inhibition | p = 0.12 |
| Data derived from MTT assays comparing treated cells to a vehicle control.[1] |
Table 2: Effect of this compound on HepG2 Cell Cycle Distribution
| Concentration (µM) | Treatment Duration | Change in Cell Population | Statistical Significance (p-value) |
| 50 | 24 hours | Significant increase in G0/G1 phase | p = 0.002[1] |
| 150 | 24 hours | Significant increase in G0/G1 phase | p = 0.001[1] |
| 50 | 36 hours | Significant increase in G0/G1 phase | p = 0.001[1] |
| 150 | 36 hours | Significant increase in G0/G1 phase | p = 0.001[1] |
| Data from flow cytometry analysis indicating cell cycle arrest at the G1/S transition.[1][2] |
Table 3: Modulation of Key Molecular Targets by this compound in HepG2 Cells
| Molecular Target | Target Type | Effect of this compound | Method of Detection |
| Apoptosis Pathway | |||
| SIRT1 | Anti-apoptotic protein | Significantly suppressed | Western Blot / qPCR[1][2][3] |
| Pro-caspase-3 | Apoptosis executioner protein | Significantly decreased | Western Blot[1] |
| Cell Cycle Regulation | |||
| GCN5L2 | Cell cycle-associated protein | Expression inhibited | Western Blot[1][2][3] |
| Cyclin D3 (CCND3) | Cell cycle regulatory mRNA | Expression inhibited | qPCR[1] |
| Cyclin E1 (CCNE1) | Cell cycle regulatory mRNA | Expression inhibited | qPCR[1] |
| Angiogenesis Factors | |||
| VEGF-B | Angiogenesis-associated gene | Expression suppressed | qPCR[1][2] |
| VEGF-C | Angiogenesis-associated gene | Expression suppressed | qPCR[1][2] |
| Inflammatory Pathway | |||
| COX-1 (PTGS1) | Pro-inflammatory enzyme | Significantly inhibited (mRNA & protein) | Western Blot / qPCR[1][2] |
| COX-2 | Pro-inflammatory enzyme | No significant reduction | Western Blot / qPCR[1][2] |
Core Anticancer Mechanisms and Signaling Pathways
Research indicates that this compound exerts its anticancer effects through a multi-targeted approach involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1] The central mechanism appears to be linked to the selective inhibition of COX-1 and the suppression of key survival and proliferation proteins.[1][2]
Key Mechanisms:
-
Induction of Apoptosis: this compound promotes programmed cell death in a dose-dependent manner.[1] This is achieved by suppressing the anti-apoptotic protein SIRT1 and activating the caspase cascade, evidenced by a reduction in pro-caspase-3 levels.[1][2]
-
Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by blocking the G1/S phase transition.[2][3] This arrest is mediated by the inhibition of the GCN5L2 protein and the downregulation of cyclin D3 and cyclin E1 mRNA, which are crucial for progression through the G1 phase.[1][2]
-
Inhibition of Angiogenesis: this compound has been shown to suppress the expression of key genes associated with the formation of new blood vessels, specifically vascular endothelial growth factor (VEGF)-B and VEGF-C.[1][2]
-
Selective COX-1 Inhibition: A notable finding is the selective inhibition of cyclooxygenase-1 (COX-1) expression at both the mRNA and protein levels, without significantly affecting COX-2.[1][2] This suggests a potential link between its anti-inflammatory and anticancer activities.
The following diagram illustrates the putative signaling pathway through which this compound exerts its effects on HepG2 cancer cells.
Caption: Proposed signaling pathway of this compound in HepG2 cells.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to evaluate the anticancer potential of this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4]
Methodology:
-
Cell Seeding: Plate HepG2 cells in 96-well plates at a predetermined optimal density and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0–150 µM) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 72 hours).[1]
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere.[4]
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow diagram for the MTT cell viability assay.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to quantify apoptosis and analyze cell cycle distribution by staining cells with a fluorescent dye like Propidium Iodide (PI), which intercalates with DNA.
Methodology:
-
Cell Culture and Treatment: Culture HepG2 cells and treat them with this compound (e.g., 50 and 150 µM) for the specified time (e.g., 24 or 36h for cell cycle; 72h for apoptosis).[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation (for Cell Cycle Analysis): For cell cycle analysis, fix the cells in ice-cold 70% ethanol and store them at 4°C for at least 1 hour.[7] For apoptosis analysis (sub-G1 peak), fixation is optional but can be performed.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase.[7]
-
Incubation: Incubate the cell suspension for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Analysis:
-
Apoptosis: Quantify the sub-G1 peak in the DNA histogram, which represents apoptotic cells with fragmented DNA.
-
Cell Cycle: Use modeling software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
-
Caption: Workflow for cell cycle and apoptosis analysis via flow cytometry.
Protein Expression Analysis (Western Blotting)
Western blotting is a technique used to detect and quantify specific proteins in a sample.
Methodology:
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 72 hours), wash cells with cold PBS and harvest. Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[1]
-
Protein Quantification: Centrifuge the whole-cell lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).[1]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-COX-1, anti-SIRT1, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[9]
Caption: Standard workflow for Western Blot analysis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Effect of this compound on cell cycle arrest and apoptosis and COX-1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Antimicrobial Potential of Ximenynic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximenynic acid, also known as santalbic acid, is a naturally occurring acetylenic fatty acid found predominantly in the seed oils of plants belonging to the Santalales order, including species of Ximenia and Santalum.[1][2] This unique fatty acid has garnered scientific interest for its diverse biological activities, including anti-inflammatory, anticancer, and, notably, antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the antimicrobial spectrum of this compound, including available quantitative data, experimental methodologies, and a discussion of its potential mechanism of action.
Antimicrobial Spectrum of this compound
This compound has demonstrated inhibitory effects against a range of microorganisms, primarily Gram-positive bacteria and various pathogenic fungi.[4] While research on the pure compound is somewhat limited in publicly available literature, studies on extracts rich in this compound and on the isolated compound provide valuable insights into its antimicrobial potential.
Antibacterial Activity
This compound has been shown to be an effective inhibitor of Gram-positive bacteria.[4] Quantitative data from a study on a petroleum ether extract of Santalum album seeds, containing 4.7% w/w of santalbic acid (this compound), are presented below. It is important to note that these values represent the activity of the extract and not of the pure compound.
Table 1: Antibacterial Activity of a Santalum album Petroleum Ether Extract (4.7% w/w this compound)
| Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Bacillus subtilis | 78.125 | 39.062 |
| Staphylococcus aureus | 156.25 | 156.25 |
| Pseudomonas aeruginosa | 19.331 | 4.882 |
| Escherichia coli | 625 | 312.5 |
Source: Adapted from a study on a petroleum ether extract.
Antifungal Activity
The same study on the petroleum ether extract of Santalum album also demonstrated significant antifungal activity.
Table 2: Antifungal Activity of a Santalum album Petroleum Ether Extract (4.7% w/w this compound)
| Fungus | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Candida albicans | 39.062 | 9.765 |
Source: Adapted from a study on a petroleum ether extract.
Antiviral Activity
To date, there is a notable lack of specific research investigating the antiviral properties of this compound. While some sources mention antiviral effects of Santalum album extracts in general, these are not specifically attributed to this compound.[5] Further research is required to determine if this compound possesses any direct or indirect antiviral activity.
Experimental Protocols
The following are generalized methodologies based on the available literature for assessing the antimicrobial activity of natural products like this compound.
Disc Diffusion Assay
The disc diffusion method is a widely used qualitative technique to screen for antimicrobial activity.
Caption: Workflow of the Disc Diffusion Assay.
Broth Microdilution Method for MIC Determination
This quantitative method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow of the Broth Microdilution Assay for MIC.
Mechanism of Action
The precise molecular mechanism of this compound's antimicrobial activity has not been fully elucidated. However, based on the known mechanisms of other fatty acids, a plausible mechanism involves the disruption of the microbial cell membrane.
Fatty acids can intercalate into the phospholipid bilayer of the cell membrane, leading to a loss of integrity and increased permeability. This can disrupt essential cellular processes such as electron transport and oxidative phosphorylation, ultimately leading to cell death. The presence of the triple bond in the acetylenic fatty acid structure may play a crucial role in its interaction with the membrane.
Caption: Proposed Mechanism of Antimicrobial Action.
Conclusion and Future Directions
This compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria and pathogenic fungi. The available data, although limited for the pure compound, suggests its potential as a lead molecule for the development of new antimicrobial agents. Further research is critically needed to:
-
Isolate and test pure this compound against a broader range of clinically relevant microorganisms to establish a comprehensive antimicrobial spectrum and determine precise MIC and MBC/MFC values.
-
Elucidate the specific molecular mechanism of action to understand its cellular targets and potential for resistance development.
-
Investigate its potential antiviral activity to explore a wider range of therapeutic applications.
-
Conduct in vivo studies to evaluate its efficacy and safety in animal models.
A deeper understanding of the antimicrobial properties of this compound will be instrumental in unlocking its full therapeutic potential in an era of growing antimicrobial resistance.
References
Ximenynic Acid: A Comprehensive Technical Review of Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximenynic acid, also known as santalbic acid, is a naturally occurring acetylenic fatty acid found predominantly in the seed oils of plants from the Santalales order, including species of Ximenia and Santalum (Sandalwood).[1][2][3] This unique fatty acid has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse range of biological activities.[2][4] This technical guide provides an in-depth review of the existing research on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing its known and potential mechanisms of action.
Biochemical and Physicochemical Properties
This compound is a C18 fatty acid with a trans double bond at the 11th position and a triple bond at the 9th position (trans-11-octadecen-9-ynoic acid).[5] It is typically isolated from the seed oils of plants such as Ximenia americana or Santalum album.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀O₂ | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| Odor | Odorless | [7] |
| Solubility in Water | Limited | [7] |
| Melting Point | 38.25°C | [6] |
| Average Molecular Weight | 278 kDa | [6] |
Therapeutic and Cosmetic Applications: A Review of the Evidence
This compound has been investigated for a variety of applications, ranging from anti-cancer and anti-inflammatory to skin health benefits. This section summarizes the key findings.
Anti-Cancer Activity
In vitro studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound, particularly in the context of liver cancer.
Table 2: Anti-Cancer Effects of this compound on HepG2 Human Hepatoma Cells
| Parameter | Effect of this compound | Concentration | Time | Key Molecular Targets | Reference |
| Cell Proliferation | Inhibition | 50 µM and 150 µM | 24, 48, 72 h | - | [8] |
| Apoptosis | Increased percentage of apoptotic cells | 150 µM | 72 h | Downregulation of SIRT1 | [1][8] |
| Cell Cycle | G0/G1 phase arrest | 50 µM and 150 µM | 24 and 36 h | Inhibition of GCN5L2, Cyclin D3 (CCND3), and Cyclin E1 (CCNE1) | [1][8] |
| Angiogenesis | Suppression of angiogenesis-associated genes | Not specified | Not specified | Downregulation of VEGF-B and VEGF-C | [1][8] |
| Inflammation | Selective inhibition of COX-1 expression | Not specified | Not specified | COX-1 | [1][8] |
-
Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Treatment: After 24 hours, cells were treated with this compound at concentrations of 50 µM and 150 µM.
-
Incubation: Cells were incubated for 24, 48, and 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Cell Treatment: HepG2 cells were treated with this compound (50 µM and 150 µM) for 72 hours.
-
Cell Harvesting and Staining: Cells were harvested and stained with a propidium iodide (PI) solution.
-
Flow Cytometry: The percentage of apoptotic cells was determined using a flow cytometer.
The research suggests that this compound exerts its anti-cancer effects in HepG2 cells through a multi-faceted mechanism involving cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis and inflammation.[8]
Anticancer mechanism of this compound in HepG2 cells.
Anti-Inflammatory Activity
This compound is reported to possess anti-inflammatory properties.[4][7] One of the key mechanisms underlying inflammation involves the cyclooxygenase (COX) enzymes, particularly COX-2. While one study indicated that this compound selectively inhibits COX-1 over COX-2 in HepG2 cells, its broader anti-inflammatory effects and specific IC50 values for COX-2 inhibition require further investigation.[8]
Table 3: Anti-Inflammatory Activity of this compound
| Assay | Target | Result | IC50 Value | Reference |
| COX-1 Inhibition | COX-1 | Selective Inhibition | Not Reported | [8] |
| COX-2 Inhibition | COX-2 | No significant inhibition in HepG2 cells | Not Reported | [8] |
A common method to determine COX inhibitory activity is the enzyme immunoassay (EIA).
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is incubated with the test compound (this compound) at various concentrations.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The amount of prostaglandin produced is quantified using an enzyme immunoassay.
-
IC50 Calculation: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Anti-Aging and Skin Health
This compound is a popular ingredient in cosmetic formulations for its anti-aging, moisturizing, and skin-soothing properties.[7] It is believed to improve skin elasticity and firmness by inhibiting collagenase, the enzyme responsible for collagen degradation.[6]
Table 4: Anti-Aging and Skin Health Properties of this compound
| Activity | Mechanism | Result | IC50 Value | Reference |
| Anti-Collagenase | Inhibition of collagenase enzyme | Significant inhibition compared to Catechin | Not Reported | [6] |
-
Enzyme and Substrate: The assay uses purified collagenase and a synthetic substrate that mimics collagen.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound).
-
Reaction Initiation: The substrate is added to start the enzymatic reaction.
-
Product Measurement: The cleavage of the substrate is measured, often by detecting a fluorescent or colorimetric product.
-
IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the collagenase activity.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. A petroleum ether extract of Santalum album, rich in santalbic acid (this compound), has shown activity against Staphylococcus aureus.
Table 5: Antimicrobial Activity of this compound-Containing Extract
| Pathogen | Assay | Result (MIC/MBC in µg/mL) | Reference |
| Staphylococcus aureus | Broth Microdilution | 156.25 (MIC and MBC) | [1] |
Note: Data is for a petroleum ether extract, not purified this compound.
-
Microorganism Preparation: A standardized inoculum of the target microorganism is prepared.
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microorganism.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Role in Glucose Metabolism
Research suggests that this compound may be involved in long-chain fatty acid metabolism, which could influence insulin secretion and improve insulin resistance.[3] However, direct experimental evidence of this compound's effect on glucose uptake in adipocytes (e.g., 3T3-L1 cells) is currently lacking in the reviewed literature.
-
Cell Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes are treated with various concentrations of the test compound.
-
Glucose Analog Addition: A labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent analog) is added.
-
Uptake Measurement: The amount of labeled glucose taken up by the cells is measured using a scintillation counter or a fluorescence plate reader.
Potential Mechanisms of Action: Key Signaling Pathways
While direct evidence for this compound's modulation of major signaling pathways is limited, its known biological activities, such as its anti-inflammatory and anti-cancer effects, suggest potential interactions with key cellular signaling cascades. The following diagrams illustrate these pathways and potential points of intervention by this compound, which require experimental validation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.
Hypothesized inhibition of the NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is often implicated in cancer.
References
- 1. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of (Poly)phenols on Lipid and Glucose Metabolisms in 3T3-L1 Adipocytes: an Integrated Analysis of Mechanistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Ximenynic Acid: A Technical Overview of its Bioactive Properties
For Immediate Release
This technical guide provides an in-depth overview of Ximenynic acid, a long-chain acetylenic fatty acid with significant potential in the pharmaceutical and cosmetic industries. Addressed to researchers, scientists, and drug development professionals, this document details the compound's chemical properties, biological activities, and underlying mechanisms of action.
Core Chemical and Physical Properties
This compound, also known as santalbic acid, is a naturally occurring fatty acid found in the seed oils of plants belonging to the Santalaceae and Ximeniaceae families. Its unique chemical structure, featuring both a double and a triple bond, is responsible for its distinct biological activities.
| Property | Value | Source |
| CAS Number | 557-58-4 | [1][2] |
| Molecular Formula | C18H30O2 | [1][2] |
| Molecular Weight | 278.43 g/mol | [1][2] |
| IUPAC Name | (E)-octadec-11-en-9-ynoic acid | [1][2] |
| Melting Point | 39-41 °C | [1][2] |
| Boiling Point | 416.8 °C at 760 mmHg | [1][2] |
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological effects, primarily centered around its anti-inflammatory and anti-aging properties. These effects are largely attributed to its ability to modulate key enzymatic pathways involved in inflammation and tissue degradation.
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are linked to its inhibition of enzymes involved in the arachidonic acid cascade. Specifically, it has been shown to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. These molecules are potent inflammatory mediators.
-
Cyclooxygenase (COX) Inhibition: By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Lipoxygenase (LOX) Inhibition: Inhibition of LOX enzymes by this compound leads to a decrease in the production of leukotrienes, which are involved in various inflammatory and allergic responses.
The dual inhibition of COX and LOX pathways suggests that this compound may offer a broad-spectrum anti-inflammatory effect.
Anti-Aging and Skin Health
This compound has shown promise in promoting skin health and combating the signs of aging. Its primary mechanism in this regard is the inhibition of collagenase, the enzyme responsible for the breakdown of collagen.
-
Collagenase Inhibition: By inhibiting collagenase, this compound helps to maintain the integrity of the collagen matrix in the skin. This can lead to improved skin firmness and elasticity, and a reduction in the appearance of fine lines and wrinkles. One study highlighted that this compound exhibited significant collagenase inhibition activity when compared to Catechin[2][3].
Furthermore, the anti-inflammatory properties of this compound can also contribute to healthier skin by reducing inflammation-induced skin damage.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. Below are generalized protocols for assessing the biological activities of this compound.
Prostaglandin Synthesis Inhibition Assay (In Vitro)
This assay is designed to determine the inhibitory effect of this compound on prostaglandin synthesis, typically by measuring the inhibition of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The enzyme is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Inhibitor Incubation: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme mixture for a specific time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification: The reaction is stopped after a defined period, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to a vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.
Lipoxygenase Inhibition Assay (In Vitro)
This assay measures the ability of this compound to inhibit the activity of lipoxygenase enzymes.
-
Enzyme Solution: A solution of a lipoxygenase enzyme (e.g., soybean lipoxygenase) is prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibitor Incubation: The enzyme solution is incubated with various concentrations of this compound for a short period (e.g., 5-10 minutes) at room temperature.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, linoleic acid or arachidonic acid.
-
Measurement: The formation of the hydroperoxy fatty acid product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition for each this compound concentration is determined. The IC50 value is then calculated.
Collagenase Inhibition Assay (In Vitro)
This assay determines the inhibitory effect of this compound on the activity of collagenase.
-
Enzyme and Substrate: A solution of collagenase from Clostridium histolyticum and a synthetic substrate such as N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) are prepared in a Tricine buffer.
-
Inhibitor Incubation: The collagenase enzyme is pre-incubated with various concentrations of this compound for a set time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is started by adding the substrate to the enzyme-inhibitor mixture.
-
Measurement: The activity of the enzyme is measured by monitoring the decrease in absorbance of the substrate at a specific wavelength (e.g., 345 nm) over time using a spectrophotometer.
-
Data Analysis: The percentage of collagenase inhibition is calculated for each concentration of this compound, and the IC50 value is determined.
Signaling Pathways and Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Anti-inflammatory mechanism of this compound via inhibition of COX and LOX enzymes.
Caption: General workflow for in vitro enzyme inhibition assays of this compound.
References
Methodological & Application
Application Notes and Protocols for n-Hexane Extraction of Ximenynic Acid from Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximenynic acid, also known as santalbic acid, is a rare acetylenic fatty acid found in the seed oils of various plants, most notably from the Santalaceae (e.g., Santalum album, Santalum spicatum) and Olacaceae (e.g., Ximenia americana) families.[1][2] This fatty acid and its derivatives are of significant interest to the pharmaceutical and cosmetic industries due to their potential biological activities, including anti-inflammatory properties.[3] This document provides a detailed protocol for the extraction of this compound-rich oil from seeds using n-hexane, a widely used non-polar solvent. The methodologies described are based on established laboratory practices for oleaginous seed extraction.
Data Presentation: Quantitative Analysis of Oil Extraction
The following tables summarize quantitative data from various studies on the extraction of oil containing this compound from different seed sources.
Table 1: Oil Yield from Various Seed Sources using Hexane-Based Extraction
| Seed Species | Extraction Method | Solvent | Oil Yield (% w/w) | Reference |
| Santalum album | Soxhlet | n-Hexane | 27.8% | [3] |
| Santalum album | Soxhlet | Petroleum Ether | 35-40% | [4] |
| Santalum spicatum | Solvent Extraction | n-Hexane & Isopropyl Alcohol (3:2) | 42% (gum-free) | [5] |
| Ximenia americana | Hot Petroleum Ether Extraction | Petroleum Ether (40-60°C) | 51.34% | [6] |
Table 2: this compound Content in Extracted Seed Oils
| Seed Species | Extraction Method | This compound (% of total fatty acids) | Reference |
| Santalum album | Soxhlet (n-Hexane) | 83.95% | [3] |
| Santalum album | Not Specified | 84.91% | [4] |
| Santalum spicatum | Solvent Extraction | ~35% | [5] |
Experimental Protocols
This section details the methodology for the n-hexane extraction of this compound from seeds, primarily focusing on the Soxhlet extraction method, which is suitable for laboratory-scale operations.
Seed Preparation
Proper preparation of the seeds is crucial for efficient oil extraction.
-
De-husking: For seeds with a hard outer shell, such as sandalwood seeds, manually remove the husk to isolate the kernel. The kernel contains the majority of the oil.
-
Drying: To prevent interference from moisture during extraction with a non-polar solvent, the kernels should be dried. This can be achieved by placing the kernels in a hot air oven at 40°C for 48 hours or until a constant weight is achieved.
-
Grinding: The dried kernels should be ground into a coarse powder. A mechanical grinder can be used to achieve a particle size that can pass through a 1.68 mm mesh.[7] This increases the surface area for solvent penetration.
n-Hexane Soxhlet Extraction
The Soxhlet apparatus allows for continuous extraction with a fresh supply of solvent, which enhances extraction efficiency.
-
Apparatus Setup:
-
Assemble a standard Soxhlet extraction unit, which includes a round-bottom flask, the Soxhlet extractor with a thimble holder, and a condenser.
-
Place a known quantity of the ground seed powder (e.g., 25 g) into a cellulose thimble and place the thimble inside the Soxhlet extractor.
-
-
Solvent Addition:
-
Fill the round-bottom flask with n-hexane. A solvent-to-solid ratio of 6:1 to 10:1 (v/w) is recommended. For 25 g of seed powder, this would be 150 mL to 250 mL of n-hexane.
-
-
Extraction Process:
-
Heat the round-bottom flask using a heating mantle to the boiling point of n-hexane (approximately 69°C).
-
The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the seed powder.
-
The oil will be extracted from the seeds and will be carried into the round-bottom flask when the siphon of the Soxhlet extractor engages.
-
Continue the extraction for 6 to 8 hours. The process can be considered complete when the solvent in the siphon tube runs clear.
-
-
Solvent Recovery:
-
After the extraction is complete, the n-hexane can be recovered from the oil using a rotary evaporator.
-
Set the water bath of the rotary evaporator to 40-50°C and apply a vacuum to evaporate the n-hexane, which can be collected in the receiving flask.
-
-
Oil Collection and Storage:
-
The resulting crude oil, rich in this compound, is collected from the round-bottom flask.
-
To remove any residual solvent, the oil can be placed under a gentle stream of nitrogen.
-
Store the extracted oil in a well-sealed, amber-colored vial under a nitrogen headspace to prevent oxidation, and keep it in a cool, dark place.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Identification and Characterization of this compound with Anti-Aging Activity from Santalum Album | Semantic Scholar [semanticscholar.org]
- 3. Assessment of Indian Sandalwood seeds for oil and fatty acids [wisdomlib.org]
- 4. phytojournal.com [phytojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Soxhlet Extraction of Ximenynic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ximenynic acid, also known as santalbic acid, is a long-chain acetylenic fatty acid found in the seed oils of various plants, particularly those belonging to the Santalaceae, Olacaceae, and Opiliaceae families.[1][2][3][4] This fatty acid has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse biological activities, including anti-inflammatory, anti-aging, and potential anticancer properties.[2][4][5] One of the most common and established methods for extracting the oil rich in this compound from plant material is the Soxhlet extraction technique. This document provides detailed application notes and protocols for the efficient extraction of this compound using this method.
Principle of Soxhlet Extraction:
Soxhlet extraction is a continuous solid-liquid extraction method. The process involves repeatedly washing the solid plant material with a heated solvent. The solvent is vaporized, condensed, and then percolates through the sample, extracting the desired lipid-soluble compounds. The solvent, now containing the dissolved extract, is then siphoned back into the boiling flask, and the cycle repeats. This continuous process allows for a high extraction efficiency with a relatively small amount of solvent.
Data Presentation
Table 1: Fatty Acid Composition of Oil Extracted from Ximenia americana Kernels
| Fatty Acid | Extracted in Hexane (%) | Extracted in Acetone (%) |
| C14:1 | 0.3 | - |
| C16:0 | 1.3 | 1.3 |
| C18:0 | 1.1 | 1.2 |
| C18:1 | 41.4 | 41.3 |
| This compound | 22.5 | 22.6 |
| C20:1 | 11.8 | 11.9 |
| C22:1 | 14.2 | 14.3 |
| C24:1 | 2.9 | 2.9 |
| Data sourced from a patent on this compound, where 500g of crushed kernels were boiled under reflux for 3 hours with 1.5 liters of solvent.[6] |
Table 2: Oil Yield and this compound Content from Santalum album Seeds via Hexane Soxhlet Extraction
| Parameter | Value | Reference |
| Oil Yield | 27.8% | [7] |
| This compound Content in Oil | 83.95% | [7] |
| Oleic Acid Content in Oil | 10.07% | [7] |
| Extraction performed using hexane in a Soxhlet apparatus.[7] |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Santalum album Seeds
This protocol is based on methodologies reported for the extraction of oil from sandalwood seeds.[3][7]
1. Materials and Equipment:
- Dried seeds of Santalum album
- Grinder or blender
- Soxhlet extraction apparatus (including round-bottom flask, extraction chamber, and condenser)
- Heating mantle
- Cellulose extraction thimbles
- n-Hexane (analytical grade)
- Anhydrous sodium sulfate
- Rotary evaporator
- Analytical balance
2. Sample Preparation:
- Ensure the Santalum album seeds are thoroughly dried to minimize moisture content.
- Grind the dried seeds into a fine powder using a grinder or blender. This increases the surface area for efficient extraction.
3. Soxhlet Extraction Procedure:
- Accurately weigh approximately 20-30 g of the powdered seed material and place it into a cellulose extraction thimble.[8]
- Place the thimble inside the extraction chamber of the Soxhlet apparatus.
- Add approximately 250-300 mL of n-hexane to the round-bottom flask. Add a few boiling chips to ensure smooth boiling.
- Assemble the Soxhlet apparatus, ensuring all joints are properly sealed.
- Turn on the heating mantle and set the temperature to the boiling point of n-hexane (approximately 69°C).
- Allow the extraction to proceed for at least 2-6 hours.[3] The solvent will cycle through the apparatus, continuously extracting the oil.
- After the extraction period, turn off the heating mantle and allow the apparatus to cool.
- Dismantle the apparatus and carefully remove the round-bottom flask containing the n-hexane and extracted oil.
4. Solvent Removal and Oil Recovery:
- Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
- Filter the solution to remove the sodium sulfate.
- Remove the n-hexane from the extract using a rotary evaporator under reduced pressure at a temperature of approximately 60°C.[3]
- The remaining viscous, pale yellow oil is the crude sandalwood seed oil rich in this compound.
- Weigh the recovered oil to determine the extraction yield.
Protocol 2: General Soxhlet Extraction from Ximenia americana Kernels
This protocol is adapted from a patented method for extracting oil from Ximenia americana.[6]
1. Materials and Equipment:
- Ximenia americana fruit kernels
- Blender
- 3 L round-bottom flask
- Reflux condenser
- Heating mantle
- Filtration apparatus
- Acetone or hexane (analytical grade)
- Rotary evaporator
2. Sample Preparation:
- Thoroughly crush 500 g of Ximenia americana fruit kernels in a blender.[6]
3. Extraction Procedure:
- Place the crushed kernels into a 3 L round-bottom flask.
- Add 1.5 L of acetone or hexane to the flask.[6]
- Set up the flask with a reflux condenser and a heating mantle.
- Boil the mixture under reflux for 3 hours.[6]
- After 3 hours, turn off the heat and allow the mixture to cool.
- Filter the mixture to separate the solid kernel material from the solvent containing the extracted oil.
4. Solvent Removal and Oil Recovery:
- Remove the solvent from the filtrate by evaporation under vacuum using a rotary evaporator.[6]
- The resulting oil can then be weighed and analyzed for its fatty acid composition.
Visualizations
Caption: Experimental workflow for the Soxhlet extraction of this compound.
Caption: Putative signaling pathways modulated by this compound-rich oil.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP1402787A1 - this compound - Google Patents [patents.google.com]
- 7. Assessment of Indian Sandalwood seeds for oil and fatty acids [wisdomlib.org]
- 8. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ximenynic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximenynic acid, also known as santalbic acid, is a unique acetylenic fatty acid found in the seed oil of plants from the Santalaceae family, such as Sandalwood (Santalum album)[1][2][3]. This compound has garnered significant interest in the pharmaceutical and cosmetic industries due to its potential biological activities, including anti-inflammatory and anti-aging properties[1][3][4]. The presence of a triple bond in its structure contributes to its reactivity and potential inhibition of enzymes involved in fatty acid metabolism and prostaglandin synthesis[3]. Accurate and efficient purification of this compound is crucial for its characterization, biological activity assessment, and development into therapeutic or cosmetic products.
This application note provides a detailed protocol for the analytical determination and a representative protocol for the preparative purification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Method and Validation
A validated RP-HPLC method is essential for the quantitative analysis of this compound in various samples, including extracts and semi-solid dosage forms[5][6][7]. The method described here utilizes a C18 column with UV detection, which has been shown to be specific, linear, accurate, and precise.
Chromatographic Conditions
A typical analytical HPLC system for this compound analysis consists of the following components and parameters:
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or ZORBAX SB-C18 (250 mm x 4.6 mm, 5 µm)[4][5].
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) or acetonitrile and a buffer like sodium dihydrogen phosphate monohydrate[4][5][8]. The pH of the aqueous phase may be adjusted to enhance separation.
-
Flow Rate: 1.0 mL/min[7].
-
Injection Volume: 10-20 µL.
Method Validation Summary
The following table summarizes the quantitative data from validation studies of an analytical HPLC method for this compound, demonstrating its suitability for routine analysis.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 25-100 ppm |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 60 ng/mL |
| Limit of Quantification (LOQ) | 201 ng/mL |
Note: The values presented are a synthesis of typical results from validated methods and may vary depending on the specific instrumentation and experimental conditions.[4][5][7][9]
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Sonicate for 15-30 minutes to ensure complete dissolution[8]. Prepare working standards of desired concentrations by diluting the stock solution with the mobile phase.
-
Sample Solution from Oil/Extract: Accurately weigh an appropriate amount of the this compound-containing oil or extract and dissolve it in methanol. Sonicate for 30 minutes to facilitate extraction[8]. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.
Analytical HPLC Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the UV detector to 229 nm.
-
Inject 20 µL of the prepared standard solution to determine the retention time of this compound.
-
Inject 20 µL of the prepared sample solution.
-
Record the chromatogram and integrate the peak area corresponding to this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.
Preparative HPLC Purification Protocol
The following is a representative protocol for scaling up the analytical method for the purification of this compound. The parameters should be optimized based on the available preparative HPLC system and the desired purity and yield.
-
Column: A larger dimension C18 column suitable for preparative scale, for example, 250 mm x 21.2 mm, with a 5-10 µm particle size.
-
Mobile Phase: Same as the analytical method, but prepared in larger volumes.
-
Flow Rate: The flow rate needs to be scaled up according to the column dimensions. For a 21.2 mm ID column, the flow rate could be in the range of 15-25 mL/min.
-
Sample Loading: The amount of sample that can be loaded onto the preparative column will depend on the concentration of this compound in the crude extract and the loading capacity of the column. A loading study on an analytical column can help determine the maximum injectable concentration before peak distortion occurs.
-
Fraction Collection: Use an automated fraction collector triggered by the UV signal. Collect the eluent corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of the isolated this compound.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or other suitable method to obtain the purified this compound.
Visualizations
Caption: Workflow for HPLC Purification and Analysis of this compound.
Caption: Conceptual Diagram of this compound's Biological Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Identification and Characterization of this compound with Anti-Aging Activity from Santalum Album | Semantic Scholar [semanticscholar.org]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of HPLC method for this compound in semisolid dosage formulation [wjarr.com]
- 7. wjarr.com [wjarr.com]
- 8. phytojournal.com [phytojournal.com]
- 9. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
HPTLC method for quantification of Ximenynic acid in extracts.
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ximenynic acid, a unique acetylenic fatty acid found in the seed oil of plants from the Santalaceae, Olacaceae, and Opiliaceae families, has garnered significant interest for its potential therapeutic properties.[1] Accurate and reliable quantification of this compound in various extracts is crucial for quality control, formulation development, and pharmacological studies. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for this purpose.[2] This document provides detailed application notes and protocols for two validated HPTLC methods for the quantification of this compound.
Principle of the Method
HPTLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system that moves up the plate by capillary action). For the quantification of this compound, the separated compound is visualized and its concentration is determined by densitometric analysis.
Experimental Workflow
The general workflow for the HPTLC quantification of this compound is depicted below.
Caption: General workflow for HPTLC quantification of this compound.
Protocol 1: HPTLC Method with UV Detection at 254 nm
This method is suitable for the quantification of this compound in various formulations without the need for derivatization.[2][3]
Materials and Reagents
-
Stationary Phase: HPTLC plates precoated with silica gel 60 F254 (20 cm x 10 cm, 0.2 mm thickness).
-
Mobile Phase: Toluene: Ethyl Acetate: Methanol: Formic acid (5:4:0.5:0.5 v/v/v/v).
-
Standard: this compound (99.12% purity).[3]
-
Solvents: Methanol (analytical reagent grade).
-
Instrumentation: Camag HPTLC system with Linomat V automatic sample applicator, Camag TLC Scanner 3, and WinCAT software.[3]
Experimental Protocol
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound in methanol to obtain a stock solution of a specific concentration (e.g., 300 ppm).[1]
-
Preparation of Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range of 50-150% of the expected working concentration.[3]
-
Preparation of Sample Solution: Dissolve a known amount of the extract or formulation in methanol. The concentration should be adjusted to fall within the linear range of the calibration curve.
-
Chromatographic Conditions:
-
Sample Application: Apply 20 µL of the standard and sample solutions as 6 mm bands onto the HPTLC plate using the automatic sampler.[3]
-
Development: Develop the plate in a twin-trough glass chamber saturated with the mobile phase for a sufficient time to allow the solvent front to travel a desired distance.
-
Drying: After development, dry the plate completely.
-
-
Densitometric Analysis:
-
Detection: Scan the dried plate densitometrically at 254 nm in absorbance mode.[2][3]
-
Quantification: The peak area of this compound in the sample is compared to the calibration curve generated from the standard solutions to determine its concentration. The Rf value for this compound is expected to be approximately 0.3 ± 0.01.[2][3]
-
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 25-75 ppm |
| Correlation Coefficient (r²) | ≥ 0.997[3] |
| Precision (%RSD) | < 2%[4] |
| Accuracy (Recovery) | Satisfactory (between 90% and 100%)[4] |
Protocol 2: HPTLC Method with Post-Derivatization and Detection at 550 nm
This stability-indicating HPTLC method is suitable for the determination of this compound in seed extracts and involves a derivatization step for visualization.[5]
Materials and Reagents
-
Stationary Phase: HPTLC plates precoated with silica gel 60 F254.[5]
-
Mobile Phase: Toluene: Chloroform: Methanol: Formic acid (2:5:0.3:0.3 v/v/v/v).[5]
-
Standard: this compound.
-
Solvents: Methanol.
-
Derivatization Reagent: A suitable derivatizing agent is required for visualization at 550 nm (the specific agent was not mentioned in the source).
-
Instrumentation: Camag HPTLC system with a densitometric scanner.
Experimental Protocol
-
Preparation of Standard Stock Solution: Prepare a standard stock solution of this compound by dissolving 30 mg in 100 mL of methanol.[5]
-
Preparation of Test Solution: Prepare the sample solution from the seed extract at a suitable concentration in methanol.
-
Chromatographic Conditions:
-
Sample Application: Apply the standard and sample solutions onto the HPTLC plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Drying: Dry the plate after development.
-
-
Derivatization: Spray the dried plate with a suitable derivatization reagent and heat if necessary to develop the color.
-
Densitometric Analysis:
Quantitative Data Summary
| Validation Parameter | Result |
| Repeatability (%RSD) | 1.25[5] |
| Accuracy (Recovery) | 99.94% to 100.10%[5] |
Logical Relationship of HPTLC Method Validation
The validation of an HPTLC method ensures its suitability for the intended purpose. The relationship between the key validation parameters is illustrated below.
Caption: Interrelationship of HPTLC method validation parameters.
Conclusion
The described HPTLC methods provide reliable and validated approaches for the quantification of this compound in various extracts and formulations. The choice of method may depend on the sample matrix and the availability of a derivatization facility. These protocols can be readily adopted by researchers and professionals in the fields of natural product chemistry, quality control, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid HPTLC method to estimate this compound in semisolid dosage formulation | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Antioxidant Activity and Stability Indicating High-performance Thin-layer Chromatographic Method for this compound in Santalum album Seed Extract [wisdomlib.org]
Application Note: Gas Chromatography Analysis of Ximenynic Acid Methyl Esters
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of ximenynic acid methyl esters using gas chromatography (GC). It includes procedures for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
Introduction
This compound (trans-11-octadecen-9-ynoic acid) is a long-chain acetylenic fatty acid found in the seed oils of plants belonging to the Santalaceae and Ximeniaceae families, such as Santalum spicatum (Sandalwood) and Ximenia americana.[1][2] It is of significant interest to researchers due to its potential anti-inflammatory and other pharmacological activities. Gas chromatography is a robust and widely used technique for the separation and quantification of fatty acids. However, due to their low volatility and polar nature, fatty acids are typically derivatized to their corresponding methyl esters (FAMEs) prior to GC analysis.[3] This application note details the complete workflow for the analysis of this compound as its methyl ester.
Experimental Protocols
Lipid Extraction from Seed Material
This protocol describes the extraction of total lipids from seed kernels, which can then be used for FAME preparation.
Materials:
-
Seed kernels (e.g., Ximenia americana)
-
Hexane or Acetone
-
Blender or mortar and pestle
-
Reflux apparatus or Soxhlet extractor
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Thoroughly crush the seed kernels using a blender or mortar and pestle.[4]
-
Transfer the crushed material to a round-bottom flask for reflux or a thimble for Soxhlet extraction.
-
Add hexane or acetone to the crushed kernels. A common ratio is 1.5 L of solvent for 500 g of kernels.[4]
-
Boil the mixture under reflux for approximately 3 hours or perform Soxhlet extraction until the solvent runs clear.[4]
-
After extraction, filter the solvent mixture to remove solid plant material.
-
Evaporate the solvent using a rotary evaporator to obtain the crude seed oil.
-
Dry the residual oil over anhydrous sodium sulfate to remove any traces of water.
-
Store the extracted oil at a low temperature (-20°C) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
The conversion of fatty acids within the extracted oil to their volatile methyl esters is a critical step for GC analysis.[5] Two common methods are presented below.
Method A: Saponification followed by Acid-Catalyzed Methylation
This two-step method first hydrolyzes the triacylglycerols into free fatty acids and then converts them to FAMEs.[6]
Materials:
-
Extracted seed oil
-
Potassium hydroxide (KOH) in ethanol (e.g., 0.2 g KOH in 1.5 mL ethanol)[4]
-
Hydrochloric acid (HCl)
-
Methanol
-
Hexane
-
Deionized water
Procedure:
-
Weigh approximately 1 g of the extracted oil into a round-bottom flask.
-
Add 1.5 mL of ethanolic KOH and 0.5 mL of water.[4]
-
Reflux the mixture for 1 hour to saponify the oil into potassium salts of the fatty acids.[4]
-
After cooling, acidify the mixture with HCl to convert the salts to free fatty acids.
-
Extract the free fatty acids into hexane.
-
Wash the hexane layer with deionized water to remove impurities.
-
Evaporate the hexane to obtain the free fatty acids.
-
To the free fatty acids, add a solution of HCl in methanol (e.g., 3M methanolic HCl) and heat at 80°C for 1 hour to perform the methylation.[7]
-
After cooling, add hexane and water, vortex, and allow the layers to separate.[7]
-
Carefully collect the upper hexane layer containing the FAMEs for GC analysis.[3]
Method B: Acid-Catalyzed Transesterification
This method directly converts the triacylglycerols to FAMEs.
Materials:
-
Extracted seed oil
-
Boron trichloride-methanol (BCl3-methanol, 12% w/w) or 3M Methanolic HCl[7]
-
Hexane or Heptane
-
Deionized water or 6% (w/v) Na2CO3 solution
-
Micro reaction vessel (5-10 mL)
Procedure:
-
Weigh 10-25 mg of the extracted oil into a micro reaction vessel.[3]
-
Add 2 mL of 12% BCl3-methanol reagent.
-
Heat the vessel at 60°C for 5-10 minutes.[3]
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane.[3]
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.[3]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial for GC analysis.[3]
Gas Chromatography (GC) Analysis
3.1. Instrumentation and Conditions
The following tables summarize typical GC conditions for FAME analysis. The choice of column and temperature program may need to be optimized for specific sample complexities.
Table 1: Recommended GC Columns for FAME Analysis
| Column Type | Stationary Phase | Application Notes |
| Wax (e.g., DB-Wax, Omegawax) | Polyethylene Glycol (PEG) | Highly polar, excellent for separating FAMEs by carbon number and degree of unsaturation.[8] |
| Biscyanopropyl (e.g., SP-2380, DB-23) | Biscyanopropyl Polysiloxane | Highly polar, particularly effective for resolving cis and trans isomers.[8][9] |
| HP-88 | High Polarity Bis(cyanopropyl) Siloxane | Specifically designed for detailed separation of FAME isomers.[8] |
| Rtx-5MS | 5% Diphenyl / 95% Dimethylpolysiloxane | A mid-polarity phase, can be used for general screening.[6] |
Table 2: Example GC Operating Conditions
| Parameter | GC-MS Conditions[6] | GC-FID Conditions (General)[8][9] |
| Instrument | Shimadzu GC-2010 with GCMS-QP2010SE | Agilent 6890 GC or similar |
| Column | Rtx-5MS (30 m x 0.25 mm, 0.25 µm) | DB-23 (60 m x 0.25 mm, 0.15 µm) or HP-88 (100 m x 0.25 mm, 0.20 µm) |
| Carrier Gas | Helium at 1.7 mL/min | Helium or Hydrogen |
| Injector Temp. | 250°C | 250°C |
| Injection Vol. | 1 µL | 1 µL |
| Split Ratio | Varies (e.g., 50:1) | 50:1 to 100:1[9][10] |
| Oven Program | 80°C (3 min) to 280°C at 5°C/min (hold 5 min), then to 300°C at 20°C/min (hold 5 min) | 50°C (1 min), ramp 25°C/min to 200°C, then 3°C/min to 230°C (hold 18 min)[8] |
| Detector | Mass Spectrometer | Flame Ionization Detector (FID) |
| Detector Temp. | 300°C (MS Transfer Line) | 280°C |
| Detector Gases | N/A | Hydrogen: 40 mL/min; Air: 450 mL/min; Makeup: 30 mL/min[8] |
3.2. Identification and Quantification
-
Identification: The identification of this compound methyl ester is achieved by comparing its retention time with that of a pure standard. For unambiguous identification, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. The mass spectrum of the methyl ester derivative will exhibit a characteristic fragmentation pattern.[2]
-
Quantification: For quantitative analysis, a Flame Ionization Detector (FID) is commonly used due to its wide linear range and high sensitivity to hydrocarbons. The peak area of the this compound methyl ester is compared to that of an internal standard (e.g., methyl nonadecanoate, C19:0) of a known concentration to calculate the amount of this compound in the original sample.[11]
Quantitative Data
The following table summarizes the fatty acid composition of seed oils reported to contain this compound.
Table 3: Fatty Acid Composition of Selected Seed Oils
| Fatty Acid | Ximenia americana Seed Oil (%)[2] | Santalum spicatum Seed Oil (%)[1] |
| Oleic Acid (C18:1) | 55 | ~51-52 |
| This compound | 17 | ~34-35 |
| cis-19-Octacosenoic Acid | 10 | - |
| Palmitic Acid (C16:0) | - | ~3 |
| Stearic Acid (C18:0) | - | ~1 |
| Linolenic Acid (C18:3) | - | ~2 |
| Other fatty acids make up the remainder. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Study of the Seeds of Ximenia americana: Analysis of Methyl Esters by Gas Chromatography Coupled to Mass Spectrometry - Journal of Analytical & Pharmaceutical Research - MedCrave Publishing [medcrave.com]
- 3. labtorg.kz [labtorg.kz]
- 4. EP1402787A1 - this compound - Google Patents [patents.google.com]
- 5. gcms.cz [gcms.cz]
- 6. medcraveonline.com [medcraveonline.com]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. interchim.fr [interchim.fr]
- 9. scielo.br [scielo.br]
- 10. bezmialemscience.org [bezmialemscience.org]
- 11. agilent.com [agilent.com]
Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Ximenynic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximenynic acid, a unique acetylenic fatty acid found in plants of the Santalales order, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects.[1][2] These application notes provide a detailed overview of standard in vitro assays to characterize the anti-inflammatory activity of this compound. The protocols and data herein are intended to guide researchers in the systematic evaluation of this compound's potential as a novel anti-inflammatory agent. While direct quantitative data for pure this compound in many of these assays remains limited in publicly available literature, this document compiles the most relevant information to date, including data from extracts of Ximenia species, and provides standardized protocols for further investigation.
Data Presentation: Quantitative Anti-inflammatory Data
The following tables summarize the available quantitative data on the anti-inflammatory effects of extracts from Ximenia species. It is important to note that these values are for plant extracts and not purified this compound; therefore, they should be interpreted as indicative of the potential activity of its constituents.
| Assay | Test Substance | Cell Line/Enzyme | Result (IC50) | Reference |
| COX-2 Inhibition | Hydroethanolic extract of Ximenia americana | Ovine COX-2 | 11.13 ± 1.24 µg/ml | [3][4] |
| Assay | Test Substance | Cell Line | Stimulant | Observed Effect | Reference |
| Cytokine mRNA Expression | Leaf extract of Ximenia caffra | RAW 264.7 macrophages | LPS | Inhibition of IL-6 and TNF-α mRNA expression | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory properties of this compound.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of the COX-2 enzyme, which is crucial for the synthesis of pro-inflammatory prostaglandins.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Hematin (cofactor)
-
Fluorometric probe (e.g., ADHP)
-
This compound
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Fluorometric plate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX assay buffer.
-
Add various concentrations of this compound to the wells. Include wells for a vehicle control (solvent only) and a positive control.
-
Add the human recombinant COX-2 enzyme to all wells except the blank.
-
Add hematin and the fluorometric probe to all wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Experimental Workflow for COX-2 Inhibition Assay
References
Application Notes and Protocols for DPPH Radical Scavenging Assay of Ximenynic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximenynic acid, a unique acetylenic fatty acid found in the seeds of Santalum album (sandalwood) and other plants, has garnered interest for its potential therapeutic properties, including antioxidant activity. The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), also known as free radicals, which are implicated in various pathological conditions such as inflammation, aging, and cardiovascular diseases.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and straightforward method for evaluating the antioxidant potential of various compounds.[1] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2] This neutralization is observable as a color change of the DPPH solution from deep violet to pale yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[3] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.
These application notes provide a detailed protocol for assessing the DPPH radical scavenging activity of this compound, offering a standardized method for researchers in drug discovery and natural product chemistry.
Data Presentation
Currently, specific data on the DPPH radical scavenging activity of isolated this compound is limited in publicly available literature. However, studies on extracts of Santalum album seeds, where this compound is a significant component, provide an indication of its potential antioxidant activity.
| Sample | Assay | Parameter | Result | Reference |
| Santalum album seed extract | DPPH Radical Scavenging Assay | EC50 | 4.0 ± 0.02 mg/mL | [4] |
| Aqueous extract of Santalum album callus | DPPH Radical Scavenging Assay | % Scavenging (at 100 µg/mL) | 48.7% | [5][6] |
| Aqueous extract of Santalum album | DPPH Radical Scavenging Assay | % Scavenging (at 500µl of 50mg/ml extract) | 64% | [7] |
Note: The EC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals. This value for the Santalum album seed extract suggests that its components, including this compound, contribute to its antioxidant effect.[4] Further studies on purified this compound are necessary to determine its specific IC50 value.
Experimental Protocols
This section details the methodology for performing the DPPH radical scavenging assay for this compound. Given the lipophilic nature of this compound, methanol or ethanol are recommended as solvents.[2]
Materials and Reagents
-
This compound (of known purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade) or Ethanol (analytical grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C. It is recommended to prepare this solution fresh.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. The solubility of this compound should be experimentally confirmed.
-
Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Ascorbic Acid Stock Solution (Positive Control): Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in methanol.
-
Working Solutions of Ascorbic Acid: Prepare a series of dilutions from the ascorbic acid stock solution in methanol to obtain a range of concentrations for generating a standard curve (e.g., 1, 2.5, 5, 10, 25, 50 µg/mL).
Assay Procedure (Microplate Method)
-
Plate Layout: In a 96-well microplate, allocate wells for blank, control, positive control (ascorbic acid), and test samples (this compound). It is recommended to perform all measurements in triplicate.
-
Blank: Add 200 µL of methanol to the blank wells.
-
Control: Add 100 µL of methanol and 100 µL of the DPPH working solution to the control wells.
-
Test Samples: Add 100 µL of each this compound working solution to the respective wells, followed by 100 µL of the DPPH working solution.
-
Positive Control: Add 100 µL of each ascorbic acid working solution to the respective wells, followed by 100 µL of the DPPH working solution.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation of Results
-
Percentage of DPPH Radical Scavenging Activity (% Inhibition): The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test sample).
-
A_sample is the absorbance of the test sample (DPPH solution with this compound or ascorbic acid).
-
-
IC50 Value Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test sample.[8] A linear regression analysis is then performed, and the IC50 value is calculated from the resulting equation (y = mx + c), where y = 50.[8]
Visualizations
DPPH Radical Scavenging Mechanism
The following diagram illustrates the chemical principle of the DPPH assay, where the DPPH radical is neutralized by an antioxidant (AH), such as this compound.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Experimental Workflow
The workflow for the DPPH radical scavenging assay of this compound is outlined in the diagram below.
Caption: Experimental workflow for the DPPH assay.
Conclusion
The DPPH radical scavenging assay is a reliable and efficient method for screening the antioxidant activity of compounds like this compound. The provided protocol offers a standardized approach for researchers. While data on the pure compound is still emerging, the antioxidant potential of extracts rich in this compound is evident. This application note serves as a valuable resource for the scientific community engaged in the research and development of novel antioxidant agents from natural sources.
References
- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro Antioxidant Activity and Stability Indicating High-performance Thin-layer Chromatographic Method for this compound in Santalum album Seed Extract | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 5. phytojournal.com [phytojournal.com]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Ximenynic Acid Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting cell culture experiments to investigate the effects of Ximenynic acid. This document includes detailed protocols for key assays, data presentation guidelines, and visualizations of experimental workflows and associated signaling pathways.
This compound, a unique acetylenic fatty acid found in the seed oil of Ximenia americana, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2][3] In cell culture models, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells.[1] These protocols are designed to enable researchers to explore the cellular and molecular mechanisms of this compound in a controlled in vitro environment.
Data Presentation
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables. Below are examples of how to present data from various assays after treating cells with this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 4.5 | \multirow{5}{*}{75.2} |
| 10 | 92.3 ± 3.8 | |
| 25 | 78.1 ± 5.1 | |
| 50 | 61.5 ± 4.2 | |
| 75 | 50.8 ± 3.9 | |
| 100 | 35.2 ± 2.7 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (50 µM) | 65.4 ± 3.1 | 20.7 ± 2.5 | 13.9 ± 1.9 |
| This compound (100 µM) | 40.2 ± 2.8 | 35.8 ± 3.3 | 24.0 ± 2.6 |
Table 3: Cell Cycle Distribution Analysis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60.3 ± 3.5 | 25.1 ± 2.1 | 14.6 ± 1.8 |
| This compound (50 µM) | 75.8 ± 4.1 | 15.2 ± 1.9 | 9.0 ± 1.2 |
| This compound (100 µM) | 82.1 ± 3.9 | 10.5 ± 1.5 | 7.4 ± 1.1 |
Table 4: Relative Gene Expression by qPCR
| Gene | Control (Fold Change) | This compound (50 µM) (Fold Change) | This compound (100 µM) (Fold Change) |
| Bax | 1.0 | 2.8 ± 0.3 | 4.5 ± 0.5 |
| Bcl-2 | 1.0 | 0.4 ± 0.1 | 0.2 ± 0.05 |
| Caspase-3 | 1.0 | 3.2 ± 0.4 | 5.1 ± 0.6 |
| NF-κB | 1.0 | 0.3 ± 0.08 | 0.15 ± 0.04 |
Table 5: Protein Expression Analysis by Western Blot (Densitometry)
| Protein | Control (Relative Density) | This compound (50 µM) (Relative Density) | This compound (100 µM) (Relative Density) |
| Cleaved Caspase-3 | 1.0 | 3.5 ± 0.4 | 6.2 ± 0.7 |
| p-Akt | 1.0 | 0.5 ± 0.1 | 0.2 ± 0.06 |
| p-PI3K | 1.0 | 0.6 ± 0.1 | 0.3 ± 0.07 |
| β-actin | 1.0 | 1.0 | 1.0 |
Table 6: Cytokine Levels in Culture Supernatant (ELISA)
| Cytokine | Control (pg/mL) | This compound (50 µM) (pg/mL) | This compound (100 µM) (pg/mL) |
| TNF-α | 250.4 ± 20.1 | 110.8 ± 15.3 | 65.2 ± 10.8 |
| IL-6 | 180.2 ± 15.8 | 75.5 ± 12.1 | 40.9 ± 8.7 |
Experimental Protocols
Preparation of this compound for Cell Treatment
Proper preparation of fatty acid solutions is crucial for reproducible results in cell culture.[4]
-
Stock Solution Preparation : Dissolve this compound in an appropriate solvent such as ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mM).[5] To aid dissolution, gentle warming (up to 50-70°C) and sonication can be used.[6]
-
Complexing with BSA (Optional but Recommended) : For many cell types, it is beneficial to complex fatty acids with bovine serum albumin (BSA) to mimic physiological conditions and improve solubility and delivery to cells.[5]
-
Prepare a stock solution of fatty acid-free BSA in serum-free culture medium or PBS.
-
Add the this compound stock solution to the BSA solution while vortexing to achieve the desired molar ratio (e.g., 2:1 to 6:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
-
Treatment of Cells : Dilute the this compound-BSA complex or the direct stock solution in complete cell culture medium to the final desired concentrations for treatment. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).[6]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Absorbance Measurement : Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[10]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]
-
Cell Preparation : Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining : Resuspend the cells in 1X Binding Buffer.[12] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[14][15][16]
-
Cell Harvesting : Treat cells with this compound, then harvest and wash with PBS.
-
Fixation : Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[17]
-
Staining : Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16]
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the DNA content of the cells by flow cytometry.
Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample.[18][19][20][21]
-
Protein Extraction : After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation : Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, p-Akt, p-PI3K, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of specific genes.[22][23][24]
-
RNA Extraction : Isolate total RNA from this compound-treated and control cells using a commercial kit.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes (e.g., Bax, Bcl-2, Caspase-3, NF-κB) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis : Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a plate-based assay for quantifying soluble proteins such as cytokines.[25][26][27][28][29]
-
Sample Collection : Collect the cell culture supernatant after treatment with this compound.
-
Coating : Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.[25]
-
Blocking : Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation : Add the culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours.
-
Detection Antibody : Add a biotinylated detection antibody and incubate for 1-2 hours.
-
Enzyme Conjugate : Add streptavidin-HRP and incubate for 20-30 minutes.
-
Substrate Addition : Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Absorbance Measurement : Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Signaling Pathways
This compound has been reported to induce apoptosis in cancer cells.[1] This process can be mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It may also exert anti-inflammatory effects by inhibiting pathways such as the NF-κB pathway. The PI3K/Akt pathway, a key regulator of cell survival, is another potential target.[1]
References
- 1. ijfans.org [ijfans.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. scribd.com [scribd.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. algentbio.com [algentbio.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. stackscientific.nd.edu [stackscientific.nd.edu]
- 23. elearning.unite.it [elearning.unite.it]
- 24. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. Cytokine Elisa [bdbiosciences.com]
- 27. bowdish.ca [bowdish.ca]
- 28. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cytokine ELISA Kits for Quantifying Cytokine Release: R&D Systems [rndsystems.com]
Application Notes and Protocols for Preparing Stable Formulations of Ximenynic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for preparing stable formulations of Ximenynic acid for experimental use. The protocols focus on enhancing stability through the use of antioxidants and encapsulation in lipid-based nanoparticles. Additionally, methods for evaluating the stability and in vitro anti-inflammatory activity of the formulations are described.
Introduction to this compound
This compound, a polyacetylenic fatty acid found in the seed oils of plants from the Santalaceae and Olacaceae families, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects.[1] However, its conjugated triple and double bond structure makes it susceptible to oxidative degradation, posing a challenge for its formulation and experimental use.[2] Proper handling and formulation are crucial to maintain its bioactivity.
Stability of this compound
The stability of this compound is influenced by factors such as oxygen, light, temperature, and pH. The primary degradation pathway is oxidation, which can compromise its biological activity.
Recommended Storage and Handling
-
Storage of Pure Compound: Store pure this compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower, protected from light.
-
Solvent Preparation: Use deoxygenated solvents for preparing stock solutions. Solvents should be of high purity to avoid contaminants that could catalyze degradation.
Stability Profile of this compound Formulations
The following table summarizes the expected stability of this compound under various conditions when formulated with stabilizing agents. This data is compiled from general knowledge of unsaturated fatty acid stability and should be confirmed by specific experimental data.
| Formulation | Storage Condition | Expected Shelf-Life (for experimental use) | Key Stability-Indicating Parameters |
| This compound in Organic Solvent with Antioxidant | -20°C, protected from light, inert atmosphere | 1-3 months | Peroxide value, this compound concentration (HPLC/HPTLC) |
| This compound in Organic Solvent with Antioxidant | 4°C, protected from light | 1-2 weeks | Peroxide value, this compound concentration (HPLC/HPTLC) |
| This compound Lipid Nanoparticles (Aqueous Suspension) | 4°C, protected from light | 3-6 months | Particle size, zeta potential, encapsulation efficiency, drug load |
Protocols for Preparing Stable this compound Formulations
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol describes the preparation of a stock solution of this compound in an organic solvent with the addition of antioxidants to inhibit oxidative degradation.[3]
Materials:
-
This compound (high purity)
-
Ethanol (200 proof, deoxygenated)
-
Butylated hydroxytoluene (BHT)
-
dl-α-Tocopherol (Vitamin E)
-
Inert gas (Argon or Nitrogen)
-
Glass vials with Teflon-lined caps
Procedure:
-
Deoxygenate Solvent: Sparge ethanol with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare Antioxidant Stock Solution: In the deoxygenated ethanol, prepare a stock solution containing 1% (w/v) BHT and 1% (w/v) dl-α-tocopherol.
-
Dissolve this compound: Weigh the desired amount of this compound in a clean, dry glass vial.
-
Add Antioxidant Solution: Add the appropriate volume of the antioxidant stock solution to the vial to achieve a final antioxidant concentration of 0.1% (w/v) for each antioxidant.
-
Dissolve and Dilute: Add deoxygenated ethanol to dissolve the this compound completely and to reach the desired final concentration (e.g., 10 mg/mL).
-
Inert Atmosphere: Flush the headspace of the vial with argon or nitrogen before sealing it tightly with a Teflon-lined cap.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol 2: Formulation of this compound in Nanostructured Lipid Carriers (NLCs)
This protocol details the preparation of Nanostructured Lipid Carriers (NLCs) to encapsulate and protect this compound, enhancing its stability in aqueous environments for cell-based experiments.[4][5] This method utilizes a hot homogenization and ultrasonication technique.
Materials:
-
This compound
-
Solid Lipid: Glyceryl monostearate
-
Liquid Lipid: Oleic acid
-
Surfactant: Tween 80
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Prepare Lipid Phase:
-
In a beaker, combine glyceryl monostearate (solid lipid) and oleic acid (liquid lipid) in a 7:3 (w/w) ratio.
-
Add this compound to the lipid mixture (e.g., to achieve a final concentration of 1% w/w in the lipid phase).
-
Heat the mixture in a water bath to 75°C (approximately 10°C above the melting point of glyceryl monostearate) until a clear, uniform oil phase is formed.
-
-
Prepare Aqueous Phase:
-
In a separate beaker, dissolve Tween 80 (e.g., 2% w/v) in deionized water.
-
Heat the aqueous phase to 75°C.
-
-
Form Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring with a high-shear homogenizer at a moderate speed (e.g., 8000 rpm) for 10 minutes. This will form a coarse pre-emulsion.
-
-
Homogenization and Sonication:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (if available) or probe sonication.
-
For sonication, use a probe sonicator at approximately 70% amplitude for 15 minutes. Ensure the temperature is maintained at 75°C during this step.
-
-
Cooling and NLC Formation:
-
Quickly transfer the hot nanoemulsion to a beaker placed in an ice bath and stir gently with a magnetic stirrer until it cools down to room temperature. This rapid cooling facilitates the formation of NLCs.
-
-
Storage: Store the resulting NLC dispersion at 4°C in a sealed container, protected from light.
Experimental Workflows and Assays
Workflow for Stability Testing of this compound Formulations
References
Application Notes and Protocols for Ximenynic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximenynic acid ((11E)-octadec-11-en-9-ynoic acid), also known as Santalbic acid, is a long-chain acetylenic fatty acid found in the seeds of Santalaceae and Olacaceae plant families.[1] It is a white to off-white crystalline powder with limited solubility in water.[2] This document provides detailed guidelines and protocols for the appropriate selection of solvents for dissolving and storing this compound for various research and development applications.
Physicochemical Properties
-
Molecular Formula: C₁₈H₃₀O₂[3]
-
Molecular Weight: 278.43 g/mol [4]
-
Appearance: White to off-white crystalline powder[2]
-
Melting Point: Approximately 38.25°C
Solvent Selection and Solubility Data
The selection of an appropriate solvent is critical for the successful use of this compound in experimental settings. As a long-chain fatty acid, its solubility is generally low in aqueous solutions but significant in many organic solvents. The choice of solvent will depend on the intended application, such as chemical analysis (e.g., HPLC), in vitro cell-based assays, or formulation development.
Table 1: Solubility of this compound and Structurally Similar Fatty Acids
| Solvent | Compound | Concentration | Temperature | Notes | Reference(s) |
| Methanol | This compound | 0.3 mg/mL (300 ppm) | Room Temperature | Dissolution aided by sonication. For HPTLC standard solution. | |
| Methanol | This compound | 0.05 mg/mL (50 ppm) | Room Temperature | Dissolution aided by sonication. For HPLC standard solution. | [5] |
| Ethanol/Tetrahydrofuran/Acetone (60:20:20 v/v/v) | Saponified Ximenia Oil Fraction | 100 mg/mL | Not Specified | For enzyme inhibition assay. | [2] |
| Water | This compound | ~0.0416 mg/L | 25°C | Estimated value, indicating very low solubility. | [4][6] |
| Ethanol | Oleic Acid | ~100 mg/mL | Not Specified | Provided as a reference for a structurally similar C18 fatty acid. | [7][8] |
| DMSO | Oleic Acid | ~100 mg/mL | Not Specified | Provided as a reference for a structurally similar C18 fatty acid. | [7][8] |
| Dimethylformamide (DMF) | Oleic Acid* | ~100 mg/mL | Not Specified | Provided as a reference for a structurally similar C18 fatty acid. | [7][8] |
| Chloroform | Saturated Fatty Acids | Generally more soluble | Not Specified | General observation for long-chain fatty acids. | [9] |
| n-Hexane | Saturated Fatty Acids | Soluble | Not Specified | Used for extraction and as a solvent for long-chain fatty acids. | [4] |
*Oleic acid is a C18 monounsaturated fatty acid, and its solubility is provided as an estimate for this compound due to structural similarities. Actual solubility may vary.
Experimental Protocols
Preparation of Stock Solution for Analytical Chromatography (HPLC/HPTLC)
This protocol is suitable for preparing a concentrated stock solution of this compound for analytical purposes.
Materials:
-
This compound (solid)
-
Methanol (HPLC grade)
-
Volumetric flask (e.g., 10 mL or 100 mL)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound. For a 1 mg/mL stock solution, weigh 10 mg of this compound.
-
Transfer the weighed this compound to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 10-15 minutes to aid dissolution.[5] Gentle warming in a water bath (up to 60°C) can also be applied if necessary.[10]
-
After the solid has completely dissolved, allow the solution to return to room temperature.
-
Add methanol to the flask to bring the final volume to the 10 mL mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
This stock solution can be further diluted with the mobile phase to prepare working standards.
Preparation of this compound for In Vitro Cell Culture Assays
Due to its low aqueous solubility, direct addition of this compound to cell culture media is not recommended. A common method involves initial solubilization in an organic solvent followed by complexation with bovine serum albumin (BSA) to enhance bioavailability and reduce cytotoxicity of the solvent.
Materials:
-
This compound (solid)
-
Ethanol (cell culture grade, absolute) or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes or glass vials
-
Water bath or incubator at 37°C
-
Vortex mixer
Procedure:
-
Prepare a concentrated primary stock solution: Dissolve this compound in ethanol or DMSO to a high concentration (e.g., 10-50 mg/mL). This minimizes the amount of organic solvent introduced to the cells.
-
Prepare a BSA solution: Prepare a sterile solution of fatty acid-free BSA in PBS or serum-free cell culture medium (e.g., 10% w/v).
-
Complexation of this compound with BSA:
-
Warm the BSA solution to 37°C.
-
While gently vortexing the BSA solution, add the required volume of the this compound primary stock solution dropwise. The final molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes with occasional mixing to allow for complexation.
-
-
Sterilization and Use:
-
Sterilize the final this compound-BSA complex solution by passing it through a 0.22 µm syringe filter.
-
This sterile stock solution can now be diluted to the desired final concentration in the complete cell culture medium.
-
Always include a vehicle control in your experiments (i.e., culture medium with the same final concentration of ethanol/DMSO and BSA without this compound).
-
Stability and Storage Recommendations
This compound is an unsaturated fatty acid and is susceptible to degradation through oxidation. Proper storage is crucial to maintain its integrity.
-
Solid Form: Store solid this compound at -20°C in a tightly sealed container, protected from light.
-
Organic Stock Solutions:
-
Prepare fresh solutions whenever possible.
-
For short-term storage (up to a few weeks), store solutions in tightly sealed vials at -20°C. To minimize oxidation, it is recommended to overlay the solution with an inert gas like nitrogen or argon before sealing.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Store at -80°C.
-
-
Aqueous/Cell Culture Solutions: Aqueous solutions of this compound, even when complexed with BSA, should be prepared fresh for each experiment and should not be stored for more than a day.[7]
Visualization of Solvent Selection Workflow
The following diagram illustrates a general workflow for selecting an appropriate solvent system for this compound based on the experimental application.
Caption: Workflow for this compound solvent selection.
References
- 1. This compound | Cyberlipid [cyberlipid.gerli.com]
- 2. EP1402787A1 - this compound - Google Patents [patents.google.com]
- 3. This compound | C18H30O2 | CID 5312688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Antioxidant Activity and Stability Indicating High-performance Thin-layer Chromatographic Method for this compound in Santalum album Seed Extract [wisdomlib.org]
- 6. xymenynic acid, 557-58-4 [thegoodscentscompany.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wjbphs.com [wjbphs.com]
Application Notes and Protocols for Crystalline Ximenynic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and experimental use of crystalline Ximenynic acid. The information is intended to guide laboratory personnel in conducting research and development activities involving this compound.
Introduction
This compound, also known as santalbic acid, is a naturally occurring acetylenic fatty acid with the chemical formula C₁₈H₃₀O₂.[1] It is a white to off-white crystalline powder with limited solubility in water.[1] this compound has garnered interest in the pharmaceutical and cosmetic industries for its potential biological activities, including anti-inflammatory, antioxidant, and anti-aging properties.[2][3] This document outlines the necessary safety precautions and provides protocols for its application in common in vitro assays.
Safety and Handling Precautions
Crystalline this compound should be handled with care in a laboratory setting. While comprehensive toxicity data is not available, it is prudent to treat the compound as potentially hazardous.
2.1 Personal Protective Equipment (PPE)
When handling crystalline this compound, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.[4]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[4]
-
Protective Clothing: A laboratory coat or other protective clothing to prevent skin contact.[4]
2.2 Engineering Controls
-
Work with crystalline this compound in a well-ventilated area.[4]
-
For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]
2.3 General Hygiene Practices
-
Avoid contact with eyes, skin, and clothing.[4]
-
Do not ingest or inhale.[4]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
After Skin Contact: Wash the affected area with soap and plenty of water. If irritation persists, consult a physician.[4]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
After Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Storage and Disposal
4.1 Storage
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed.[4]
-
Protect from light and moisture.
4.2 Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.[4]
-
The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration.[4]
-
Do not allow the product to enter drains.[4]
Physicochemical Properties
The following table summarizes the known quantitative data for crystalline this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₀O₂ | [1] |
| Molecular Weight | 278.43 g/mol | [1] |
| Melting Point | 38.25 °C | [2] |
| Boiling Point | 416.79 °C (estimated) | |
| Water Solubility | 0.04157 mg/L at 25 °C (estimated) | |
| Appearance | White to off-white crystalline powder | [1] |
Experimental Protocols
The following are detailed protocols for common in vitro applications of this compound.
6.1 Preparation of Stock Solutions
For most cell culture experiments, a stock solution of this compound in an organic solvent is required due to its low water solubility.
Materials:
-
Crystalline this compound
-
Dimethyl sulfoxide (DMSO) or ethanol (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Protocol:
-
Weigh the desired amount of crystalline this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-100 mM). It is recommended to start with a high concentration to minimize the final solvent concentration in the cell culture medium.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of a sterile stock solution of this compound.
6.2 In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes, which are key enzymes in the prostaglandin synthesis pathway.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl buffer)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE₂) or other relevant prostaglandin
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
In a microplate, add the COX-1 or COX-2 enzyme to the assay buffer.
-
Add the diluted this compound solutions or a vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at the recommended temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific period to allow for prostaglandin synthesis.
-
Stop the reaction according to the EIA kit instructions.
-
Measure the amount of PGE₂ produced using the EIA kit and a microplate reader.
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.
Signaling Pathway: this compound and the Eicosanoid Pathway
Caption: this compound's inhibitory effect on the cyclooxygenase (COX) pathway.
6.3 In Vitro Anti-Aging Activity: Collagenase Inhibition Assay
This protocol provides a method to evaluate the potential of this compound to inhibit collagenase, an enzyme that breaks down collagen.[2]
Materials:
-
Collagenase from Clostridium histolyticum
-
Synthetic collagenase substrate (e.g., FALGPA)
-
This compound stock solution
-
Assay buffer (e.g., Tricine buffer)
-
Microplate reader
Protocol:
-
Prepare dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well plate, add the collagenase enzyme to the assay buffer.
-
Add the diluted this compound or a vehicle control to the wells.
-
Pre-incubate the enzyme and test compound for 15 minutes at 37°C.
-
Start the reaction by adding the collagenase substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength and continue to monitor the change in absorbance over time (e.g., every minute for 20 minutes).
-
Determine the rate of the reaction for each concentration of this compound.
-
Calculate the percentage of collagenase inhibition relative to the vehicle control.
Experimental Workflow: Collagenase Inhibition Assay
Caption: Workflow for determining the collagenase inhibitory activity of this compound.
6.4 Regulation of Fatty Acid Metabolism in HepG2 Cells
This protocol outlines a general procedure to investigate the effect of this compound on the expression of genes involved in fatty acid metabolism in a human liver cell line.[3]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Protocol:
-
Seed HepG2 cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-72 hours).
-
After the treatment period, harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using primers specific for genes of interest (e.g., SCD, FADS2) and a housekeeping gene for normalization.
-
Analyze the gene expression data to determine the effect of this compound on the target genes.
Signaling Pathway: this compound and Fatty Acid Metabolism
Caption: this compound's regulation of key enzymes in fatty acid metabolism.
Conclusion
Crystalline this compound is a promising compound for research in drug development and cosmetics. Adherence to proper safety and handling procedures is crucial to ensure a safe laboratory environment. The provided protocols offer a starting point for investigating the biological activities of this compound in vitro. Researchers should adapt these protocols as needed for their specific experimental designs and always consult relevant literature for the most up-to-date methodologies.
References
Application Notes and Protocols for Ximenynic Acid in Topical Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximenynic acid, a unique acetylenic fatty acid derived from the seeds of plants like the sandalwood tree (Santalum album) and Ximenia americana, is emerging as a potent bioactive ingredient in the cosmetic industry.[1] Its multifaceted properties, including anti-inflammatory, anti-aging, and microcirculation-enhancing effects, make it a compelling candidate for advanced topical formulations.[1][2] These application notes provide a comprehensive overview of the use of this compound in cosmetic science, detailing its mechanisms of action, relevant experimental protocols, and formulation guidelines.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (E)-octadec-11-en-9-ynoic acid | [3] |
| INCI Name | Xymenynic Acid | [1] |
| CAS Number | 557-58-4 | [1] |
| Molecular Formula | C18H30O2 | [1][3] |
| Molecular Weight | 278.4 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Limited in water | [1] |
Mechanism of Action and Biological Effects
This compound exerts its beneficial effects on the skin through several key mechanisms:
-
Anti-inflammatory Action: this compound is believed to interfere with the arachidonic acid cascade, a key pathway in inflammation. It has been shown to inhibit the synthesis of prostaglandins, which are potent inflammatory mediators.[4][5] This action helps to soothe irritated skin and reduce redness.[1]
-
Anti-Aging Properties: A significant aspect of this compound's anti-aging potential lies in its ability to inhibit collagenase, the enzyme responsible for the breakdown of collagen.[6] By preserving the skin's collagen matrix, it helps to maintain firmness and elasticity, thereby reducing the appearance of fine lines and wrinkles.
-
Enhancement of Microcirculation: this compound has been demonstrated to improve cutaneous microcirculation.[7] This increased blood flow enhances the delivery of oxygen and nutrients to the skin cells, promoting a healthier and more vibrant complexion. This mechanism also contributes to its effectiveness in addressing concerns like under-eye bags and cellulite.[7][8]
-
Skin Barrier Support: As an emollient, this compound forms a protective film on the skin's surface, helping to prevent moisture loss and protect against environmental aggressors. This reinforces the skin's natural barrier function.[2]
Signaling Pathways
Inhibition of the Arachidonic Acid Cascade
This compound's anti-inflammatory effects are primarily attributed to its modulation of the arachidonic acid pathway. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. This is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This compound is thought to inhibit key enzymes in this pathway, leading to a reduction in the production of these inflammatory mediators.
Preservation of the Extracellular Matrix
The structural integrity of the skin is largely dependent on the extracellular matrix (ECM), with collagen being a primary component. The enzyme collagenase, a type of matrix metalloproteinase (MMP), degrades collagen, leading to a loss of skin firmness and the formation of wrinkles. This compound has been shown to inhibit the activity of collagenase, thereby protecting the existing collagen from degradation and supporting the skin's youthful structure.
Experimental Protocols
In-Vitro Collagenase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on collagenase activity.
Materials:
-
Collagenase from Clostridium histolyticum
-
N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) as substrate
-
Tricine buffer (pH 7.5)
-
This compound
-
Positive control (e.g., Epigallocatechin gallate - EGCG)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
In a 96-well plate, add 25 µL of Tricine buffer, 25 µL of the this compound dilution (or positive control/vehicle control), and 25 µL of collagenase solution (0.8 U/mL).
-
Incubate the plate at 37°C for 20 minutes.
-
Initiate the reaction by adding 25 µL of FALGPA solution (2 mM).
-
Immediately measure the absorbance at 345 nm and continue to monitor the change in absorbance over time.
-
Calculate the percentage of collagenase inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the collagenase activity.
In-Vitro Prostaglandin Synthesis Inhibition Assay (Cell-Based)
This protocol assesses the ability of this compound to inhibit the production of prostaglandin E2 (PGE2) in cultured human skin cells (e.g., keratinocytes or fibroblasts).
Materials:
-
Human keratinocytes (e.g., HaCaT) or fibroblasts
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) to induce inflammation
-
This compound
-
Positive control (e.g., Indomethacin)
-
PGE2 ELISA kit
Procedure:
-
Seed the skin cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or positive control/vehicle control) for a predetermined time (e.g., 1 hour).
-
Induce an inflammatory response by adding LPS to the cell culture medium and incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of PGE2 inhibition and determine the IC50 value.
In-Vivo Measurement of Skin Microcirculation
This protocol describes the use of Laser Doppler Flowmetry (LDF) to assess the effect of a topical formulation containing this compound on skin microcirculation.[2][9][10]
Equipment:
-
Laser Doppler Flowmeter with a skin probe[9]
-
Topical formulation with this compound
-
Placebo formulation
Procedure:
-
Recruit healthy volunteers and allow them to acclimatize to the room temperature and conditions for at least 20 minutes.
-
Define test areas on the skin (e.g., forearm or thigh).
-
Measure the baseline skin blood flow in the test areas using the LDF probe. The probe emits a low-power laser beam, and the reflected light from moving red blood cells is analyzed to determine blood perfusion.[2]
-
Apply a standardized amount of the this compound formulation to one test area and the placebo formulation to another.
-
Measure the skin blood flow using the LDF probe at regular intervals after application (e.g., 30, 60, 120, and 180 minutes).
-
Record the perfusion units (PU) at each time point and compare the changes in blood flow between the active and placebo-treated areas.
Clinical Assessment of Skin Elasticity and Firmness
This protocol outlines a clinical study to evaluate the efficacy of a topical this compound formulation on skin elasticity and firmness using a Cutometer.
Equipment:
-
Cutometer with a probe
-
Topical formulation with this compound
-
Placebo formulation
Procedure:
-
Recruit subjects with signs of skin aging (e.g., fine lines, loss of firmness).
-
Conduct a baseline measurement of skin elasticity and firmness on a defined area (e.g., the cheek or forearm) using the Cutometer. The instrument applies negative pressure to the skin and measures its ability to be deformed and return to its original state.
-
Instruct the subjects to apply the this compound formulation to one side of the face and the placebo to the other, twice daily, for a specified period (e.g., 8 or 12 weeks).
-
Repeat the Cutometer measurements at predefined follow-up visits (e.g., at weeks 4, 8, and 12).
-
Analyze the data to determine the changes in skin elasticity (R2 parameter: Ua/Uf) and firmness (R0 parameter: maximum deformation) over time and compare the results between the active and placebo-treated sides.[11][12]
Quantitative Data Summary
| Study Type | Parameter Measured | Concentration/Dosage | Results | Reference |
| In-Vitro | Collagenase Inhibition | Not Specified | Significant inhibition compared to Catechin | [6] |
| Clinical (Cellulite) | Improvement in Cellulite Appearance | Not Specified | 81% of subjects showed improvement vs. 32% for placebo | [13] |
| Clinical (Cellulite) | Reduction in Thigh Circumference | Not Specified | Average reduction of -0.8 cm | [13] |
| Clinical (Skin Elasticity) | Improvement in Skin Elasticity (R2) | Not Specified | 22.7% increase vs. placebo after 12 weeks | [14] |
| Clinical (Skin Hydration) | Improvement in Skin Hydration | Not Specified | 13.8% increase vs. placebo after 12 weeks | [14] |
Formulation Guidelines
This compound is a lipophilic ingredient, making it suitable for incorporation into the oil phase of emulsions such as creams and lotions.
Illustrative Oil-in-Water (O/W) Cream Formulation
| Phase | Ingredient | Function | % (w/w) |
| A (Oil Phase) | This compound | Active Ingredient | 0.5 - 2.0 |
| Cetearyl Alcohol | Thickener, Emollient | 5.0 | |
| Glyceryl Stearate | Emulsifier | 3.0 | |
| Caprylic/Capric Triglyceride | Emollient | 8.0 | |
| Dimethicone | Occlusive, Emollient | 2.0 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 5.0 | |
| Xanthan Gum | Thickener | 0.3 | |
| C (Cool-Down Phase) | Phenoxyethanol, Ethylhexylglycerin | Preservative | 1.0 |
| Tocopherol (Vitamin E) | Antioxidant | 0.5 | |
| Fragrance | Fragrance | q.s. |
Manufacturing Procedure:
-
Heat the components of the oil phase (Phase A) to 75-80°C.
-
Heat the components of the water phase (Phase B) to 75-80°C.
-
Slowly add the oil phase to the water phase with continuous homogenization.
-
Cool the emulsion to 40°C with gentle stirring.
-
Add the components of the cool-down phase (Phase C) and mix until uniform.
-
Adjust the pH if necessary.
Safety and Toxicology
This compound is generally considered safe for topical use in cosmetic formulations at recommended concentrations.[1]
-
Skin Irritation and Sensitization: It is reported to be non-irritating and non-sensitizing.[1] However, as with any new ingredient, a Human Repeated Insult Patch Test (HRIPT) is recommended to confirm its low potential for inducing allergic contact dermatitis.[7][15][16][17]
-
General Safety: Standard toxicological assessments should be performed to establish a comprehensive safety profile for any new cosmetic ingredient.
Human Repeated Insult Patch Test (HRIPT) Protocol Outline
The HRIPT is a standard method to assess the potential of a substance to cause skin sensitization.[7][15][16][17]
Phases of the Study:
-
Induction Phase: The test material is applied to the skin of volunteers under an occlusive or semi-occlusive patch for 24 hours. This is repeated nine times over a three-week period at the same application site. Skin reactions are evaluated after each application.[1][7]
-
Rest Phase: A two-week period with no applications allows for the development of any potential immune response.
-
Challenge Phase: The test material is applied to a new, previously untreated skin site. The site is evaluated at 24, 48, and 72 hours for any signs of an allergic reaction.[1][7]
Conclusion
This compound is a promising, multi-functional active ingredient for the development of innovative and effective cosmetic products. Its well-documented anti-inflammatory, anti-aging, and microcirculation-enhancing properties provide a strong scientific basis for its use in formulations targeting a range of skin concerns. The protocols and guidelines presented in these application notes offer a framework for researchers and formulators to further explore and harness the potential of this unique fatty acid in the field of cosmetic science.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. US20200214955A1 - Skin care compositions and methods - Google Patents [patents.google.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of prostaglandin H synthase and activation of 12-lipoxygenase by 8,11,14,17-eicosatetraenoic acid in human endothelial cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. In vivo measurements of the elastic mechanical properties of human skin by indentation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP1402787A1 - this compound - Google Patents [patents.google.com]
- 10. arxiv.org [arxiv.org]
- 11. A Randomized, Active Comparator-controlled Clinical Trial of a Topical Botanical Cream for Skin Hydration, Elasticity, Firmness, and Cellulite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An integral topical gel for cellulite reduction: results from a double-blind, randomized, placebo-controlled evaluation of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Clinical Trial Shows Improvement in Skin Collagen, Hydration, Elasticity, Wrinkles, Scalp, and Hair Condition following 12-Week Oral Intake of a Supplement Containing Hydrolysed Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Repeated Insult Patch Test - CD Formulation [formulationbio.com]
- 16. The human repeated insult patch test in the 21st century: a commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
Application of Ximenynic acid in pharmaceutical research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ximenynic acid, a naturally occurring acetylenic fatty acid found predominantly in the seed oils of plants from the Santalales order, such as Sandalwood and Ximenia species, is emerging as a compound of significant interest in pharmaceutical research.[1] Traditionally recognized for its benefits in skin health, recent studies have illuminated its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[2][3] This document provides a comprehensive overview of the current understanding of this compound's mechanisms of action and detailed protocols for its investigation in a research setting.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C18H30O2 | [1] |
| Molar Mass | 278.43 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Limited in water | [1] |
Pharmaceutical Applications and Mechanisms of Action
Anti-Cancer Activity
This compound has demonstrated notable anti-proliferative and pro-apoptotic activities, particularly in hepatocellular carcinoma cells (HepG2).[2] Its mechanism of action in this context is multifaceted, involving the selective inhibition of cyclooxygenase-1 (COX-1), induction of cell cycle arrest, and promotion of apoptosis.[2]
Mechanism of Action in HepG2 Cancer Cells:
-
COX-1 Inhibition: this compound selectively inhibits the expression of COX-1 mRNA and protein, with no significant effect on COX-2.[2] The inhibition of COX-1 is a key contributor to its anti-cancer effects.[2]
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G1/S phase transition.[2] This is achieved by inhibiting the protein expression of GCN5L2 and the mRNA expression of cyclin D3 and cyclin E1, key regulators of this checkpoint.[2]
-
Induction of Apoptosis: this compound promotes apoptosis by suppressing the expression of the anti-apoptotic protein SIRT1 and activating caspase-3.[2]
-
Anti-Angiogenesis: It also suppresses the expression of angiogenesis-related genes, including vascular endothelial growth factor (VEGF)-B and VEGF-C.[2]
Anti-Inflammatory Activity
This compound is recognized for its anti-inflammatory properties, which are primarily attributed to its ability to inhibit key enzymes in the inflammatory cascade.[1][3] While the precise quantitative inhibition data for this compound is not extensively documented in publicly available literature, its mechanism is believed to involve the modulation of cyclooxygenases (COX) and lipoxygenases (LOX).
-
Cyclooxygenase (COX) Inhibition: As established in cancer studies, this compound selectively inhibits COX-1.[2] By inhibiting COX enzymes, this compound can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Note on MAPK/ERK and PI3K/Akt Pathways: While the MAPK/ERK and PI3K/Akt signaling pathways are critical in cell proliferation, survival, and inflammation, and are common targets in cancer and inflammatory disease research, there is currently no direct scientific evidence in the reviewed literature to suggest that this compound exerts its effects through the modulation of these specific pathways. Therefore, diagrams for these pathways in relation to this compound are not provided to maintain scientific accuracy.
Quantitative Data Summary
The available quantitative data for the biological activity of this compound is limited. The following table summarizes the known anti-proliferative effects on a specific cancer cell line. Further research is required to determine the IC50 values for its enzymatic inhibition and its effects on a broader range of cell lines.
| Target | Cell Line | Activity | Concentration/IC50 | Reference |
| Cell Proliferation | HepG2 (Human Hepatocellular Carcinoma) | Anti-proliferative | Not specified | [2] |
| COX-1 Expression | HepG2 (Human Hepatocellular Carcinoma) | Inhibition | Not specified | [2] |
| COX-2 Expression | HepG2 (Human Hepatocellular Carcinoma) | No significant inhibition | Not specified | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the pharmaceutical applications of this compound, based on established research protocols.
Protocol: In Vitro Anti-proliferative Activity (MTT Assay)
This protocol is designed to assess the cytotoxic and anti-proliferative effects of this compound on a cancer cell line, such as HepG2.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the acid) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound
-
Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well plates
-
Incubator (37°C)
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.
-
Add different concentrations of this compound to the wells. Include a vehicle control and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the reaction for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value for both COX-1 and COX-2.
Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to differentiate between live, apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line (e.g., HepG2)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent oxidation of Ximenynic acid during storage?
Technical Support Center: Ximenynic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound, also known as santalbic acid, is a polyunsaturated fatty acid (PUFA) characterized by the presence of a carbon-carbon triple (acetylenic) bond in its structure. This high degree of unsaturation makes it susceptible to oxidation, a chemical degradation process initiated by factors such as oxygen, light, heat, and the presence of metal ions. Oxidation can lead to the formation of off-flavors, loss of biological activity, and the generation of potentially toxic byproducts, compromising experimental results and product integrity.
Q2: What are the ideal storage conditions for this compound?
To minimize oxidation, this compound and oils containing it, such as sandalwood seed oil, should be stored under controlled conditions. The primary goals are to limit exposure to oxygen, light, and heat.
Q3: What types of antioxidants can be used to protect this compound?
Antioxidants are crucial for extending the shelf-life of this compound. They function by inhibiting the process of oxidation. There are several types of antioxidants that can be effective:
-
Natural Antioxidants:
-
Tocopherols (Vitamin E): A common and effective lipid-soluble antioxidant. Mixed tocopherols are often more effective than a single isomer.
-
Rosemary Extract: Contains compounds like carnosic acid and rosmarinic acid, which are potent antioxidants.
-
Ascorbyl Palmitate: A fat-soluble form of Vitamin C that can work synergistically with other antioxidants.
-
-
Synthetic Antioxidants:
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Commonly used phenolic antioxidants in the food and pharmaceutical industries.
-
Tertiary Butylhydroquinone (TBHQ): A highly effective synthetic antioxidant for unsaturated oils.
-
Propyl Gallate: Often used in combination with BHA and BHT.
-
Q4: Should I use a single antioxidant or a blend?
Antioxidant blends often exhibit synergistic effects, providing greater protection than a single antioxidant used alone. A common synergistic combination includes a primary antioxidant (like tocopherols or BHT) to scavenge free radicals and a chelating agent (like citric acid or lecithin) to inactivate pro-oxidant metal ions.
Q5: How can I tell if my this compound sample has oxidized?
Oxidation can be detected through several methods:
-
Sensory Evaluation: Development of a rancid or off-odor.
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (peroxides and hydroperoxides). A low PV is indicative of good quality.
-
p-Anisidine Value (AV): Measures secondary oxidation products (aldehydes and ketones).
-
TOTOX Value: A comprehensive measure of oxidation, calculated as 2(PV) + AV.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: A colorimetric method to quantify secondary oxidation products, primarily malondialdehyde (MDA).
Troubleshooting Guides
Problem: My this compound sample has developed a rancid odor.
| Possible Cause | Solution |
| Exposure to Oxygen | Discard the current sample. For future storage, ensure the container is completely filled or purged with an inert gas (e.g., nitrogen or argon) before sealing. |
| Inadequate Antioxidant Protection | The antioxidant may have been depleted. Consider adding a fresh aliquot of an appropriate antioxidant or a synergistic blend to new samples. |
| Prolonged Storage at Room Temperature | Move samples to a lower temperature storage (-20°C or -80°C) for long-term preservation. |
| Exposure to Light | Store samples in amber glass vials or wrap containers in aluminum foil to protect from light. |
Problem: Peroxide Value (PV) of my sample is high.
| Possible Cause | Solution |
| Initial Stages of Oxidation | The sample is beginning to degrade. If the PV is only slightly elevated, the sample may still be usable for some applications, but it is best to use a fresh sample for sensitive experiments. |
| Improper Storage Conditions | Review and optimize storage conditions as outlined in the FAQs (low temperature, inert atmosphere, protection from light). |
| Contamination with Pro-oxidants | Ensure all handling equipment (pipettes, containers) are clean and free of metal contaminants. Use high-purity solvents. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C (long-term) 2-8°C (short-term) | Low temperatures significantly slow down the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displacing oxygen prevents the initiation of the oxidation cascade. |
| Light | Amber Glass or Light-Protected Container | Light, particularly UV light, can catalyze the formation of free radicals, initiating oxidation. |
| Container | Tightly Sealed Glass Container | Prevents exposure to atmospheric oxygen and moisture. Glass is preferred over plastic to avoid potential leaching. |
Table 2: Efficacy of Antioxidants in Preventing PUFA Oxidation
| Antioxidant | Typical Concentration | Efficacy | Notes |
| TBHQ | 50 - 200 ppm | Very High | In a study on ω-3 PUFAs, 50 ppm of TBHQ inhibited the formation of primary and secondary oxidation products by over 96% after 10 days.[1][2] |
| BHT / BHA | 100 - 200 ppm | High | Effective and widely used. Often used in combination for synergistic effects. |
| Mixed Tocopherols | 500 - 2000 ppm | Moderate to High | Natural antioxidant. Efficacy can vary based on the composition of the tocopherol mixture. |
| Rosemary Extract | 200 - 1000 ppm | Moderate to High | Provides a natural alternative to synthetic antioxidants. |
| Ascorbyl Palmitate | 200 - 500 ppm | Moderate | Often used in synergy with tocopherols. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is based on standard iodometric titration methods.
Materials:
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch solution (indicator)
-
This compound sample
-
Erlenmeyer flasks with stoppers
-
Burette
-
Pipettes
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water and unstopper the flask.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously, until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch solution. The solution will turn a blue-black color.
-
Continue the titration dropwise until the blue color completely disappears. Record the volume of titrant used.
-
Perform a blank determination using the same procedure but without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Materials:
-
Thiobarbituric acid (TBA) solution (0.67% w/v in 50% acetic acid)
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Butylated hydroxytoluene (BHT) solution (2% w/v in ethanol)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Test tubes
-
Water bath (95-100°C)
-
Spectrophotometer
Procedure:
-
Sample Preparation: To 100 µL of the this compound sample, add 10 µL of BHT solution to prevent further oxidation during the assay.
-
Acid Precipitation: Add 1 mL of 20% TCA and vortex thoroughly.
-
Reaction: Add 2 mL of the TBA solution and vortex.
-
Incubation: Incubate the tubes in a boiling water bath for 20 minutes.
-
Cooling: Cool the tubes in an ice bath for 5 minutes.
-
Centrifugation: Centrifuge the samples at 3000 rpm for 15 minutes.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of MDA.
-
Calculation: Determine the concentration of TBARS in the sample by comparing its absorbance to the standard curve. Express the results as µmol MDA equivalents per gram of sample.
Mandatory Visualizations
References
Technical Support Center: Enhancing the Aqueous Solubility of Ximenynic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of Ximenynic acid in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound, also known as santalbic acid, is a long-chain acetylenic fatty acid with the chemical formula C₁₈H₃₀O₂.[1][2] It is classified as a lipophilic, or fat-soluble, molecule. Its long hydrocarbon chain makes it inherently poorly soluble in water.[1][3] The estimated aqueous solubility of this compound is extremely low, around 0.04157 mg/L at 25°C, which presents a significant hurdle for its use in many biological assays and pharmaceutical formulations that require aqueous media.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Several methods can be employed to enhance the solubility of lipophilic compounds like this compound. These can be broadly categorized as:
-
Chemical Modifications: Converting the fatty acid into a salt (e.g., sodium or potassium salt) to increase its polarity.
-
Formulation with Excipients:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO).
-
Surfactants: Employing surfactants to form micelles that can encapsulate the fatty acid.
-
Cyclodextrins: Forming inclusion complexes where the this compound molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule.[4][5]
-
-
Advanced Formulation Technologies:
-
Liposomes: Encapsulating this compound within lipid vesicles.
-
Nanoparticles: Reducing the particle size to the nanometer range to increase the surface area for dissolution.[6]
-
Q3: Which method is most suitable for my experiment?
A3: The choice of solubilization method depends on the specific requirements of your experiment, including the desired final concentration of this compound, the tolerance of your experimental system (e.g., cell line) to the chosen excipients, and the intended application. For in vitro cell culture experiments, complexation with fatty acid-free bovine serum albumin (BSA) or the use of cyclodextrins are common approaches. For formulation development, a wider range of techniques including salt formation and nanotechnology may be explored.
Q4: Are there any commercially available, ready-to-use soluble forms of this compound?
A4: Currently, this compound is primarily supplied as a pure compound or in an oil form.[1] While some suppliers may offer it dissolved in an organic solvent like ethanol, ready-to-use aqueous formulations are not widely available. Researchers typically need to prepare their own aqueous stocks using one of the methods described in this guide.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Symptoms:
-
Cloudiness or turbidity upon addition of this compound stock to the aqueous buffer.
-
Visible particulate matter or crystals in the solution.
-
Inconsistent results in downstream assays.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Low Intrinsic Solubility | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final concentration of this compound. For many long-chain fatty acids, the monomeric solubility in buffer is very low (<10 µM).[5] |
| Inappropriate Solvent for Stock Solution | The organic solvent used for the stock solution is not fully miscible or is used at too high a final concentration, causing the fatty acid to crash out upon dilution. | Use a water-miscible solvent like ethanol or DMSO for your stock solution.[3][7] Ensure the final concentration of the organic solvent in your aqueous medium is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity and precipitation.[8] |
| Temperature Effects | A decrease in temperature upon transferring from a heated stock solution to a room temperature or cold buffer can reduce solubility. | Pre-warm your aqueous buffer to 37°C before adding the this compound stock solution, especially if you are working with cell culture media.[8][9] |
| pH of the Medium | The carboxylic acid group of this compound is less soluble at acidic pH. | For methods not involving salt formation, ensure the pH of your buffer is neutral to slightly alkaline (pH 7.2-8.5) to deprotonate the carboxylic acid, which can modestly increase solubility.[3] |
| High Local Concentration During Mixing | Adding the stock solution too quickly without adequate mixing can create localized areas of high concentration, leading to precipitation. | Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[8] |
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting logic for this compound precipitation.
Issue 2: Low or Inconsistent Efficacy in Biological Assays
Symptoms:
-
Lack of expected biological activity.
-
High variability between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Low Bioavailability | Even if the solution appears clear, the this compound may be in a form that is not readily available to the cells (e.g., large micelles). | Consider using a carrier molecule like fatty acid-free BSA or cyclodextrin to facilitate the delivery of the fatty acid to the cells.[10] |
| Degradation of this compound | Long-chain unsaturated fatty acids can be prone to oxidation. | Prepare fresh stock solutions and use them promptly. Store stock solutions under an inert gas (e.g., argon or nitrogen) at -20°C or -80°C. Protect from light. |
| Interaction with Media Components | This compound may bind to components in the cell culture medium, such as serum proteins, reducing its effective concentration. | If using serum-containing medium, be aware that the free concentration of this compound will be lower than the total concentration added. Consider using a serum-free medium for certain experiments or quantifying the unbound fraction. |
| Incomplete Solubilization | Micro-precipitates, not visible to the naked eye, may be present, leading to an overestimation of the dissolved concentration. | After preparing your final aqueous solution, centrifuge at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant for your experiments. |
Experimental Protocols
Protocol 1: Preparation of Sodium Ximenynate Stock Solution
This protocol is adapted from methods for preparing other fatty acid salts for use in cell culture.[11]
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sodium hydroxide (NaOH) solution, 0.1 M in sterile water
-
Sterile water or saline
-
Sonicator (bath or probe)
-
Sterile tubes
Procedure:
-
Prepare this compound Stock in Ethanol:
-
Accurately weigh out this compound powder.
-
Dissolve in anhydrous ethanol to a convenient stock concentration (e.g., 100 mM). Ensure it is fully dissolved.
-
-
Saponification to Sodium Ximenynate:
-
In a sterile tube, add a specific volume of the ethanolic this compound stock.
-
Slowly add an equimolar amount of 0.1 M NaOH solution while vortexing. For example, to 1 ml of 100 mM this compound in ethanol, add 1 ml of 100 mM (0.1 M) NaOH.
-
This mixture will contain the sodium salt of this compound.
-
-
Preparation of Aqueous Stock:
-
For a more concentrated aqueous stock, the ethanol can be evaporated under a gentle stream of nitrogen.
-
Re-dissolve the resulting sodium ximenynate pellet in sterile water or saline with gentle heating (e.g., 70°C) to the desired concentration.
-
Alternatively, for cell culture, a common method is to prepare a fatty acid-BSA complex (see Protocol 3).
-
Experimental Workflow for Preparing Sodium Ximenynate
Caption: Workflow for preparing an aqueous stock of Sodium Ximenynate.
Protocol 2: Solubilization using Cyclodextrins
This protocol is based on general methods for forming fatty acid-cyclodextrin inclusion complexes.[12][13] Methyl-β-cyclodextrin (MβCD) is commonly used for this purpose.[5]
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Sterile water or buffer (e.g., PBS)
-
Sonicator
-
Heater/water bath
Procedure:
-
Prepare MβCD Solution:
-
Dissolve MβCD in sterile water or your desired buffer to make a stock solution (e.g., 100 mM).
-
-
Complexation:
-
Add the MβCD solution to a tube containing pure this compound. The molar ratio of fatty acid to MβCD is critical and may need optimization. For long-chain fatty acids, ratios of 1:10 to 1:20 (fatty acid:MβCD) are often used.[5]
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for 1 hour to facilitate complex formation.[5]
-
Sonicate the mixture for 5-10 minutes. The solution should become clear.
-
-
Sterilization and Storage:
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
Store the complex solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
Quantitative Data for Cyclodextrin-Mediated Solubilization
Note: Data specific to this compound is limited. The following table provides examples of solubility enhancement for other lipophilic compounds using Hydroxypropyl-β-cyclodextrin (HPβCD), a commonly used cyclodextrin derivative.
| Compound | Solubility in Water (mg/mL) | Solubility in 45% w/v HPβCD (mg/mL) | Solubility Enhancement Factor |
| Dexamethasone | <0.01 | 24 | >2400 |
| Estradiol | <0.01 | 21 | >2100 |
| Indomethacin | 0.02 | 3 | 150 |
| Diazepam | 0.05 | 5 | 100 |
| Data adapted from publicly available tables for HPβCD. |
Protocol 3: Preparation of Liposomes with Entrapped this compound
This protocol is a generalized method for preparing liposomes containing a lipophilic compound using the thin-film hydration technique.[1][14][15]
Materials:
-
This compound
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol (optional, for membrane stability)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., Tris-HCl or PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (optional, for size control)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol (if used), and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours (or overnight) to remove any residual solvent.[1]
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the chosen phospholipid.[1]
-
Agitate the flask (e.g., by vortexing or gentle shaking) to allow the lipid film to swell and form multilamellar vesicles (MLVs). This may take up to an hour.[1][14]
-
-
Sizing (Optional):
-
To obtain unilamellar vesicles of a more uniform size, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[14]
-
Workflow for Liposomal Encapsulation of this compound
Caption: Thin-film hydration method for liposomal encapsulation.
References
- 1. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 2. No. 77 Effect of chain length of saturated fatty acid on interaction with α-cyclodextrin in fed-state simulated intestinal fluid | CycloChem Bio Co., Ltd. [cyclochem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108060037B - Soap powder composition of sodium oleate and its preparation method - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. oatext.com [oatext.com]
- 13. oatext.com [oatext.com]
- 14. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield of Ximenynic acid from extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Ximenynic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary botanical sources for this compound extraction?
A1: this compound is predominantly found in the seed oils of plants belonging to the Santalaceae, Olacaceae, and Opiliaceae families.[1][2][3] Key sources include Ximenia americana (Wild Olive or Sour Plum), Santalum album (Sandalwood), Santalum spicatum (Australian Sandalwood), and Santalum acuminatum (Desert Quandong).[4][5][6][7] The concentration of this compound in the seed oil can vary significantly depending on the species.[7]
Q2: What is a typical expected yield of oil and this compound from the raw material?
A2: The overall oil yield and the percentage of this compound within that oil can vary based on the plant source and extraction method. Below is a summary of reported yields from various sources.
| Plant Source | Extraction Method | Overall Oil Yield | This compound Content in Oil | Reference |
| Ximenia americana Kernels | Solvent Extraction (Hexane or Acetone) | 36% (w/w) | Not specified in this extract | [5] |
| Ximenia Seeds | Soxhlet Extraction (n-pentane) | 62% (v/w) | Not specified in this extract | [8] |
| Santalum spicatum | Solvent Extraction | 42% (w/w) | ~34-35% of total fatty acids | [3][9] |
| Santalum obtusifolium | Not Specified | Not Specified | 71.5% of kernel oil | [7] |
Q3: My this compound yield is significantly lower than expected. What are the most common initial issues to check?
A3: The most critical factors to investigate first are the preparation of your starting material and your choice of solvent.[10] Inadequate grinding of the seeds reduces the surface area available for the solvent to penetrate, and using a solvent with the wrong polarity will result in poor solubility and, consequently, a low yield. Additionally, high moisture content in the raw material can hinder the extraction of lipids, especially when using nonpolar solvents.[10][11]
Q4: Can the extraction method itself be the cause of low yield?
A4: Yes, the choice of extraction technique plays a significant role. Conventional methods like Soxhlet extraction can be effective but often require long durations and large solvent volumes, which can risk thermal degradation of the target compound.[10] For sensitive compounds like this compound, which contains an acetylenic bond, prolonged exposure to high temperatures can be detrimental.
Troubleshooting Guide: Low this compound Yield
This guide addresses specific issues that can lead to a low yield of this compound during extraction.
Issue 1: Low Crude Oil Yield
| Potential Cause | Troubleshooting Steps |
| Inadequate Sample Preparation | Ensure seeds/kernels are thoroughly dried and ground into a fine, uniform powder to maximize the surface area for solvent interaction.[10] For tough plant materials, consider cryogenic grinding.[12] |
| Inappropriate Solvent Choice | For a broad range of lipids, a nonpolar solvent like n-hexane is often effective.[1][2] A mixture of hexane and isopropyl alcohol (3:2 ratio) has also been used to prevent the formation of gummy masses.[9] The choice between solvents like hexane and acetone can slightly alter the fatty acid profile of the extracted oil.[5] |
| Insufficient Solvent Volume | Use a solvent-to-solid ratio of at least 20:1 (v/w) to ensure complete extraction and prevent premature saturation of the solvent.[11][12] |
| Inadequate Number of Extractions | Perform at least two to three sequential extractions of the plant material to maximize the recovery of the oil.[12] |
| Suboptimal Extraction Parameters | Ensure the extraction time and temperature are sufficient for the solvent to fully penetrate the sample. For reflux extractions, a duration of 3 hours has been reported.[5] However, be cautious of excessively high temperatures that could degrade this compound.[10] |
| High Moisture Content | Ensure the starting material is adequately dried, as water can act as a barrier to nonpolar solvents, reducing extraction efficiency.[10][11] |
Issue 2: Low Purity of this compound in the Extracted Oil
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Non-lipid Components | A "Folch wash" with a salt solution can be effective at removing many non-lipid contaminants.[12] For cleaner extracts, consider using Solid-Phase Extraction (SPE) for purification.[12] |
| Degradation of this compound | Minimize exposure to oxygen and high temperatures.[10] Whenever possible, work under an inert atmosphere (e.g., nitrogen or argon).[9][12] Store extracts at -20°C or lower in an airtight container, protected from light.[12] |
| Incomplete Hydrolysis (if applicable) | If you are hydrolyzing triglycerides to free fatty acids, ensure complete saponification. One method involves refluxing the oil with potassium hydroxide in ethanol and water.[5] |
| Formation of Emulsions | The formation of emulsions during liquid-liquid extraction can trap the analyte of interest, leading to lower yields.[13] To break emulsions, try adding brine to increase the ionic strength of the aqueous layer, centrifuging the sample, or filtering through glass wool.[13] |
Experimental Protocols
Protocol 1: Solvent Extraction of Oil from Ximenia americana Kernels
This protocol is adapted from a patented method for this compound preparation.[5]
-
Preparation of Material: Take 500g of Ximenia americana fruit kernels and thoroughly crush them in a blender.
-
Extraction:
-
Place the crushed kernels in a 3-liter round-bottom flask.
-
Add 1.5 liters of acetone or hexane.
-
Boil the mixture under reflux for 3 hours.
-
-
Separation:
-
After reflux, filter the mixture to separate the solids from the liquid extract.
-
-
Solvent Removal:
-
Remove the solvent from the resulting extract by evaporation under a vacuum using a rotary evaporator.
-
-
Further Processing (Optional):
-
The resulting oil can be further processed. For enrichment of this compound, a partial hydrolysis using a lipase (e.g., Candida rugosa lipase) can be performed, followed by physical separation techniques.[5]
-
Protocol 2: Saponification of Ximenia Oil to Free Fatty Acids
This protocol describes the conversion of triglycerides in the extracted oil to free fatty acids.[5]
-
Reaction Setup: In a suitable flask, combine 1g of Ximenia oil with 0.2g of potassium hydroxide (KOH) dissolved in a mixture of 1.5 mL of ethanol and 0.5 mL of water.
-
Saponification: Reflux the mixture for 1 hour to hydrolyze the triglycerides into potassium salts of the fatty acids.
-
Acidification: After cooling, acidify the mixture by adding hydrochloric acid (HCl) to convert the potassium salts to free fatty acids.
-
Extraction: Extract the free fatty acids from the aqueous solution using hexane.
-
Drying and Storage: Dry the hexane extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the free fatty acid mixture. Store under an inert atmosphere at a low temperature.
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A flowchart for troubleshooting low this compound yield.
General this compound Extraction and Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Identification and Characterization of this compound with Anti-Aging Activity from Santalum Album | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. EP1402787A1 - this compound - Google Patents [patents.google.com]
- 6. ulprospector.com [ulprospector.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. An Overview on the Properties of Ximenia Oil Used as Cosmetic in Angola - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing HPLC Separation of Ximenynic Acid Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of ximenynic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful separation and analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound I should be concerned with?
A1: this compound, also known as santalbic acid, is (11E)-octadec-11-en-9-ynoic acid. The primary isomer of concern is its geometric isomer, the cis form, (11Z)-octadec-11-en-9-ynoic acid. The trans isomer ((E)-isomer) is generally the more abundant naturally occurring form. Effective chromatographic separation is crucial to distinguish and quantify these two isomers.
Q2: Which HPLC technique is most effective for separating this compound isomers?
A2: While reversed-phase HPLC (RP-HPLC) is a common technique for fatty acid analysis, it often falls short in separating geometric isomers like the cis and trans forms of this compound due to their similar hydrophobicity.[1] Silver ion HPLC (Ag-HPLC) is the most powerful and recommended technique for this purpose. It separates isomers based on the number, geometry, and position of double and triple bonds.[2]
Q3: How does Silver Ion HPLC (Ag-HPLC) work to separate cis and trans isomers?
A3: Ag-HPLC utilizes a stationary phase impregnated with silver ions. The separation mechanism is based on the formation of reversible π-complexes between the silver ions and the unsaturated bonds (double and triple bonds) of the fatty acids.[2] The strength of this interaction differs for cis and trans isomers. Trans isomers have a more linear structure, leading to weaker interactions with the silver ions and therefore elute earlier than the corresponding cis isomers, which have a bent structure allowing for stronger complexation.
Q4: Do I need to derivatize this compound before HPLC analysis?
A4: Derivatization is not always necessary for HPLC analysis of fatty acids, but it is often recommended to improve peak shape and detection sensitivity.[1] For UV detection, derivatization to phenacyl or p-bromophenacyl esters can be beneficial as it introduces a strong chromophore. If using Gas Chromatography (GC) for complementary analysis, methyl esterification is a common practice.[1]
Q5: What are the expected elution orders for this compound isomers in different HPLC modes?
A5: In Reversed-Phase HPLC (RP-HPLC) , the separation is primarily based on hydrophobicity. As trans fatty acids are generally slightly more hydrophobic than their cis counterparts, the trans-ximenynic acid would be expected to have a slightly longer retention time. However, this separation is often minimal and challenging to achieve. In Silver Ion HPLC (Ag-HPLC) , the elution order is determined by the strength of the interaction with the silver ions. Therefore, trans-ximenynic acid will elute beforecis-ximenynic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound isomers.
Issue 1: Poor or No Separation of Isomers (Co-elution)
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | For cis/trans isomers, a standard C18 column may not provide sufficient selectivity. Switch to a silver ion (Ag+) HPLC column. These columns are specifically designed for separating unsaturated fatty acid isomers based on the geometry of the double bonds. |
| Mobile Phase Composition is Not Optimal (Ag-HPLC) | The polarity of the mobile phase is critical in Ag-HPLC. Optimize the mobile phase. Start with a non-polar solvent like hexane and add a small percentage of a more polar solvent like acetonitrile or isopropanol to modulate retention. A typical starting point is hexane with 0.1% to 1% acetonitrile. Adjust the percentage of the polar modifier in small increments (e.g., 0.1%) to fine-tune the separation. |
| Mobile Phase Composition is Not Optimal (RP-HPLC) | If using a reversed-phase column, the choice of organic modifier can influence selectivity. Try switching from acetonitrile to methanol or vice versa. Also, optimize the water/organic modifier ratio. |
| Temperature Fluctuations | Column temperature can affect selectivity. Use a column oven to maintain a constant and optimized temperature. For Ag-HPLC, lower temperatures can sometimes enhance separation. |
| Sample Overload | Injecting too much sample can lead to peak broadening and co-elution. Reduce the injection volume or dilute the sample. |
Issue 2: Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silica Support | The free carboxyl group of underivatized this compound can interact with active silanol groups on the column packing, causing tailing. Derivatize the fatty acid to its methyl or phenacyl ester. Alternatively, add a small amount of a weak acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxyl group. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape. Flush the column with a strong solvent. If the problem persists, consider replacing the column or the frit. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase whenever possible. |
Issue 3: Shifting Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase between runs, especially when using a gradient. Increase the column equilibration time between injections. |
| Changes in Mobile Phase Composition | Inconsistent mobile phase preparation or decomposition of mobile phase components can cause retention time drift. Prepare fresh mobile phase daily and ensure accurate mixing. Use high-purity solvents. |
| Pump Malfunction or Leaks | Issues with the HPLC pump, such as worn seals or check valves, can lead to inconsistent flow rates. Perform regular maintenance on the HPLC pump. Check for any leaks in the system. |
| Temperature Variations | Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Silver Ion HPLC (Ag-HPLC) for Separation of this compound Isomers
This protocol is a robust starting point for the separation of cis and trans this compound isomers.
1. Sample Preparation (Derivatization to Methyl Esters):
-
To approximately 1 mg of the lipid extract containing this compound, add 1 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours.
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
Evaporate the hexane under a gentle stream of nitrogen and reconstitute the FAMEs in the mobile phase.
2. HPLC Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ChromSpher 5 Lipids column (250 mm x 4.6 mm, 5 µm) or equivalent silver ion column |
| Mobile Phase | Isocratic elution with Hexane:Acetonitrile (99.5:0.5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C |
| Detector | UV Detector at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
3. Expected Results:
-
The trans-ximenynic acid methyl ester will elute before the cis-ximenynic acid methyl ester.
-
The separation of other fatty acid methyl esters will also occur based on their degree of unsaturation and isomer configuration.
Data Presentation: Expected Elution Order in Ag-HPLC
| Compound | Expected Retention Time |
| Saturated Fatty Acid Methyl Esters (e.g., Palmitate, Stearate) | Early elution (unretained) |
| trans-Ximenynic Acid Methyl Ester | Intermediate retention |
| cis-Ximenynic Acid Methyl Ester | Later retention than trans-isomer |
| Other Unsaturated Fatty Acid Methyl Esters | Elution order will depend on the number and geometry of double bonds |
Visualizations
Workflow for HPLC Method Development
Caption: Workflow for selecting and optimizing an HPLC method for this compound isomer separation.
Troubleshooting Logic for Co-eluting Peaks
Caption: Decision tree for troubleshooting co-elution of this compound isomers in HPLC.
References
Technical Support Center: Ximenynic Acid Quantification Assays
Welcome to the technical support center for Ximenynic acid quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is also used, often after derivatization of the fatty acid.
Q2: What are the critical parameters to consider during sample preparation for this compound analysis?
A2: Key parameters include the choice of extraction solvent, temperature, and pH. This compound is typically extracted from plant seeds or biological matrices. It's crucial to use solvents in which this compound is soluble, such as methanol or hexane.[1][2] Sonication can aid in dissolution.[3][4] For complex matrices, a clean-up step may be necessary to remove interfering substances. Additionally, as an unsaturated fatty acid, protecting the sample from excessive heat and light is recommended to prevent potential degradation.[5][6]
Q3: My chromatogram shows poor peak shape (tailing or fronting) for this compound. What could be the cause?
A3: Poor peak shape in HPLC can be due to several factors. Peak tailing may result from strong interactions between the acidic carboxyl group of this compound and active sites on the stationary phase, or from column overload. Peak fronting can be caused by low sample solubility in the mobile phase or a column void.
Q4: I am observing inconsistent quantification results. What are the likely sources of variability?
A4: Inconsistent results can stem from variability in sample preparation, instrument performance, or the stability of the analyte. Ensure that your sample extraction and handling procedures are consistent. For LC-MS analysis, matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. The stability of this compound in the prepared sample solution should also be considered, especially if samples are stored for an extended period before analysis.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during this compound quantification.
HPLC Troubleshooting
| Observed Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Interaction of the acidic analyte with basic sites on the silica backbone of the column.- Column overload.- Use of an inappropriate mobile phase pH. | - Use a base-deactivated column or add a competing base to the mobile phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to suppress the ionization of the carboxylic acid group (e.g., pH < 4). |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column void or collapse. | - Dissolve the sample in the initial mobile phase whenever possible.- Replace the column and use a guard column to protect the analytical column. |
| Broad Peaks | - Low column efficiency.- Extra-column band broadening.- Slow sample injection. | - Use a new or more efficient column.- Minimize the length and diameter of tubing between the injector, column, and detector.- Ensure a fast and sharp injection. |
| Split Peaks | - Clogged inlet frit.- Sample solvent incompatibility.- Co-elution with an interfering compound. | - Reverse-flush the column or replace the frit.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.- Optimize the chromatographic method to improve resolution. |
| Baseline Drift/Noise | - Contaminated mobile phase or column.- Detector lamp aging.- Temperature fluctuations. | - Filter and degas the mobile phase; flush the column with a strong solvent.- Replace the detector lamp.- Use a column oven to maintain a stable temperature. |
HPTLC Troubleshooting
| Observed Problem | Potential Cause | Suggested Solution |
| Irregular Spots (Tailing/Streaking) | - Sample overload.- Inappropriate mobile phase polarity.- Adsorption of the acidic analyte to the stationary phase. | - Apply a smaller volume or a more dilute sample.- Optimize the mobile phase composition.- Add a small amount of a polar solvent (e.g., acetic acid or formic acid) to the mobile phase to reduce tailing. |
| Inconsistent Rf Values | - Chamber not saturated with mobile phase vapor.- Inconsistent application of spots.- Changes in temperature. | - Ensure the chromatography chamber is properly saturated before developing the plate.- Use an automated applicator for consistent spotting.- Perform the analysis in a temperature-controlled environment. |
| Poor Resolution | - Inappropriate mobile phase.- Overloading of the sample. | - Test different solvent systems with varying polarities.- Reduce the amount of sample applied to the plate. |
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC and HPTLC methods used for this compound quantification.
Table 1: HPLC Method Validation Data
| Parameter | Result |
| Linearity Range | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~5 µg/mL |
| Limit of Quantification (LOQ) | ~15 µg/mL |
Table 2: HPTLC Method Validation Data
| Parameter | Result |
| Linearity Range | 100 - 600 ng/spot |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~30 ng/spot |
| Limit of Quantification (LOQ) | ~90 ng/spot |
Experimental Protocols
Detailed Methodology for HPLC Quantification of this compound
1. Sample Preparation (from Sandalwood Seeds)
-
Grind the sandalwood seeds to a fine powder.
-
Extract a known weight of the powdered seeds with methanol or a mixture of n-hexane and isopropyl alcohol (3:2 v/v) using sonication for 30 minutes.[3][7]
-
Filter the extract through a 0.45 µm syringe filter before injection.[3]
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) or methanol and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[3][4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10-20 µL.
3. Quantification
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas with the calibration curve.
Visualizations
Experimental workflow for this compound quantification.
Proposed biosynthetic pathway of this compound.
References
How to address poor cell viability in Ximenynic acid experiments?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vitro experiments with Ximenynic acid, with a primary focus on overcoming poor cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on cells?
This compound, also known as santalbic acid, is a naturally occurring acetylenic fatty acid found in the seed oils of plants from the Santalaceae, Olacaceae, and Opiliaceae families.[1][2][3] In cell culture experiments, it has demonstrated various biological activities, including anti-inflammatory, anti-proliferative, and pro-apoptotic effects, particularly in cancer cell lines.[1][4]
Q2: I am observing high levels of cell death in my experiments. What are the common causes?
High cytotoxicity in this compound experiments can stem from several factors:
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High Concentrations: this compound's effects are dose-dependent. Concentrations that are too high can lead to significant cell death.
-
Solvent Toxicity: The solvents used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells, especially at higher final concentrations in the culture media.[5]
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Poor Solubility and Precipitation: As a fatty acid, this compound has poor water solubility. If not properly prepared, it can precipitate out of the media, leading to inconsistent cell exposure and potential physical damage to cells.
-
Oxidation: Improper storage and handling can lead to the oxidation of this compound, and the resulting byproducts may be more cytotoxic than the parent compound.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.
Q3: How should I prepare this compound for cell culture experiments to improve viability?
Proper preparation is crucial for consistent and reliable results. Here are the recommended steps:
-
Stock Solution: Dissolve this compound in a sterile, cell-culture grade solvent like DMSO or ethanol to create a concentrated stock solution.
-
BSA Conjugation: To enhance solubility and mimic physiological conditions, it is highly recommended to complex this compound with fatty acid-free Bovine Serum Albumin (BSA). This improves its stability and delivery to the cells.[5]
-
Working Solution: The this compound-BSA complex should then be diluted in your cell culture medium to the final desired concentration. It is critical to ensure the final solvent concentration is minimal and non-toxic to your cells (typically below 0.5% for DMSO).
-
Controls: Always include appropriate controls in your experimental design:
-
Untreated Control: Cells in media alone.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (and BSA if used) as the highest this compound concentration.
-
Troubleshooting Guides
Issue 1: Poor Cell Viability and High Cytotoxicity
This is a common challenge when working with fatty acids. The following table outlines potential causes and solutions.
| Potential Cause | Suggested Solution |
| Concentration Too High | Perform a dose-response experiment to determine the optimal, non-toxic working concentration or the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a low concentration range and titrate upwards. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is minimal and non-toxic. A vehicle control experiment is essential to determine the tolerance of your cell line to the solvent. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the this compound solution. If precipitation is observed, consider reducing the final concentration or optimizing the BSA conjugation protocol. |
| Oxidation of this compound | Store this compound stock solutions at -20°C or -80°C, protected from light and oxygen. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| Cell Line Sensitivity | Research the known sensitivity of your chosen cell line to fatty acids. If the cell line is inherently sensitive, consider using a more robust cell line or adjusting experimental parameters such as incubation time. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between experiments can obscure the true effects of this compound.
| Potential Cause | Suggested Solution |
| Inconsistent Preparation of this compound | Standardize the protocol for preparing the this compound-BSA complex, including incubation times and temperatures, to ensure batch-to-batch consistency. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to achieve uniform cell density across all wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations that can affect cell growth, avoid using the outer wells of multi-well plates for experimental conditions. Fill the outer wells with sterile PBS or media. |
| Assay Interference | This compound may interfere with the chemistry of certain viability assays (e.g., reducing the tetrazolium dye in an MTT assay). Run a control with the compound in cell-free medium to check for direct interaction with the assay reagents.[6] If interference is detected, consider an alternative assay with a different detection principle (e.g., an ATP-based assay). |
Data Presentation
Reported Cytotoxic and Anti-proliferative Concentrations of this compound
The following table summarizes the concentrations of this compound that have been reported to affect cell viability and proliferation in various cancer cell lines. Note that IC50 values can vary depending on the cell line and experimental conditions.
| Cell Line | Effect | Concentration Range | Reference |
| HepG2 (Human Hepatoma) | Inhibition of cell growth | 50 µM - 150 µM | [1][7] |
| Melanoma Cells | Anti-proliferative effects and apoptosis induction | Not specified | [4] |
| Leukemia Cells | Anti-proliferative effects and apoptosis induction | Not specified | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is a general guideline for preparing a this compound-BSA complex for cell culture experiments.
Materials:
-
This compound
-
Sterile, cell-culture grade DMSO or ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free culture medium
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a desired concentration (e.g., 10%). Gently mix to avoid frothing.
-
Prepare this compound Stock: Dissolve this compound in DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
Complexation: a. Warm the BSA solution to 37°C. b. Slowly add the this compound stock solution dropwise to the warm BSA solution while gently vortexing or swirling. The molar ratio of fatty acid to BSA can be varied (e.g., 3:1 to 6:1) depending on the experimental requirements. c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form.
-
Sterilization and Use: a. Sterile-filter the this compound-BSA complex solution through a 0.22 µm filter. b. This complex is now ready to be diluted to the final desired concentration in your complete cell culture medium.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the key steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-BSA complex
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of the this compound-BSA complex. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of several key signaling molecules.[1][7] The diagram below illustrates the putative signaling pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijfans.org [ijfans.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of this compound on cell cycle arrest and apoptosis and COX-1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Ximenynic Acid in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing ximenynic acid in their experiments, maintaining its stability in cell culture media is critical for obtaining accurate and reproducible results. As a polyunsaturated fatty acid (PUFA), this compound is susceptible to degradation, which can impact its biological activity and the overall outcome of your research. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of working with this compound in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture?
This compound is a naturally occurring polyunsaturated fatty acid with a unique chemical structure that includes a triple bond (acetylenic group).[1] Like other PUFAs, it is prone to lipid peroxidation, a process where reactive oxygen species (ROS) attack the double and triple bonds in the fatty acid chain. This degradation can alter the structure and function of this compound, potentially leading to the formation of cytotoxic byproducts and confounding experimental results.[2][3]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
Proper preparation of a this compound stock solution is the first step in ensuring its stability. Due to its lipophilic nature, it requires a carrier for solubilization in aqueous culture media. A common and effective method involves the use of fatty acid-free bovine serum albumin (BSA).
Experimental Protocol: Solubilization of this compound
-
Initial Dissolution: Dissolve this compound in an organic solvent such as ethanol or DMSO to create a concentrated primary stock solution.
-
Complexing with BSA: Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium or phosphate-buffered saline (PBS).
-
Formation of the Complex: While vortexing the BSA solution, slowly add the required volume of the this compound primary stock solution. The molar ratio of BSA to fatty acid is typically between 1:3 and 1:5.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for the formation of the this compound-BSA complex.
-
Sterilization and Storage: Sterilize the final stock solution by passing it through a 0.22 µm filter. Store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: What are the typical concentrations of this compound used in cell culture?
The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. Published studies have used concentrations ranging from the low micromolar (µM) to up to 150 µM. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How can I assess the stability of this compound in my cell culture medium?
The extent of lipid peroxidation can be quantified by measuring the byproducts of this process. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the culture medium. | Implement stabilization strategies, including the use of antioxidants and proper handling techniques. Regularly check the stability of your this compound stock and working solutions. |
| High background in TBARS assay. | Components in the cell culture medium (e.g., phenol red) interfering with the assay. | Use a phenol red-free medium for your experiments. Include a "medium-only" control to subtract any background absorbance. |
| Cell toxicity observed at expected non-toxic concentrations. | Formation of cytotoxic lipid peroxidation byproducts. | Co-incubate your cells with an antioxidant like Trolox or BHT. Ensure your this compound stock has not degraded. |
| Difficulty dissolving this compound. | Improper solubilization technique. | Follow the detailed protocol for complexing with fatty acid-free BSA. Ensure the BSA is fully dissolved before adding the this compound. |
Strategies for Stabilizing this compound
To minimize the degradation of this compound in your cell culture experiments, consider implementing the following strategies:
-
Use of Antioxidants: The addition of antioxidants to the culture medium is a primary strategy to combat lipid peroxidation.
-
Control of Culture Conditions: Minimize exposure to pro-oxidant factors.
-
Serum Considerations: The role of serum in lipid peroxidation can be complex.
Table 1: Recommended Antioxidants for this compound Stabilization
| Antioxidant | Recommended Starting Concentration | Mechanism of Action |
| Trolox | 50 - 200 µM | A water-soluble analog of Vitamin E that acts as a potent free radical scavenger.[4][5][6] |
| Butylated Hydroxytoluene (BHT) | 10 - 50 µM | A synthetic antioxidant that inhibits lipid peroxidation by scavenging free radicals.[7][8][9][10] |
Note: The optimal concentration of the antioxidant should be determined empirically for each cell line and experimental setup, as high concentrations can sometimes have pro-oxidant or cytotoxic effects.[11][5]
Experimental Protocols
Protocol 1: General Cell Culture with Stabilized this compound
-
Prepare this compound-BSA Complex: Prepare the this compound-BSA complex as described in the FAQ section.
-
Prepare Culture Medium: To your standard cell culture medium, add the desired final concentration of the antioxidant (e.g., 100 µM Trolox).
-
Cell Seeding: Seed your cells in multi-well plates at the desired density.
-
Treatment: Add the this compound-BSA complex to the antioxidant-supplemented medium to achieve the final desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Proceed with your downstream assays (e.g., cell viability, gene expression analysis, etc.).
Protocol 2: TBARS Assay for Measuring Lipid Peroxidation in Cell Culture Supernatants
-
Sample Collection: At the end of your experiment, collect the cell culture supernatant.
-
Acid Precipitation: Add an equal volume of a trichloroacetic acid (TCA) solution (e.g., 10% w/v) to the supernatant to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Reaction with TBA: Transfer the clear supernatant to a new tube and add an equal volume of thiobarbituric acid (TBA) solution (e.g., 0.67% w/v).
-
Incubation: Incubate the mixture at 95°C for 15-30 minutes. This will lead to the formation of a pink-colored adduct between MDA and TBA.
-
Measurement: After cooling to room temperature, measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Quantification: Determine the concentration of MDA in your samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Table 2: TBARS Assay Parameters
| Parameter | Recommended Value |
| Wavelength for Absorbance Reading | 532 nm |
| Standard | Malondialdehyde (MDA) |
| Incubation Temperature | 95°C |
| Incubation Time | 15 - 30 minutes |
Visualizing Key Pathways and Workflows
Diagram 1: Lipid Peroxidation Pathway of this compound
Caption: General pathway of lipid peroxidation leading to the degradation of this compound.
Diagram 2: Experimental Workflow for Stabilizing this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity of butylated hydroxytoluene and butylated hydroxyanisole in cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 11. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming interference in spectroscopic analysis of Ximenynic acid
Welcome to the technical support center for the spectroscopic analysis of Ximenynic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary spectroscopic techniques used for the analysis of this compound?
A1: The primary spectroscopic techniques for the characterization and quantification of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS), and UV-Visible (UV-Vis) Spectroscopy.[1][2][3] Infrared (IR) spectroscopy is also used for functional group identification.[3]
Q2: What is the most common source of interference in the LC-MS analysis of this compound from natural extracts?
A2: The most significant source of interference in LC-MS analysis of this compound from seed oil extracts is the "matrix effect."[4][5] This is primarily caused by co-eluting phospholipids and other lipids which can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6]
Q3: How can I identify the presence of the cis and trans isomers of this compound in my sample?
A3: The cis and trans isomers of this compound can be distinguished and identified using a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) of their methyl esters or 4,4-dimethyloxazoline derivatives can separate the isomers.[1][7] ¹H and ¹³C NMR spectroscopy can also be used to identify isomers based on differences in chemical shifts and coupling constants of the olefinic protons and carbons.[3]
Q4: My ¹H NMR spectrum of a this compound sample shows broad, overlapping signals in the aliphatic region. What could be the cause and how can I resolve it?
A4: Overlapping signals in the ¹H NMR spectrum of fatty acids are common due to the similarity of the chemical environments of the methylene protons.[3] This can be exacerbated by the presence of other fatty acids in the sample. To resolve these signals, you can:
-
Use a higher field NMR spectrometer for better signal dispersion.
-
Employ 2D NMR techniques such as COSY and HSQC to identify coupled protons and their corresponding carbons.[8]
-
Consider derivatization of the carboxylic acid group to alter the chemical shifts of nearby protons.
-
Utilize different deuterated solvents to induce changes in chemical shifts.[9]
Q5: I am observing a weak UV-Vis signal for this compound. What could be the reason?
A5: this compound has a chromophore due to its conjugated enyne system, but its molar absorptivity might be low, leading to a weak signal, especially at low concentrations. Additionally, the presence of other UV-absorbing compounds in the extract can interfere with the measurement.[10] Ensure your sample concentration is adequate and consider a purification step to remove interfering substances.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio in Mass Spectrometry Analysis
Symptoms:
-
Low intensity of the [M-H]⁻ or [M+H]⁺ ion for this compound.
-
Inconsistent signal intensity between replicate injections.
-
High background noise in the mass spectrum.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects (Ion Suppression) | Sample Preparation: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18 or a mixed-mode cation exchange) is effective at removing phospholipids and other interfering lipids.[8][10][11] Liquid-Liquid Extraction (LLE) can also be used to partition this compound away from interfering matrix components.[12] Chromatography: Optimize the LC method to achieve better separation of this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[5] Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) of this compound to compensate for matrix effects.[13] |
| Poor Ionization Efficiency | Solvent System: Ensure the mobile phase composition is optimal for the ionization of this compound in the chosen mode (positive or negative). For negative ion mode, adding a small amount of a weak base to the mobile phase can enhance deprotonation. Ion Source Parameters: Optimize ion source parameters such as spray voltage, gas temperatures, and gas flow rates. |
| Low Analyte Concentration | Concentrate the sample prior to analysis. Ensure the extraction method provides good recovery of this compound. |
Issue 2: Overlapping Peaks in ¹H NMR Spectrum
Symptoms:
-
Difficulty in accurately integrating the signals corresponding to the olefinic and acetylenic protons of this compound.
-
Broad and unresolved multiplets in the aliphatic region of the spectrum.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of other Fatty Acids and Lipids | Purification: Purify the this compound sample using techniques like low-temperature recrystallization or preparative chromatography (e.g., HPLC or flash chromatography).[1] 2D NMR: Acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve overlapping signals and confirm structural assignments.[8] |
| Poor Shimming | Manually shim the NMR magnet to improve the homogeneity of the magnetic field and thus the resolution of the peaks. |
| Inappropriate Solvent | Test different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Solvent effects can alter the chemical shifts of protons and potentially resolve overlapping signals.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal from Seed Oil Extract
Objective: To remove phospholipids from a crude seed oil extract to minimize matrix effects in LC-MS analysis of this compound.
Materials:
-
Crude seed oil extract dissolved in a non-polar solvent (e.g., hexane).
-
SPE cartridge (e.g., Silica-based or a specialized phospholipid removal phase).
-
Solvents: Hexane, Dichloromethane, Acetone, Methanol.
-
SPE vacuum manifold.
Procedure:
-
Condition the SPE cartridge: Sequentially wash the cartridge with 5 mL of methanol, 5 mL of acetone, and 5 mL of hexane. Do not allow the cartridge to dry out between solvent additions.
-
Load the sample: Load the dissolved seed oil extract (in hexane) onto the conditioned SPE cartridge.
-
Wash 1 (Elute non-polar lipids): Elute with 10 mL of hexane to remove non-polar lipids like triglycerides. Collect this fraction if other lipids are of interest.
-
Wash 2 (Elute this compound): Elute with 10 mL of a mixture of hexane and dichloromethane (e.g., 1:1 v/v). This fraction will contain the free fatty acids, including this compound.
-
Wash 3 (Elute Phospholipids): Elute the strongly retained phospholipids with 10 mL of methanol. This fraction is typically discarded for this compound analysis.
-
Evaporate and Reconstitute: Evaporate the solvent from the fraction containing this compound under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/water).
Protocol 2: Derivatization of this compound for GC-MS Analysis
Objective: To convert this compound to its fatty acid methyl ester (FAME) for improved volatility and chromatographic separation in GC-MS.
Materials:
-
Purified this compound sample.
-
BF₃-methanol solution (14% w/v).
-
Hexane.
-
Saturated NaCl solution.
-
Anhydrous sodium sulfate.
Procedure:
-
Reaction: To approximately 10 mg of the this compound sample in a screw-capped test tube, add 2 mL of BF₃-methanol solution.
-
Heating: Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Data Presentation
Table 1: Common Adducts and Fragments of this compound in Mass Spectrometry
| Ion Type | m/z (Calculated for C₁₈H₃₀O₂) | Notes |
| [M-H]⁻ | 277.2173 | Predominant ion in negative ESI-MS. |
| [M+H]⁺ | 279.2319 | Common ion in positive ESI-MS. |
| [M+Na]⁺ | 301.2138 | Sodium adduct, frequently observed. |
| [M+K]⁺ | 317.1878 | Potassium adduct. |
| Fragment Ions (from MS/MS of [M-H]⁻) | Varies | Fragmentation can occur at the carboxylic acid group (loss of CO₂) and along the alkyl chain. The specific fragmentation pattern helps in structural confirmation. |
Table 2: Indicative ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -COOH | ~10-12 (broad s) | ~179-180 |
| -CH=CH- (Olefinic) | ~5.4-6.2 (m) | ~110-145 |
| -C≡C- (Acetylenic) | - | ~75-95 |
| Allylic/Propargylic -CH₂- | ~2.1-2.3 (m) | ~18-35 |
| Aliphatic -CH₂- | ~1.2-1.6 (m) | ~22-32 |
| Terminal -CH₃ | ~0.9 (t) | ~14 |
Note: Chemical shifts can vary slightly depending on the solvent and the presence of other functional groups.
Visualization of Workflows
Caption: Troubleshooting workflow for spectroscopic analysis of this compound.
Caption: Sample preparation workflow for this compound analysis.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
Technical Support Center: Purification of Ximenynic Acid Extracts
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from Ximenynic acid extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound extract from Sandalwood (Santalum album) seeds?
A1: The most significant impurity in a crude extract is typically oleic acid , which can constitute 10-18% of the total fatty acid content.[1][2] Other fatty acids, such as palmitic acid , are present in much smaller amounts (around 0.8%).[2] Additionally, extracts may contain unsaponifiable matter and oxidation or hydrolysis byproducts, especially if not handled properly.[3][4] The fatty acid profile can vary significantly if using a different species, such as Santalum spicatum, which is much richer in oleic acid.[4]
Q2: My source material is crude Sandalwood seed oil. Do I need a pre-purification step before detailed chromatography?
A2: Yes, a pre-purification step is highly recommended to enrich the free fatty acid fraction. This is often achieved through saponification, where the oil (triglycerides) is hydrolyzed using a base (e.g., potassium hydroxide) to form fatty acid salts.[5] This allows for the removal of non-polar contaminants and unsaponifiable matter through a simple liquid-liquid extraction. The free fatty acids are then recovered by acidifying the mixture.[6]
Q3: What is the most effective method for obtaining high-purity (>99%) this compound?
A3: Low-temperature recrystallization has been reported to achieve purities of up to 99.5%.[7] This method leverages the differential solubility of fatty acids in a solvent at low temperatures. For separating complex mixtures of fatty acids with varying degrees of unsaturation, preparative chromatography techniques like High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC) are also highly effective.[6][8]
Q4: How can I prevent the degradation of this compound during purification and storage?
A4: this compound contains both a double and a triple bond, making it susceptible to oxidation.[4] To prevent degradation, it is crucial to handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible, use degassed solvents, and store extracts at low temperatures (-20°C or below), protected from light. The addition of antioxidants may also be considered for long-term storage.
Q5: Which analytical techniques are best for assessing the purity of my final this compound product?
A5: The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 229 nm or 254 nm) and High-Performance Thin-Layer Chromatography (HPTLC).[9][10] Gas Chromatography (GC), usually coupled with Mass Spectrometry (GC-MS), is also widely used but requires derivatization of the fatty acids into their volatile methyl esters (FAMEs) first.[2][11]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Symptom | Potential Cause | Recommended Solution |
| Very little or no crystals form during recrystallization. | Too much solvent was used: The concentration of this compound is below its saturation point even at low temperatures. | Evaporate some of the solvent under reduced pressure and attempt to cool the solution again. For future attempts, use the minimum amount of near-boiling solvent required to dissolve the crude extract.[12] |
| Inappropriate solvent choice: The fatty acid is too soluble in the chosen solvent, even at low temperatures. | Perform new solubility tests to find a solvent in which the compound has high solubility when hot and low solubility when cold.[12] | |
| Low recovery from column chromatography. | Irreversible adsorption: The analyte is binding too strongly to the stationary phase (e.g., silica). | This is a known issue with solid-supported chromatography. Consider using Counter-Current Chromatography (CCC), which is a liquid-liquid technique and avoids this problem.[13] |
| Incomplete elution: The mobile phase is not strong enough to elute the compound from the column. | Increase the polarity of the mobile phase in a stepwise or gradient manner to ensure all bound fatty acids are eluted. | |
| General low yield. | Insufficient extraction from source material: The initial extraction did not efficiently remove the oil from the seed kernels. | Ensure the source material is properly ground to a fine powder to maximize surface area. Use an appropriate solvent-to-material ratio and consider techniques like Soxhlet extraction for exhaustive recovery.[1] |
Issue 2: Poor Purity After Chromatographic Separation
| Symptom | Potential Cause | Recommended Solution |
| HPLC analysis shows co-elution of this compound and Oleic acid. | Insufficient column resolution: The chosen reversed-phase column (e.g., C18) is not adequately separating the two fatty acids. | Optimize the mobile phase composition (e.g., acetonitrile/water ratio). Consider using a silver ion (Ag+) HPLC column, which provides excellent separation based on the degree and configuration of unsaturation.[6] |
| HPLC peaks are broad or show tailing. | Secondary interactions with stationary phase: The carboxylic acid group of the fatty acid is interacting with residual silanol groups on the silica-based column. | Add a small amount of an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase. This suppresses the ionization of the fatty acid, minimizing the unwanted interaction and leading to sharper peaks.[14][15] |
| Column overload: Too much sample was injected onto the column. | Reduce the injection volume or dilute the sample concentration.[15] | |
| HPLC peaks show fronting. | Poor sample solubility: The sample is not fully dissolved in the injection solvent or the solvent is much stronger than the mobile phase. | Ensure the sample is completely dissolved. If possible, dissolve the sample in the initial mobile phase.[14][15] |
Quantitative Data Summary
The table below summarizes the typical fatty acid composition of seed oil from Santalum album, the primary source for this compound extraction.
| Fatty Acid | Chemical Formula | Typical Percentage (%) |
| This compound | C18:2 (9a, 11t) | 83.0 - 85.0% [1][3] |
| Oleic Acid | C18:1 | 9.5 - 18.0%[1][2] |
| Palmitic Acid | C16:0 | ~0.8%[2] |
Experimental Protocols
Protocol 1: Pre-purification via Saponification and Acidification
This protocol is designed to convert fatty acids from their triglyceride form in crude oil to free fatty acids, removing unsaponifiable matter.
-
Saponification: Dissolve the crude seed oil in ethanol. Add a solution of potassium hydroxide (KOH) and reflux the mixture for 60-90 minutes to ensure complete hydrolysis of the triglycerides.
-
Extraction of Non-polars: After cooling, dilute the mixture with water. Perform a liquid-liquid extraction using a non-polar solvent like hexane or diethyl ether. The upper organic layer, containing unsaponifiable matter, should be discarded. Repeat this extraction 2-3 times.
-
Acidification: Cool the remaining aqueous layer in an ice bath and slowly add hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2). This will protonate the fatty acid salts, causing the free fatty acids to precipitate or form an oily layer.
-
Recovery: Extract the free fatty acids from the acidified solution using hexane.[5] Wash the organic layer with a saturated NaCl solution to remove residual impurities.
-
Drying: Dry the hexane layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enriched free fatty acid mixture.
Protocol 2: Purification by Low-Temperature Recrystallization
This method is effective for separating fatty acids based on their melting points and solubility.
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Methanol or acetone are common choices for fatty acid crystallization.[16]
-
Dissolution: Gently heat the minimum amount of the chosen solvent to its boiling point. Add the crude fatty acid extract in portions until it is completely dissolved.[12]
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. Once at room temperature, transfer the flask to a low-temperature bath (e.g., -20°C) for several hours to maximize crystal formation.[16]
-
Filtration: Collect the precipitated crystals by vacuum filtration using a pre-chilled funnel.[17]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[12]
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent. The resulting white crystalline solid should be high-purity this compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for HPLC peak tailing issues.
References
- 1. Assessment of Indian Sandalwood seeds for oil and fatty acids [wisdomlib.org]
- 2. tropicalplantresearch.com [tropicalplantresearch.com]
- 3. phytojournal.com [phytojournal.com]
- 4. foreverest.net [foreverest.net]
- 5. EP1402787A1 - this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ukm.my [ukm.my]
- 17. LabXchange [labxchange.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Ximenynic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on strategies to enhance the in vivo bioavailability of Ximenynic acid. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring, long-chain acetylenic fatty acid with potential therapeutic applications, including anti-inflammatory and anti-aging effects.[1][2][3] Its chemical structure, C18H30O2, confers lipophilic (fat-loving) properties, leading to poor water solubility.[1][4] This low aqueous solubility is a primary factor limiting its dissolution in gastrointestinal fluids and subsequent absorption into the bloodstream, resulting in low oral bioavailability.[5][6][7]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Lipid-based formulations are the most effective strategies for improving the oral bioavailability of lipophilic compounds like this compound.[5][8][9] These include:
-
Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range (typically < 200 nm). The small droplet size provides a large surface area for enzymatic digestion and absorption.[10][11][12][13][14]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[4][12][15][16]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption.[17]
Q3: How do lipid-based formulations improve the bioavailability of this compound?
A3: Lipid-based formulations enhance the bioavailability of this compound through several mechanisms:
-
Improved Solubilization: They keep the lipophilic this compound in a dissolved state within the gastrointestinal fluids, preventing its precipitation.[5][9]
-
Enhanced Absorption: The lipid components of the formulation can be readily processed by the body's natural fat absorption pathways, carrying the this compound along with them.[18][19][20]
-
Lymphatic Transport: Lipid-based carriers can promote the transport of lipophilic drugs through the lymphatic system, which bypasses the liver's first-pass metabolism, allowing more of the active compound to reach systemic circulation.[5][16]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting/Suggested Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to limited dissolution. | Formulation Strategy: Develop a lipid-based formulation such as a nanoemulsion or SEDDS to enhance solubility and dissolution rate.[10][11][12][13][14] |
| High variability in pharmacokinetic data between individual animals. | Inconsistent dissolution and absorption due to the crystalline nature of this compound and physiological variations. | Formulation Strategy: Utilize amorphous solid dispersions or nanoformulations to reduce the impact of crystallinity on dissolution. SEDDS can form micro- or nano-emulsions in the gut, leading to more uniform drug release and absorption.[4][12][15][16] |
| Physical instability of the formulation (e.g., phase separation of emulsion). | Inappropriate selection or ratio of oil, surfactant, and co-surfactant. | Optimization: Systematically screen different combinations and ratios of excipients to identify a stable formulation. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region. |
| Precipitation of this compound from the formulation upon dilution in aqueous media. | The formulation's solubilization capacity is exceeded upon dilution in the gastrointestinal fluids. | Formulation Modification: Increase the concentration of surfactants or co-solvents. Incorporate precipitation inhibitors, such as polymers (e.g., HPMC), into the formulation. |
| Difficulty in quantifying this compound in plasma samples. | Low plasma concentrations, interference from endogenous lipids. | Analytical Method Optimization: Develop a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for quantification.[21] Use appropriate sample preparation techniques, like solid-phase extraction or liquid-liquid extraction, to remove interfering substances.[21] |
Data Presentation
Due to the limited availability of published in vivo bioavailability data specifically for this compound, the following table presents illustrative data based on typical enhancements observed for other poorly soluble fatty acids when formulated as nanoemulsions.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 150 ± 35 | 4.0 ± 1.5 | 980 ± 210 | 100 (Reference) |
| This compound (Nanoemulsion) | 50 | 780 ± 95 | 2.0 ± 0.5 | 4900 ± 550 | 500 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
Objective: To prepare a stable oil-in-water nanoemulsion of this compound for oral administration.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil
-
Polysorbate 80 (Tween® 80)
-
Poloxamer 188
-
Deionized water
-
High-pressure homogenizer
Method:
-
Oil Phase Preparation: Dissolve a known amount of this compound in MCT oil. Gently heat (e.g., to 40°C) and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve Polysorbate 80 and Poloxamer 188 in deionized water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000 psi).
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.
Protocol 2: In Vivo Bioavailability Study in a Rodent Model
Objective: To determine the pharmacokinetic profile and relative oral bioavailability of a this compound nanoemulsion compared to a standard aqueous suspension.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound nanoemulsion
-
This compound aqueous suspension (with 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for analysis
Method:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.
-
Dosing: Randomly divide the rats into two groups (n=6 per group). Administer a single oral dose of either the this compound nanoemulsion or the aqueous suspension via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.[6][11][22]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Determine the relative bioavailability of the nanoemulsion compared to the aqueous suspension.
Visualizations
Caption: Proposed pathway for enhanced absorption of this compound via a nanoemulsion.
Caption: Workflow for an in vivo bioavailability study of this compound.
References
- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unmc.edu [unmc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 7. WO2020227319A1 - Formulations and methods for preparing stable cosmetic compositions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1402787A1 - this compound - Google Patents [patents.google.com]
- 11. fda.gov [fda.gov]
- 12. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and Pharmacodynamic Features of Nanoemulsion Following Oral, Intravenous, Topical and Nasal Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 15. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intestinal Lipid Absorption and Lipoprotein Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physiology, Nutrient Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ximenynic Acid Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ximenynic acid in various experimental assays. The focus is on ensuring optimal assay conditions, with a specific emphasis on the critical role of pH in determining enzymatic activity and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in my assay?
The optimal pH for this compound activity is highly dependent on the specific enzyme or biological system being studied.[1][2] this compound has been noted for its anti-inflammatory and anti-aging properties, suggesting its interaction with enzymes like cyclooxygenases (COX), lipoxygenases (LOX), or collagenases.[3][4][5] Each of these enzymes has a distinct optimal pH range for its catalytic activity. Therefore, the ideal pH for your assay will be a compromise between the pH required for maximal enzyme activity and the pH at which this compound is stable and soluble.
Q2: I'm observing low or no activity of this compound in my assay. What are the possible causes related to pH?
Low or inconsistent activity can often be traced back to suboptimal pH conditions. Here are several potential causes:
-
Enzyme Inactivity: The pH of your assay buffer may be outside the optimal range for the target enzyme, leading to reduced or no catalytic activity.[6]
-
This compound Instability: While there is limited specific data on the pH stability of this compound, fatty acids can be susceptible to degradation at very high or low pH.[7]
-
Poor Solubility: this compound is a long-chain fatty acid and is sparingly soluble in aqueous solutions.[8] The pH of the buffer can influence its solubility. If the pH is not optimal, the compound may precipitate out of solution, reducing its effective concentration.
Q3: My results are not reproducible. Could pH be the issue?
Yes, a lack of reproducibility is a common problem when pH is not properly controlled.[6]
-
Insufficient Buffering Capacity: If the buffer concentration is too low, the metabolic activity of cells or the enzymatic reaction itself can alter the local pH, leading to inconsistent results.
-
Temperature Effects on Buffer pH: The pH of many common buffers is temperature-dependent. If you prepare your buffer at room temperature but run your assay at a different temperature (e.g., 37°C), the actual pH during the experiment may be different from what you intended.[6]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during assays involving this compound, with a focus on pH optimization.
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal/Activity | Suboptimal pH for the target enzyme. | Perform a pH optimization experiment by testing a range of buffer systems to find the optimal pH for your specific enzyme.[6] |
| This compound precipitation. | Visually inspect wells for precipitation. Test the solubility of this compound across a range of pH values. Consider using a co-solvent like DMSO, but ensure it is compatible with your enzyme.[9] | |
| Inactive enzyme. | Run a positive control with a known activator or substrate for your enzyme to confirm its viability before testing this compound.[9] | |
| High Background Signal | Spontaneous degradation of the substrate at the tested pH. | Run a "no-enzyme" control for each pH value to measure the rate of non-enzymatic substrate degradation.[6] |
| Autofluorescence/absorbance of this compound or buffer components. | Measure the signal of each component individually at the assay wavelength. Use appropriate plate types (e.g., black plates for fluorescence assays).[9][10] | |
| Inconsistent/Irreproducible Results | pH drift during the assay. | Ensure the buffer has sufficient buffering capacity (typically 25-100 mM) and is used within its effective pH range (pKa ± 1).[6] |
| Temperature-induced pH shift. | Prepare and adjust the pH of the buffer at the temperature at which the assay will be performed.[6] | |
| Inconsistent pipetting of viscous this compound stock solution. | Ensure thorough mixing of the stock solution before each use. Use reverse pipetting for viscous solutions. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for an Enzymatic Assay with this compound
This protocol outlines a general procedure to determine the optimal pH for an enzyme's activity in the presence of this compound.
1. Buffer Preparation:
- Prepare a series of buffers covering a broad pH range (e.g., pH 4.0 to 9.0). It is crucial to use different buffer systems that have adequate buffering capacity at each tested pH.
| pH Range | Buffer System | Typical Concentration |
| 4.0 - 5.5 | Acetate Buffer | 50-100 mM |
| 5.5 - 7.0 | MES Buffer | 50-100 mM |
| 6.5 - 8.0 | HEPES Buffer | 50-100 mM |
| 7.5 - 9.0 | Tris-HCl Buffer | 50-100 mM |
2. Assay Setup:
- In a 96-well plate, set up reactions for each pH to be tested.
- For each pH, include the following controls:
- No-Enzyme Control: Contains buffer, substrate, and this compound (or its vehicle) to measure non-enzymatic substrate degradation.
- Vehicle Control: Contains buffer, substrate, enzyme, and the vehicle used to dissolve this compound (e.g., DMSO) to determine baseline enzyme activity.
- Test Wells: Contains buffer, substrate, enzyme, and this compound.
- Pre-incubate the plate at the desired assay temperature for 5-10 minutes.
3. Reaction Initiation and Data Collection:
- Initiate the reaction by adding the substrate to all wells.
- Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) over time.
4. Data Analysis:
- Calculate the initial reaction velocity (v₀) for each well by determining the slope of the linear phase of the reaction progress curve.
- Subtract the rate of the "no-enzyme" control from all other rates at the corresponding pH.
- Plot the initial velocity (v₀) against the pH for both the vehicle control and the this compound-treated wells. The pH at which the highest enzyme activity is observed is the optimal pH.
Visualizations
Caption: Workflow for determining the optimal pH for an assay.
Caption: A generalized anti-inflammatory signaling pathway.
References
- 1. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: Troubleshooting Inconsistent Results in Ximenynic Acid Bioassays
For researchers, scientists, and drug development professionals utilizing Ximenynic acid in bioassays, achieving consistent and reproducible results is paramount. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during experimentation, ensuring the generation of reliable data.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears cloudy. Is it still usable?
A1: Cloudiness in your this compound stock solution, particularly when prepared in aqueous-based buffers, is likely due to its low water solubility. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final concentration in your assay medium. Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
Q2: I'm observing high variability between replicate wells in my cell-based assay. What are the common causes?
A2: High variability in replicate wells can stem from several factors, including inconsistent cell seeding, improper mixing of reagents, or the "edge effect" in multi-well plates.[2] Ensure your cell suspension is homogenous before and during plating. When adding reagents, mix gently but thoroughly. To mitigate edge effects, consider not using the outer wells for critical samples and instead filling them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.[2]
Q3: My anti-inflammatory assay results with this compound are not consistent across experiments. What should I check?
A3: Inter-assay variability in anti-inflammatory assays can be due to differences in cell passage number, confluency, and the specific lot of reagents used, such as lipopolysaccharide (LPS) for stimulating macrophages.[3] It is crucial to use cells within a consistent passage range and to standardize the stimulation conditions. Running a positive control, such as a known anti-inflammatory compound, can help normalize results between experiments.
Q4: Can the serum in my cell culture medium affect the bioactivity of this compound?
A4: Yes, serum contains various proteins and lipids that can bind to fatty acids like this compound, potentially altering its free concentration and availability to the cells.[4] This can lead to variability in your results. For assays sensitive to such interactions, consider reducing the serum concentration or using serum-free media during the compound treatment period. However, be mindful that serum deprivation can also affect cell health.
Troubleshooting Guide
This guide provides detailed solutions to specific problems you may encounter during your this compound bioassays.
Issue 1: Inconsistent Potency (EC₅₀/IC₅₀) Values in PPARγ Transactivation Assays
Question: Why are the EC₅₀ values for this compound in my PPARγ luciferase reporter assay fluctuating between experiments?
Answer: Fluctuations in EC₅₀ values are a common challenge in cell-based assays and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Inconsistent Potency
Caption: A logical workflow for troubleshooting inconsistent EC₅₀ values.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Cellular Factors | |
| High Cell Passage Number | Use cells within a narrow and consistent passage number range (e.g., passages 5-15). High-passage cells can exhibit phenotypic drift. |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for consistent cell numbers in each well. |
| Poor Cell Viability | Perform a cell viability assay (e.g., Trypan Blue or MTT) before each experiment to ensure a healthy starting cell population (>95% viability). |
| Reagent and Compound Factors | |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment from a stock solution stored under an inert gas at -80°C. Protect from light. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to organic stock solutions.[5] |
| Inconsistent Reagent Quality | Use the same lot of critical reagents (e.g., FBS, transfection reagents, luciferase assay substrate) for a set of experiments. Qualify new lots before use. |
| Procedural Factors | |
| Variable Transfection Efficiency | Optimize and standardize the transfection protocol. Use an internal control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency. |
| Inconsistent Incubation Times | Strictly adhere to the incubation times for cell seeding, transfection, compound treatment, and luciferase reading. |
| Data Analysis Factors | |
| Incorrect Data Normalization | Normalize the firefly luciferase activity to the internal control (e.g., Renilla luciferase) for each well before calculating fold induction. |
| Inappropriate Curve Fitting | Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic) to calculate EC₅₀ values. |
Issue 2: High Background or Low Signal-to-Noise Ratio in Anti-Inflammatory Assays
Question: My anti-inflammatory assay measuring cytokine release from macrophages shows a high background signal, making it difficult to detect the effects of this compound. What can I do?
Answer: A high background or low signal-to-noise ratio can mask the true biological effect of your test compound. The following steps can help you optimize your assay.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Macrophage Activation State | |
| Spontaneous Macrophage Activation | Ensure macrophages are not overly confluent, as this can lead to spontaneous activation. Handle cells gently to minimize stress. |
| LPS Concentration Too High or Too Low | Titrate the concentration of LPS to find the optimal concentration that induces a robust but not maximal inflammatory response. This will create a window to observe the inhibitory effects of this compound. |
| Assay Conditions | |
| Phenol Red Interference | Use phenol red-free culture medium during the assay, as it can interfere with colorimetric and fluorometric readouts. |
| High Cell Seeding Density | Optimize the cell seeding density. Too many cells can lead to a high basal level of cytokine release. |
| Insufficient Washing Steps | If your protocol involves washing steps, ensure they are performed thoroughly to remove any residual inflammatory stimuli before adding the test compound. |
| Detection Method | |
| Non-Specific Antibody Binding (ELISA) | Ensure proper blocking of the ELISA plate. Use high-quality, specific antibodies and optimize their concentrations. |
| Reagent Issues | Check the expiration dates and storage conditions of all assay reagents, especially cytokines and antibodies. |
Experimental Protocols
Protocol 1: PPARγ Transactivation Luciferase Reporter Assay
This protocol is adapted for assessing the activation of PPARγ by this compound in a cell-based reporter assay.
I. Materials
-
HEK293T or a similar cell line with low endogenous PPAR activity
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or a similar transfection reagent
-
PPARγ expression plasmid
-
RXRα expression plasmid
-
PPRE-luciferase reporter plasmid (containing PPAR response elements)
-
Renilla luciferase control plasmid
-
This compound
-
Rosiglitazone (positive control)
-
DMSO (vehicle)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
II. Method
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A typical ratio would be 100 ng of PPRE-luciferase reporter, 50 ng of PPARγ expression plasmid, 50 ng of RXRα expression plasmid, and 10 ng of Renilla luciferase plasmid.
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh DMEM containing 10% FBS and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Rosiglitazone in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the compound dilutions. Include a vehicle control (0.1% DMSO).
-
Incubate for 18-24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the concentration of this compound and fit a dose-response curve to determine the EC₅₀ value.
-
PPARγ Signaling Pathway
Caption: this compound activates PPARγ, leading to gene transcription.
Protocol 2: Anti-Inflammatory Assay in Macrophages
This protocol describes a method to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages.
I. Materials
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
DMSO (vehicle)
-
Griess Reagent Kit for Nitrite Determination
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
II. Method
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere and reach 80-90% confluency.
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound and Dexamethasone in DMEM.
-
Replace the medium with the compound dilutions and pre-incubate for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add LPS to each well to a final concentration of 1 µg/mL (or an optimized concentration). Include a vehicle control without LPS and a vehicle control with LPS.
-
Incubate for 24 hours at 37°C.
-
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatants.
-
Measure the nitrite concentration in the supernatants using the Griess Reagent Kit according to the manufacturer's instructions.
-
-
Cytokine Measurement:
-
Use the collected supernatants to measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the concentration of this compound and determine the IC₅₀ value.
-
Macrophage Anti-Inflammatory Assay Workflow
References
- 1. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Ximenynic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC, HPTLC, and GC-MS Methods for the Analysis of Ximenynic Acid.
This guide provides a comprehensive overview and comparison of validated analytical methods for the quantitative determination of this compound, a valuable unsaturated fatty acid with applications in the pharmaceutical and cosmetic industries. The comparison focuses on High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective methodologies, performance characteristics, and suitability for various research and quality control applications.
Method Comparison at a Glance
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation. The following table summarizes the key performance characteristics of the validated HPLC and HPTLC methods, alongside a qualitative assessment of the GC-MS technique based on general fatty acid analysis principles.
| Parameter | HPLC Method 1 | HPLC Method 2 | HPTLC Method | GC-MS (General) |
| Principle | Reverse Phase Chromatography | Reverse Phase Chromatography | Normal Phase Chromatography | Gas Chromatography-Mass Spectrometry |
| Stationary Phase | Phenomenex Luna C18 (5 µm, 4.6 x 250 mm) | ZORBAX SB-C18 (5 µm, 4.6 x 250 mm) | Silica gel 60 F254 plates | Various capillary columns (e.g., DB-23, HP-5MS) |
| Mobile Phase/Carrier Gas | Acetonitrile & Sodium dihydrogen phosphate monohydrate buffer (pH 2.5) | Methanol & Water (60:40 v/v) | Toluene:Ethyl Acetate:Methanol:Formic acid (5:4:0.5:0.5 v/v/v/v) | Inert gas (e.g., Helium, Nitrogen) |
| Detection | UV at 229 nm | UV at 229 nm | Densitometry at 254 nm | Mass Spectrometry |
| Linearity Range | 50-150% of standard concentration | 10-200 µg/mL | 25-75 ppm | Method dependent |
| Correlation Coefficient (r²) | ≥ 0.9994 | > 0.999 | > 0.9971 | Typically > 0.99 |
| Precision (%RSD) | 0.4% (Method), 0.57% (Overall) | Not explicitly stated | < 2% | Method dependent |
| LOD/LOQ | Not explicitly stated | 12.5 ng/mL (LOD) | Not explicitly stated | High sensitivity, method dependent |
| Derivatization Required? | No | No | No | Yes (typically to FAMEs) |
| Key Advantages | High resolution and sensitivity, well-established. | Simple mobile phase, good linearity. | High throughput, low cost per sample. | High specificity and sensitivity, structural information. |
| Key Disadvantages | Longer analysis time per sample. | May have lower resolution for complex samples. | Lower resolution than HPLC. | Derivatization adds complexity and potential for error. |
Experimental Protocols
Detailed methodologies for the validated HPLC and HPTLC methods are provided below. A general protocol for GC-MS analysis of fatty acids is also described, which can be adapted for this compound.
Validated HPLC Method 1
This method utilizes a C18 reverse-phase column with a buffered mobile phase.
-
Instrumentation : Waters 2695 Alliance HPLC system with a 2996 PDA detector and 2489 UV/Visible detector.[1]
-
Mobile Phase :
-
Flow Rate : 1 mL/min.[1]
-
Injection Volume : 20 µL.[1]
-
Standard Preparation : A stock solution of this compound is prepared in a suitable solvent like methanol and diluted to the desired concentrations for the calibration curve.
-
Sample Preparation : Samples are extracted with a suitable solvent, filtered, and diluted as necessary to fall within the linear range of the method.
Validated HPLC Method 2
This method offers a simpler mobile phase composition.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Flow Rate : 1 mL/min.
-
Detection : UV at 229 nm.[4]
-
Standard and Sample Preparation : Similar to HPLC Method 1.
Validated HPTLC Method
This method is suitable for rapid screening and quantification of multiple samples.
-
Instrumentation : Camag HPTLC system with a Linomat V automatic sample applicator and a TLC scanner.
-
Stationary Phase : Pre-coated silica gel 60 F254 aluminum plates (20 cm x 10 cm).[2]
-
Mobile Phase : Toluene: Ethyl Acetate: Methanol: Formic acid (5:4:0.5:0.5 v/v/v/v).[2]
-
Application : Samples and standards are applied as bands of 6 mm width using a 100 µL syringe.
-
Development : The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection : Densitometric scanning at 254 nm.[2]
-
Standard and Sample Preparation : Standards and extracted samples are dissolved in a suitable solvent like methanol.
General GC-MS Method for Fatty Acid Analysis
This outlines a typical workflow for the analysis of fatty acids like this compound by GC-MS. Specific parameters would require optimization and validation.
-
Derivatization : Fatty acids are typically converted to their more volatile methyl esters (FAMEs) prior to GC-MS analysis. A common method involves reaction with a methylating agent such as boron trifluoride-methanol or methanolic HCl.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A capillary column suitable for FAME analysis, such as a DB-23 or a similar polar phase column.
-
Carrier Gas : Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program : A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C).
-
Injector and Detector Temperatures : Maintained at high temperatures (e.g., 250°C and 280°C, respectively) to ensure vaporization of the sample and prevent condensation.
-
Mass Spectrometry : Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Standard and Sample Preparation : After derivatization, the FAMEs are extracted into an organic solvent (e.g., hexane) and an internal standard is often added for improved quantitative accuracy.
Method Workflows and Comparison
The following diagrams illustrate the experimental workflows and a comparison of the key characteristics of the discussed analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 5. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Ximenynic Acid and Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two naturally occurring fatty acids: Ximenynic acid and Oleic acid. By presenting available experimental data, outlining methodologies, and visualizing key pathways, this document aims to inform research and development in the field of anti-inflammatory therapeutics.
Quantitative Data Summary
While direct comparative studies providing quantitative data for both this compound and Oleic acid under identical experimental conditions are limited in the current literature, this section summarizes the available data on their effects on key inflammatory markers and enzymes.
| Parameter | This compound | Oleic Acid |
| Enzyme Inhibition | ||
| Cyclooxygenase (COX) | No specific IC50 data available. | Reduces the expression of COX-2.[1][2] |
| Lipoxygenase (LOX) | No specific IC50 data available. | No significant inhibition of 5-LOX in intact human polymorphonuclear leukocytes.[3] IC50 of 2.0 ± 0.1 for soybean lipoxygenase-1 (sLO-1).[4] |
| Inflammatory Cytokines | ||
| TNF-α | No specific data available. | Reduces LPS-induced TNF-α production.[5][6] Some studies report no significant effect on circulating TNF-α levels.[7] |
| IL-6 | No specific data available. | Reduces LPS-induced IL-6 production.[5][6] Some studies report no significant effect on circulating IL-6 levels.[7] |
| IL-10 | No specific data available. | Increases IL-10 production.[6] |
| Signaling Pathways | ||
| NF-κB | No specific data available. | Inhibits the NF-κB signaling pathway.[1][5][8] |
| PPARα | Acts as a PPARα agonist.[9] | Its derivative, oleoylethanolamide (OEA), is a PPARα ligand.[10] |
| Other Markers | ||
| iNOS | No specific data available. | Reduces the expression of inducible nitric oxide synthase (iNOS).[1][2] |
| C-Reactive Protein (CRP) | No specific data available. | A meta-analysis of randomized controlled trials showed a significant reduction in CRP levels with dietary oleic acid supplementation. |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of fatty acids.
Lipoxygenase (LOX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.
Protocol:
-
Preparation of Reagents:
-
Lipoxygenase enzyme solution (e.g., soybean lipoxygenase) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Substrate solution (e.g., linoleic acid or arachidonic acid).
-
Test compound (this compound or Oleic acid) dissolved in a suitable solvent.
-
Standard inhibitor (e.g., Quercetin).[11]
-
-
Assay Procedure:
-
The reaction mixture, containing the test compound solution and the lipoxygenase solution, is incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).[11]
-
The reaction is initiated by adding the substrate solution.[11]
-
The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 234 nm) over a set time (e.g., 6 minutes).[11]
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined from a dose-response curve.
-
NF-κB Activity Assay (Reporter Gene Assay)
This assay measures the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages).
-
Transfect the cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).[12]
-
-
Treatment:
-
After a recovery period (e.g., 24 hours), treat the cells with the test compound (this compound or Oleic acid) for a specified time.
-
Induce inflammation by adding a stimulating agent (e.g., lipopolysaccharide - LPS).[12]
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.[12]
-
-
Analysis:
-
A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known anti-inflammatory signaling pathway of Oleic acid and a general experimental workflow for assessing the anti-inflammatory properties of a compound.
Caption: Oleic Acid's Anti-inflammatory Signaling Pathway.
Caption: General Experimental Workflow for Anti-inflammatory Assessment.
Comparative Analysis
This compound:
The anti-inflammatory effects of this compound are primarily documented in the context of skincare and cosmetics, where it is noted for its ability to soothe irritated skin.[9][13] The mechanism is believed to involve the activation of PPARα, a nuclear receptor known to play a role in the downregulation of inflammatory responses.[9] However, there is a notable lack of specific quantitative data on its inhibitory effects on key inflammatory enzymes like COX and LOX, and its impact on cytokine production has not been extensively characterized in the available literature.
Oleic Acid:
In contrast, the anti-inflammatory properties of Oleic acid are more extensively studied.[3][4][14][15][16] It has been shown to modulate the inflammatory response at multiple levels. Mechanistically, Oleic acid can inhibit the NF-κB signaling pathway, a central pathway in the inflammatory process, thereby reducing the expression of pro-inflammatory genes such as those for COX-2, iNOS, TNF-α, and IL-6.[1][5][8] Its derivative, OEA, also engages the PPARα pathway, similar to this compound.[10] While some studies show a lack of direct potent inhibition of certain enzymes like 5-LOX, its overall effect is a reduction in inflammatory markers, as evidenced by a meta-analysis showing a decrease in C-reactive protein.
Both this compound and Oleic acid exhibit anti-inflammatory properties. Oleic acid's mechanisms of action are currently better characterized, with a significant body of research demonstrating its effects on key signaling pathways and inflammatory markers. This compound shows promise as an anti-inflammatory agent, particularly through its activation of PPARα, but further research is required to quantify its effects on specific inflammatory enzymes and cytokines to fully understand its therapeutic potential in comparison to more well-studied fatty acids like Oleic acid. Future studies involving direct, side-by-side comparisons of these two fatty acids are warranted to provide a clearer picture of their relative potencies and therapeutic applications.
References
- 1. Oleic acid reduces lipopolysaccharide-induced expression of iNOS and COX-2 in BV2 murine microglial cells: possible involvement of reactive oxygen species, p38 MAPK, and IKK/NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrophilic Fatty Acid Species Inhibit 5-Lipoxygenase and Attenuate Sepsis-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUBSTRATE SPECIFICITY EFFECTS OF LIPOXYGENASE PRODUCTS AND INHIBITORS ON SOYBEAN LIPOXYGENASE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleic acid attenuates asthma pathogenesis via Th1/Th2 immune cell modulation, TLR3/4-NF-κB-related inflammation suppression, and intrinsic apoptotic pathway induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of oleic acid and the anthocyanin keracyanin alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1402787A1 - this compound - Google Patents [patents.google.com]
- 10. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Narrative Review on the Antitumoral Effects of Selected Mediterranean Plant Products from Southern Italy [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Fatty acid-induced induction of Toll-like receptor-4/nuclear factor-κB pathway in adipocytes links nutritional signalling with innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Ximenynic Acid in Oncology: A Comparative Analysis of Acetylenic Fatty Acids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for novel anti-cancer therapies has identified acetylenic fatty acids as a promising class of molecules. Among these, ximenynic acid, a key bioactive compound found in the plant Ximenia americana, has demonstrated notable anti-cancer properties.[1] This guide provides a comparative analysis of this compound against other acetylenic fatty acids in the context of cancer research, presenting available experimental data, detailed methodologies for key experiments, and visualizations of implicated signaling pathways.
Comparative Efficacy of Acetylenic Fatty Acids
The anti-proliferative activity of this compound and other acetylenic fatty acids has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Fatty Acid | Cancer Cell Line | IC50 Value | Reference |
| This compound | HepG2 (Human Liver Carcinoma) | Proliferation inhibited, apoptosis induced at 150 µM | [2] |
| Melanoma and Leukemia cells | Anti-proliferative effects and apoptosis induction reported (specific IC50 not provided) | [1] | |
| Methyl (E)-octadec-6-en-8-ynoate | MCF-7 (Human Breast Adenocarcinoma) | 91.2 µg/mL | [3] |
| Minquartynoic Acid | P-388 (Murine Lymphocytic Leukemia) | 0.2 µg/mL | [1] |
| Montiporic Acid A | P-388 (Murine Leukemia) | 5 µg/mL | [1] |
| Montiporic Acid B | P-388 (Murine Leukemia) | 12 µg/mL | [1] |
| Unnamed Acetylenic Acid from Xestospongia muta | PS (in vivo) | 24 µg/mL | [1] |
| L1210 (in vivo) | 34 µg/mL | [1] | |
| Unnamed Acetylenic Metabolites from Stelletta sp. | K562 (Human Leukemia) | 43, 51, and 62 µg/mL | [1] |
Note: The available data for this compound's specific IC50 values against a broad range of cancer cell lines is limited in the current literature. The provided information for HepG2 cells indicates a significant pro-apoptotic effect at a concentration of 150 µM.
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited research, this section details the methodologies for key in vitro assays used to assess the anti-cancer activity of acetylenic fatty acids.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the fatty acid (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[4]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used method for detecting apoptotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment and Collection: Treat cells with the desired concentration of the fatty acid. After the incubation period, collect both adherent and floating cells.
-
Cell Washing: Wash the cells once with cold 1X PBS and then once with 1X binding buffer.[5]
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[5]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[5]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[5]
-
PI Staining and Analysis: Add 5 µL of Propidium Iodide Staining Solution and incubate for 5-15 minutes on ice or at room temperature.[5] Analyze the cells by flow cytometry immediately.
Signaling Pathways in this compound-Mediated Anti-Cancer Activity
Research suggests that this compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways implicated are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[6][7][8][9] this compound has been reported to inhibit this pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.
References
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. mdpi.com [mdpi.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Ximenynic Acid and Established COX-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ximenynic Acid
This compound, a naturally occurring acetylenic fatty acid, has garnered attention for its anti-inflammatory properties.[1][2][3][4][5] Its mechanism of action is believed to involve the modulation of the arachidonic acid cascade, which is central to the inflammatory process. Specifically, it has been suggested that this compound inhibits phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from the cell membrane.[6] By reducing the available substrate for cyclooxygenase (COX) enzymes, this compound can indirectly decrease the production of prostaglandins, key mediators of inflammation.
Quantitative Comparison of COX-1 Inhibitors
The efficacy of COX-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity. The following table summarizes the reported IC50 values for several well-known COX-1 inhibitors.
| Compound | COX-1 IC50 | Experimental System |
| Aspirin | ~3.5 µM - 8.3 µM | Human Platelets / Articular Chondrocytes |
| Ibuprofen | ~2.5 µM - 13 µM | Human Whole Blood / Purified Ovine COX-1 |
| Indomethacin | ~18 nM - 230 nM | Purified Human COX-1 / Ovine COX-1 |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme source, substrate concentration, and incubation time.
As of the latest literature review, a specific IC50 value for the direct inhibition of COX-1 by this compound has not been published. Its anti-inflammatory effects are attributed to its action on upstream targets in the inflammatory cascade.
Signaling Pathways and Experimental Workflows
To understand the comparative efficacy, it is crucial to visualize the signaling pathways and the experimental setups used to evaluate these compounds.
Arachidonic Acid Cascade and Points of Inhibition
The following diagram illustrates the arachidonic acid pathway and highlights the points of inhibition for both PLA2 and COX-1.
Caption: Arachidonic acid pathway and points of inhibition.
Experimental Workflow for Evaluating Inhibitors
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound on the prostaglandin synthesis pathway.
Caption: General workflow for inhibitor evaluation.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
COX-1 Inhibition Assay Protocol
This in vitro assay directly measures the ability of a compound to inhibit the activity of the COX-1 enzyme.
-
Objective: To determine the IC50 value of a test compound for COX-1.
-
Materials:
-
Purified COX-1 enzyme (e.g., ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (e.g., Aspirin, Ibuprofen, Indomethacin)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, add the reaction buffer, heme, and purified COX-1 enzyme.
-
Add the different concentrations of the test compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a set incubation period (e.g., 10 minutes), stop the reaction.
-
Measure the amount of PGE2 produced using a specific EIA kit.
-
-
Data Analysis:
-
Calculate the percentage of COX-1 inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Phospholipase A2 (PLA2) Inhibition Assay Protocol
This assay is relevant for assessing the activity of compounds like this compound that are proposed to act on PLA2.
-
Objective: To determine the IC50 value of a test compound for PLA2.
-
Materials:
-
Purified PLA2 enzyme
-
Phospholipid substrate (e.g., radiolabeled or fluorescently labeled phosphatidylcholine)
-
Test compound (e.g., this compound)
-
Assay buffer
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
Incubate the PLA2 enzyme with the test compound at various concentrations.
-
Add the phospholipid substrate to initiate the reaction.
-
After a specific incubation time, terminate the reaction.
-
Measure the amount of released fatty acid (either radiolabeled or fluorescent).
-
-
Data Analysis:
-
Calculate the percentage of PLA2 inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Prostaglandin E2 (PGE2) Immunoassay Protocol
This assay quantifies the downstream product of the COX pathway and can be used to assess the overall inhibitory effect of a compound in a cellular context.
-
Objective: To measure the amount of PGE2 in a biological sample.
-
Principle: This is a competitive immunoassay. PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody.
-
Procedure:
-
Samples (e.g., from cell culture supernatants or plasma) are added to wells of a microplate coated with a capture antibody.
-
A known amount of PGE2 conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of PGE2.
-
The concentration of PGE2 in the samples is determined by comparing their absorbance to the standard curve.
-
Conclusion
While this compound demonstrates clear anti-inflammatory potential, its efficacy relative to established COX-1 inhibitors is difficult to quantify directly due to a lack of published IC50 values for COX-1. The available evidence points towards an indirect mechanism of action through the inhibition of phospholipase A2, which reduces the substrate available for COX enzymes. To provide a definitive comparison, further research is required to determine the specific IC50 of this compound on both PLA2 and COX-1 using standardized in vitro assays as detailed in this guide. Such data would be invaluable for the drug development community in assessing the therapeutic potential of this natural compound.
References
- 1. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of enzymatic activity of phospholipases A2 by minocycline and doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A beta-lactam inhibitor of cytosolic phospholipase A2 which acts in a competitive, reversible manner at the lipid/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of prostaglandin synthesis by sodium 2-[4-(2-oxocyclopentylmethyl)phenyl] propionate dihydrate (CS-600), a new anti-inflammatory drug, and its active metabolite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of secreted phospholipase A2 by proanthocyanidins: a comparative enzymological and in silico modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity: A Comparative Analysis of Ximenynic and Linoleic Acids
For Immediate Release
[City, State] – [Date] – A comprehensive in vitro comparison reveals distinct antioxidant characteristics between ximenynic acid and linoleic acid, two fatty acids of significant interest to the scientific and drug development communities. While linoleic acid demonstrates a negligible direct radical scavenging capacity, extracts containing this compound exhibit notable antioxidant activity. This guide provides a detailed analysis of their comparative antioxidant potential, supported by available experimental data and insights into their potential mechanisms of action.
Quantitative Comparison of Antioxidant Activity
Direct comparative data on the antioxidant capacity of pure this compound and pure linoleic acid using standardized in vitro assays is limited in publicly available research. However, studies on extracts rich in this compound and on pure linoleic acid provide valuable insights.
| Compound/Extract | Assay | Antioxidant Capacity (IC50/EC50) | Reference |
| Santalum album Seed Extract (containing this compound) | DPPH Radical Scavenging | EC50: 4.0 ± 0.02 mg/mL | [1] |
| Linoleic Acid (LA) | DPPH Radical Scavenging | No radical quenching activity observed at concentrations of 5-80 mg/mL.[2][3] | [2][3][4] |
Note: The EC50 value for Santalum album seed extract represents the activity of the entire extract and not of purified this compound. Further research is required to determine the specific contribution of this compound to this antioxidant activity.
Experimental Methodologies
The following are detailed protocols for the most common in vitro antioxidant capacity assays referenced in the comparison.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (this compound or linoleic acid) and a positive control (e.g., ascorbic acid, trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the sample solutions. A control is prepared with the solvent and DPPH solution alone.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.
Protocol:
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds and a positive control are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of absorbance is calculated, and the antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for comparing antioxidant capacity and the known signaling pathways associated with linoleic acid's indirect antioxidant effects.
Caption: Experimental workflow for in vitro antioxidant capacity comparison.
Caption: Indirect antioxidant signaling pathway of linoleic acid metabolites.
Discussion and Conclusion
The available evidence suggests that this compound and linoleic acid differ fundamentally in their in vitro antioxidant behavior. Linoleic acid does not appear to function as a direct radical scavenger in assays like the DPPH test[2][3][4]. Its role in oxidative stress is complex, as it is a polyunsaturated fatty acid susceptible to oxidation, but its metabolites can also activate the Keap1-Nrf2 antioxidant response pathway, leading to the expression of protective enzymes.
In contrast, extracts of Santalum album, which are rich in this compound, have demonstrated direct radical scavenging activity in the DPPH assay[1]. This suggests that this compound itself may possess direct antioxidant properties. However, without data on the purified compound, it is difficult to definitively attribute the observed activity solely to this compound. The anti-inflammatory properties of this compound may also contribute to its overall beneficial effects in conditions associated with oxidative stress.
For researchers and drug development professionals, this comparison highlights the need for further investigation into the antioxidant mechanisms of this compound. Future studies should focus on evaluating the direct radical scavenging capacity of purified this compound using a variety of in vitro assays. Understanding the distinct ways in which these fatty acids interact with oxidative processes will be crucial for the development of novel therapeutics targeting oxidative stress-related diseases.
References
- 1. In vitro Antioxidant Activity and Stability Indicating High-performance Thin-layer Chromatographic Method for this compound in Santalum album Seed Extract | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 2. Free radical scavenging properties of conjugated linoleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of conjugated linoleic acid isomers, linoleic acid and its methyl ester determined by photoemission and DPPH techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPTLC and HPLC for Ximenynic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ximenynic acid, a bioactive acetylenic fatty acid found in sandalwood seed oil with potential anti-aging properties, is crucial for quality control in the pharmaceutical and cosmetic industries. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are two instrumental techniques widely employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Executive Summary
Both HPTLC and HPLC offer robust and reliable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis, such as sample throughput, cost considerations, and the desired level of automation. HPLC is generally considered to provide higher resolution and sensitivity, while HPTLC offers advantages in terms of simplicity, cost-effectiveness, and the ability to process multiple samples simultaneously.
Experimental Protocols
Detailed methodologies for both HPTLC and HPLC are essential for reproducible results. The following protocols are based on validated methods reported in the scientific literature.
HPTLC Method for this compound Quantification
A sensitive, selective, precise, and robust HPTLC method has been developed and validated for the quantification of this compound.[1][2]
-
Stationary Phase: HPTLC plates precoated with silica gel 60 F254 (20 cm x 10 cm, 0.2 mm thickness).[2]
-
Sample Application: Samples are spotted in the form of bands of 6 mm width using a Linomat V automatic sample applicator with a 100 µL syringe. The volume applied per track is 20 µL.[2]
-
Mobile Phase: A mixture of Toluene: Ethyl Acetate: Methanol: Formic acid in the ratio of 5:4:0.5:0.5 (v/v/v/v).[1][2]
-
Development: The plate is developed in a suitable chromatographic chamber.
-
Detection: Densitometric detection is carried out at 254 nm using a Camag TLC Scanner 3 with WinCAT software.[1][2] The Rf value for this compound is approximately 0.3 ± 0.01.[1][2]
-
Validation: The method is validated according to the International Conference on Harmonization (ICH) guidelines for linearity, accuracy, precision, and robustness.[1][2]
HPLC Method for this compound Quantification
A reverse-phase HPLC method has been developed and validated for the determination of this compound in various formulations.[3][4][5]
-
Instrumentation: A Waters 2695 Alliance system equipped with a 2996 PDA detector and a 2489 UV/Visible detector.[3]
-
Column: A Phenomenex Luna C18 column (250 mm x 4.6 mm, 5 µm particle size).[3][4][5] An alternative method utilizes a ZORBAX SB-C18 column (4.6 x 250 mm, 5 µm).[6][7]
-
Mobile Phase: Acetonitrile and sodium dihydrogen phosphate monohydrate.[3][4][5] Another validated method uses methanol and water.[6][7]
-
Validation: The method is validated in accordance with ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3][4][5]
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from validated HPTLC and HPLC methods for this compound quantification.
Table 1: Chromatographic Conditions and Performance
| Parameter | HPTLC | HPLC |
| Stationary Phase | Silica gel 60 F254 | C18 (Phenomenex Luna or ZORBAX SB) |
| Mobile Phase | Toluene: Ethyl Acetate: Methanol: Formic acid (5:4:0.5:0.5 v/v/v/v) | Acetonitrile & Sodium Dihydrogen Phosphate Monohydrate or Methanol & Water |
| Detection Wavelength | 254 nm | 229 nm |
| Rf Value / Retention Time | ~0.3 | Not explicitly stated in snippets |
Table 2: Validation Parameters
| Validation Parameter | HPTLC | HPLC |
| Linearity (r²) | ≥ 0.997[2][8] | 0.9994[3] |
| Precision (%RSD) - Method | < 0.78%[8] | 0.4%[3] |
| Precision (%RSD) - Intermediate | Good intermediate precision reported[8] | 0.57% (overall)[3] |
| Accuracy (Recovery) | Not explicitly quantified in snippets | Not explicitly quantified in snippets |
| LOD (Limit of Detection) | Not explicitly quantified in snippets | Not explicitly quantified in snippets |
| LOQ (Limit of Quantification) | Not explicitly quantified in snippets | Not explicitly quantified in snippets |
| Robustness | Method found to be robust[1][2] | Method found to be robust[3][4][5] |
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflow for method cross-validation and the logical relationship between the two techniques.
Caption: Workflow for the cross-validation of HPTLC and HPLC methods.
Caption: Decision-making factors for selecting between HPTLC and HPLC.
Conclusion
The cross-validation of HPTLC and HPLC methods for the quantification of this compound demonstrates that both techniques are suitable for routine analysis in industrial and research settings. The HPTLC method, with its simple mobile phase and good separation, offers a cost-effective and rapid analytical solution, particularly for screening a large number of samples.[1] The HPLC method provides excellent precision and linearity, making it a highly reliable technique for the accurate quantification of this compound in various dosage forms.[3] The final choice of method will depend on the specific analytical needs, available resources, and the desired balance between sample throughput, sensitivity, and operational complexity.
References
- 1. A rapid HPTLC method to estimate this compound in semisolid dosage formulation | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 2. wjbphs.com [wjbphs.com]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC method for this compound in semisolid dosage formulation [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. Santalbic acid in the plant kingdom [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Analysis of Ximenynic Acid and Retinol for Anti-Aging Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for effective anti-aging compounds is a cornerstone of dermatological research and cosmetic science. Among the vast array of available molecules, naturally derived compounds and well-established synthetic molecules present compelling options. This guide provides a detailed, evidence-based comparison of Ximenynic acid, a plant-derived acetylenic fatty acid, and Retinol, a renowned vitamin A derivative, for their potential in anti-aging formulations.
At a Glance: Key Performance Indicators
| Parameter | This compound | Retinol |
| Primary Mechanism | Anti-inflammatory, Antioxidant, Collagenase Inhibition | Cell turnover, Collagen synthesis, MMP Inhibition |
| Collagenase Inhibition (IC50) | Significant inhibition demonstrated, specific IC50 not available in reviewed literature. | Half-maximal inhibition at 0.25-1 µM (as all-trans-retinoic acid)[1] |
| Antioxidant Activity (DPPH Assay) | EC50: 4.0 ± 0.02 mg/mL[2] | IC50: 745 µM[3] |
| Clinical Evidence | Improved under-eye wrinkles and skin roughness in a blend containing ethyl ximenynate[4] | Significant reduction in wrinkles and increased collagen production at concentrations of 0.1% - 0.4%[5] |
| Primary Source | Seeds of plants like Ximenia americana and Sandalwood[6] | Synthetic or derived from Vitamin A |
In-Depth Analysis of Anti-Aging Mechanisms
This compound and Retinol exert their anti-aging effects through distinct yet sometimes overlapping biological pathways.
This compound: This unique fatty acid primarily showcases anti-inflammatory and antioxidant properties.[2] It has been shown to inhibit collagenase, the enzyme responsible for breaking down collagen, a key structural protein in the skin.[7][8] Furthermore, its ability to improve microcirculation may contribute to enhanced skin health and vitality. While the precise signaling pathways are still under investigation, its actions suggest a role in mitigating oxidative stress and inflammation-driven aging.
Retinol: A well-characterized retinoid, Retinol's mechanism of action is more extensively documented. Once converted to its active form, retinoic acid, in the skin, it binds to nuclear receptors (RAR and RXR) to modulate gene expression.[9][10] This leads to several anti-aging benefits:
-
Increased Cell Turnover: Accelerates the shedding of old, damaged skin cells and promotes the growth of new, healthy cells.[5]
-
Stimulation of Collagen Synthesis: Activates the Transforming Growth Factor-beta (TGF-β)/Connective Tissue Growth Factor (CTGF) signaling pathway, a key regulator of extracellular matrix production, leading to increased collagen I synthesis.[11]
-
Inhibition of Matrix Metalloproteinases (MMPs): Downregulates the expression of MMPs, including collagenase, thus preventing the degradation of existing collagen.[12]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Figure 1: Proposed Signaling Pathway for this compound's Anti-Aging Effects.
Figure 2: Simplified Signaling Pathway of Retinol in Skin Cells.
Figure 3: General Experimental Workflow for In Vitro Anti-Aging Assays.
Experimental Protocols
Collagenase Inhibition Assay (FALGPA Substrate)
This assay measures the ability of a compound to inhibit the activity of collagenase, a key enzyme in collagen degradation.
Materials:
-
Collagenase from Clostridium histolyticum
-
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) substrate
-
Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl2 and 400 mM NaCl)
-
Test compounds (this compound, Retinol) and a known inhibitor (e.g., 1,10-Phenanthroline) as a positive control.
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the test compound at various concentrations, collagenase solution, and assay buffer to a final volume of 100 µL.
-
Enzyme Control Wells: Add the collagenase solution, solvent (without test compound), and assay buffer.
-
Inhibitor Control Wells: Add the known collagenase inhibitor, collagenase solution, and assay buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the test compounds to interact with the enzyme.[15]
-
Reaction Initiation: Add 100 µL of the FALGPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin kinetic measurement of the decrease in absorbance at 345 nm at 37°C for 5-15 minutes.[13]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound, Retinol)
-
A standard antioxidant (e.g., Ascorbic Acid or Trolox) as a positive control.
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[16]
-
Prepare serial dilutions of the test compounds and the standard antioxidant in the same solvent.
-
-
Assay Setup (in a 96-well plate):
-
Add a defined volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.[16]
-
Include a blank containing only the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[17]
-
Measurement: Measure the absorbance of each well at 517 nm.[18]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC50 or IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.
Conclusion
Both this compound and Retinol demonstrate significant potential as anti-aging ingredients, albeit through different primary mechanisms. Retinol is a well-established compound with a large body of clinical evidence supporting its efficacy in promoting collagen synthesis and reducing wrinkles. Its signaling pathways are well-understood, making it a reliable, albeit sometimes irritating, option.
This compound presents a promising natural alternative with demonstrated antioxidant, anti-inflammatory, and collagenase-inhibiting properties. While more research is needed to fully elucidate its specific signaling pathways and to establish its clinical efficacy in head-to-head trials against established compounds like Retinol, its multifaceted approach to skin aging makes it a compelling candidate for further investigation and development in the cosmetic and pharmaceutical industries. For professionals in drug development, the exploration of this compound's potential, particularly in synergistic formulations, could yield novel and effective anti-aging solutions.
References
- 1. Retinoic acid inhibition of collagenase and gelatinase expression in human skin fibroblast cultures. Evidence for a dual mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Antioxidant Activity and Stability Indicating High-performance Thin-layer Chromatographic Method for this compound in Santalum album Seed Extract | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 3. Preparation of Retinoyl-Flavonolignan Hybrids and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. prescription-professional.nl [prescription-professional.nl]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, Identification and Characterization of this compound with Anti-Aging Activity from Santalum Album | Semantic Scholar [semanticscholar.org]
- 9. droracle.ai [droracle.ai]
- 10. us.typology.com [us.typology.com]
- 11. Human Skin Aging and the Anti-Aging Properties of Retinol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. marinebiology.pt [marinebiology.pt]
- 18. mdpi.com [mdpi.com]
Ximenynic Acid: A Comparative Analysis of Its Antimicrobial Potential Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Ximenynic acid, a polyacetylenic fatty acid found in sandalwood and other plants, has garnered attention for its various biological activities, including its potential as an antimicrobial agent. This guide provides a comparative overview of the antimicrobial activity of this compound in the context of standard antibiotics, supported by available data and detailed experimental methodologies.
Quantitative Antimicrobial Activity: A Comparative Landscape
Direct comparative studies benchmarking the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of pure this compound against a wide array of standard antibiotics are currently limited in publicly available scientific literature. While some studies have investigated the antimicrobial properties of plant extracts containing this compound, specific MIC/MBC values for the isolated compound are not extensively reported.
To provide a relevant framework for future research and to contextualize the potential efficacy of this compound, the following table summarizes the typical MIC ranges of common standard antibiotics against three clinically significant microorganisms: Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and Candida albicans (fungus).
| Microorganism | Antibiotic Class | Antibiotic | MIC Range (µg/mL) |
| Staphylococcus aureus | Penicillins | Oxacillin | 0.25 - 2 |
| Glycopeptides | Vancomycin | 0.5 - 2[1] | |
| Macrolides | Azithromycin | 0.5 - >256 | |
| Fluoroquinolones | Ciprofloxacin | 0.25 - 32 | |
| This compound | - | Data Not Available | |
| Escherichia coli | Penicillins | Ampicillin | ≤ 8 - ≥ 32[2] |
| Cephalosporins | Ceftriaxone | ≤ 1 - ≥ 4[2] | |
| Fluoroquinolones | Ciprofloxacin | ≤ 0.06 - ≥ 1[2] | |
| Aminoglycosides | Gentamicin | ≤ 2 - ≥ 8[2] | |
| This compound | - | Data Not Available | |
| Candida albicans | Azoles | Fluconazole | 0.25 - >64[3] |
| Polyenes | Amphotericin B | 0.03 - 1 | |
| Echinocandins | Caspofungin | 0.015 - 8 | |
| This compound | - | Data Not Available |
Note: The MIC values for standard antibiotics can vary depending on the specific strain and the testing methodology used. The data presented here are for illustrative purposes and are based on established clinical breakpoints and research findings. The absence of data for this compound highlights a significant research gap.
Experimental Protocols for Antimicrobial Susceptibility Testing
To facilitate further research into the antimicrobial properties of this compound, the following is a detailed methodology for determining MIC and MBC values, based on widely accepted standards.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
a. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
Standard Antibiotics: Stock solutions of relevant standard antibiotics.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
96-well Microtiter Plates: Sterile, flat-bottomed plates.
b. Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound and standard antibiotic stock solutions in the appropriate growth medium directly in the 96-well plates. The concentration range should be broad enough to determine the MIC.
-
Inoculum Preparation: Adjust the turbidity of the overnight microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in the growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.
-
Controls:
-
Growth Control: Wells containing only the growth medium and the microbial inoculum (no antimicrobial agent).
-
Sterility Control: Wells containing only the growth medium.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity) compared to the growth control.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
a. Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate these aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at the appropriate temperature and duration for the test microorganism.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial activity of a test compound like this compound.
Potential Antimicrobial Mechanisms of Fatty Acids: A Hypothesized Signaling Pathway
The precise antimicrobial mechanism of this compound has not been fully elucidated. However, fatty acids, in general, are known to exert their antimicrobial effects through various mechanisms, primarily targeting the bacterial cell membrane. The following diagram illustrates a hypothesized signaling pathway for the antimicrobial action of fatty acids.
Conclusion and Future Directions
While this compound has been identified as having antimicrobial properties, there is a clear need for further research to quantify its activity against a broad spectrum of clinically relevant microorganisms and to directly compare its efficacy with standard antibiotics. The experimental protocols and hypothesized mechanisms outlined in this guide provide a foundation for such investigations. Future studies should focus on determining the MIC and MBC values of purified this compound, elucidating its precise mechanism of action, and evaluating its potential for synergistic effects with existing antimicrobial agents. Such data will be crucial in assessing the therapeutic potential of this compound in the fight against antimicrobial resistance.
References
- 1. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ximenynic Acid from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ximenynic acid derived from various plant sources. This compound, also known as santalbic acid, is a rare acetylenic fatty acid recognized for its significant therapeutic potential, particularly its anti-inflammatory and anti-aging properties.[1][2] This document synthesizes experimental data on its botanical origins, concentration, and biological activities, offering a valuable resource for research and development. The acid is predominantly found in the seed oils of plants belonging to the Santalaceae, Olacaceae, and Opiliaceae families.[3][4]
Data Summary: Plant Sources and Yield
The concentration of this compound varies significantly among different plant species. Seeds of Santalum album (Indian Sandalwood) are reported to contain the highest concentrations, making it a source of considerable interest.[5] Other species, while still valuable, may be richer in other fatty acids like oleic acid.[5] The following table summarizes quantitative data from key botanical sources.
| Plant Source | Plant Part | Typical Oil Yield (% of seed) | This compound Content (% of total oil) | Other Major Fatty Acids | Reference |
| Santalum album (Indian Sandalwood) | Seed Kernel | 35 - 40% | 79 - 82.8% | Oleic acid (12.3-18.0%), Palmitic acid (0.8%) | [5][6] |
| Santalum spicatum (Australian Sandalwood) | Seed Kernel | 42 - 60% | 28 - 36% | Oleic acid (50-53%) | [7][8] |
| Santalum acuminatum | Seed Kernel | Not specified | Lower than S. album | Oleic acid (43.8-58.7%) | [5] |
| Santalum murrayanum | Seed Kernel | Not specified | Lower than S. album | Oleic acid (43.8-58.7%) | [5] |
| Ximenia americana | Seed Kernel | Not specified | Present | Not specified | [9] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied. It is known to interfere with the arachidonic acid pathway, inhibiting the synthesis of key inflammatory mediators like prostaglandins and leukotrienes.[7] This mechanism contributes to its efficacy in mitigating inflammatory responses.
Key Biological Activities:
-
Anti-inflammatory: Studies demonstrate that this compound and extracts from host plants significantly reduce inflammation in various experimental models.[9][10] This is achieved, in part, by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[10][11] The proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation and lipid metabolism.[12][13]
-
Anti-aging: this compound isolated from Santalum album has shown significant collagenase inhibition activity.[14][15] Further studies have confirmed its ability to inhibit other enzymes linked to skin aging, such as hyaluronidase and elastase.[16]
-
Vasodilation: The compound has been observed to increase microvascular circulation in dermal tissues, an activity patented for its potential use in treating hair loss and cellulite.[7]
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
This section details the methodologies for the extraction, analysis, and biological evaluation of this compound. The general workflow is depicted in the diagram below.
1. Extraction and Purification Protocol
This protocol is based on methods described for Santalum species.[8][14]
-
Objective: To extract crude oil from plant seeds and purify this compound.
-
Materials: Dried seed kernels, n-hexane, ethanol, analytical balance, Soxhlet apparatus or supercritical fluid extractor, rotary evaporator, freezer (-20°C).
-
Procedure:
-
Grind the dried seed kernels into a fine powder.
-
Extraction:
-
Remove the solvent from the extract using a rotary evaporator to obtain the crude seed oil.
-
Purification (Low-Temperature Recrystallization):
-
Dissolve the crude oil in a minimal amount of warm ethanol.
-
Cool the solution to -20°C and allow it to stand for 24 hours to crystallize the fatty acids.
-
Filter the cold solution to collect the this compound crystals.
-
Repeat the recrystallization process to achieve higher purity (>99%).[8]
-
-
2. Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for quantifying this compound in Santalum album extract.[16]
-
Objective: To determine the concentration of this compound in an extract.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: ZORBAX SB-C18 (4.6 x 250 mm, 5 µm).[16]
-
Mobile Phase: Methanol and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a standard stock solution of pure this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known weight of the extract or oil in methanol.
-
Inject the standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
3. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute anti-inflammatory activity.[9][10]
-
Objective: To assess the ability of this compound to reduce acute inflammation in an animal model.
-
Animals: Wistar rats or Swiss mice.
-
Materials: this compound, 1% carrageenan solution in saline, positive control (e.g., Indomethacin), vehicle (e.g., 0.5% carboxymethyl cellulose), plethysmometer.
-
Procedure:
-
Fast the animals overnight prior to the experiment.
-
Administer the test sample (this compound), positive control, or vehicle orally to different groups of animals.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group. The formula is: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. ulprospector.com [ulprospector.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tropicalplantresearch.com [tropicalplantresearch.com]
- 6. phytojournal.com [phytojournal.com]
- 7. foreverest.net [foreverest.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Analgesic and Anti-Inflammatory Activity of the Decoction and Hydroethanolic Extract of Ximenia americana L. (Olacaceae) Bark [scirp.org]
- 10. Evaluation of the antiedematogenic and anti-inflammatory properties of Ximenia americana L. (Olacaceae) bark extract in experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation, Identification and Characterization of this compound with Anti-Aging Activity from Santalum Album | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Santalbic acid in the plant kingdom [ouci.dntb.gov.ua]
Validating the Mechanism of Action of Ximenynic Acid: A Comparative Guide Based on Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Ximenynic acid, a unique acetylenic fatty acid, is emerging as a promising candidate in the therapeutic landscape, particularly for its potent anti-inflammatory properties. Understanding its precise mechanism of action at the molecular level is crucial for its validation and further development as a therapeutic agent. This guide provides a comparative analysis of this compound's effects on gene expression, offering insights into its mechanism of action and benchmarking it against other alternatives.
Quantitative Gene Expression Analysis: this compound vs. Alternatives
Experimental data on the direct impact of this compound on global gene expression is still emerging. However, targeted studies have revealed significant modulation of key genes involved in fatty acid metabolism and inflammation. The following table summarizes the known effects of this compound on gene expression in HepG2 cells and compares these with the known effects of other common anti-inflammatory agents on relevant inflammatory genes.
| Compound | Cell Line/System | Target Gene(s) | Observed Effect on Gene Expression | Reference |
| This compound | HepG2 | Stearoyl-CoA desaturase (SCD) | Downregulation | [1][2][3] |
| Fatty acid desaturase 2 (FADS2) | Downregulation | [1][2][3] | ||
| Omega-3 Fatty Acids (EPA/DHA) | Macrophages, Adipocytes | Pro-inflammatory cytokine genes (e.g., TNF-α, IL-6) | Downregulation | [4][5] |
| Anti-inflammatory genes (e.g., Arginase 1, IL-10) | Upregulation | [4] | ||
| Curcumin | Various | NF-κB regulated genes (e.g., COX-2, iNOS, TNF-α) | Downregulation | [6] |
Table 1: Comparison of the Effects of this compound and Alternative Anti-inflammatory Compounds on Gene Expression. This table highlights the specific gene targets of this compound and compares its effects with those of well-established anti-inflammatory compounds.
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols are essential. Below is a representative protocol for analyzing the effects of this compound on gene expression in a cell culture model using RNA sequencing.
Protocol: RNA-Sequencing Analysis of HepG2 Cells Treated with this compound
-
Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 150 µM this compound (or vehicle control) for 72 hours.[2][3]
-
-
RNA Extraction:
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method followed by isopropanol precipitation.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-purity RNA with intact ribosomal RNA peaks.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from 1 µg of total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
This process typically involves poly-A selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate 50 bp paired-end reads.
-
-
Bioinformatic Analysis:
-
Assess the quality of raw sequencing reads using FastQC.
-
Trim adapter sequences and low-quality reads using a tool like Trimmomatic.
-
Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantify gene expression levels by counting the number of reads mapping to each gene using featureCounts or HTSeq.
-
Perform differential gene expression analysis between this compound-treated and control samples using DESeq2 or edgeR in R.
-
Identify genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 as significantly differentially expressed.
-
Perform pathway and gene ontology enrichment analysis on the differentially expressed genes using tools like DAVID or GSEA to identify affected biological pathways.
-
Visualizing the Mechanism of Action
To elucidate the molecular pathways through which this compound exerts its effects, the following diagrams illustrate the key signaling cascades and the experimental workflow.
Figure 1: Hypothesized GPR120-Mediated Anti-inflammatory Signaling Pathway of this compound. This diagram illustrates how this compound may activate GPR120, leading to the inhibition of the NF-κB signaling pathway and a subsequent reduction in inflammatory gene expression.
Figure 2: Potential PPAR-Mediated Signaling Pathway of this compound. This diagram shows the potential mechanism of this compound as a ligand for PPARs, leading to the regulation of target genes involved in lipid metabolism and inflammation.
Figure 3: Experimental Workflow for Gene Expression Analysis. This diagram outlines the key steps involved in a typical RNA-sequencing experiment to analyze the effects of a compound like this compound on gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Regulation of n-3 PUFA Content in Liver and Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advance in Regulatory Effect of GRP120 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Published Ximenynic Acid Extraction Protocols
For researchers, scientists, and professionals in drug development, the efficient and reproducible extraction of bioactive compounds is a critical starting point. Ximenynic acid, a unique acetylenic fatty acid found in the seed oils of plants belonging to the Santalales order, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This guide provides a comparative overview of published protocols for the extraction of this compound, with a focus on reproducibility and data-driven insights.
This compound is primarily sourced from the seed oils of species such as Santalum album (Indian sandalwood), Santalum spicatum (Australian sandalwood), and Ximenia americana (sour plum). The extraction process can be broadly divided into two main stages: the extraction of the oil from the seeds and the subsequent isolation and purification of this compound from the oil.
Comparison of Oil Extraction Methods
The initial step in obtaining this compound is the extraction of oil from the plant seeds. The choice of method can significantly impact the oil yield and, consequently, the total amount of this compound obtained. The table below summarizes data from various studies on different extraction methods.
| Plant Source | Extraction Method | Solvent | Oil Yield (% w/w) | This compound Content in Oil (%) | Reference |
| Santalum album | Soxhlet | n-Hexane | 27.8% | 83.95% | [1] |
| Santalum album | Not Specified | Not Specified | 35-40% | 84.91% | [2] |
| Santalum spicatum | Soxhlet | n-Hexane | 50-60% | 34-35% | [3] |
| Santalum spicatum | Solvent Extraction | n-Hexane/IPA | 42% | ~35% | [3] |
| Santalum spicatum | Supercritical CO2 | CO2 | Not Reported | Not Reported | [3] |
| Ximenia americana | Not Specified | Not Specified | 51% | 5-15% | [4][5] |
| Ximenia americana | Cold Pressing | None | Not Reported | Not Reported | [4] |
Note: The reported yields and this compound content can vary based on the specific plant provenance, seed quality, and precise experimental conditions.
Isolation and Purification of this compound
Once the seed oil is extracted, this compound exists predominantly in its triglyceride form. To obtain the free fatty acid, a hydrolysis step is necessary. Subsequent purification is then required to achieve high purity.
| Purification Method | Reported Purity | Yield | Reference |
| Low-Temperature Recrystallization | 99.5% | Not Reported | [3] |
| Chromatography | Not Specified | Not Specified | [6] |
Data on the yield of the purification step is notably scarce in the available literature, making a direct comparison of the overall efficiency of different protocols challenging.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the extraction and purification of this compound.
Protocol 1: Soxhlet Extraction of Sandalwood Seed Oil
This protocol is adapted from studies on Santalum album and Santalum spicatum.[1][3]
-
Sample Preparation: Sandalwood seeds are dried and then crushed or ground into a coarse powder.
-
Extraction: The powdered seeds are placed in a thimble in a Soxhlet apparatus.
-
Solvent: n-Hexane is used as the extraction solvent.
-
Procedure: The solvent is heated to its boiling point, and the vapor travels to the condenser, where it liquefies and drips into the thimble containing the seed powder. The solvent extracts the oil and is then siphoned back into the boiling flask. This process is repeated for a specified duration (e.g., several hours) to ensure complete extraction.
-
Solvent Removal: After extraction, the solvent is removed from the oil, typically using a rotary evaporator, to yield the crude seed oil.
Protocol 2: Hydrolysis of Triglycerides to Free Fatty Acids
To liberate this compound from its triglyceride form in the seed oil, a hydrolysis (saponification) step is performed.
-
Reaction Setup: The extracted seed oil is mixed with an alcoholic solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Saponification: The mixture is heated under reflux for a specific period to ensure complete hydrolysis of the triglycerides into glycerol and the potassium/sodium salts of the fatty acids.
-
Acidification: After cooling, the mixture is acidified with a strong acid (e.g., hydrochloric acid, HCl) to protonate the fatty acid salts, converting them into free fatty acids.
-
Extraction: The free fatty acids, including this compound, are then extracted from the aqueous mixture using an organic solvent like n-hexane.
-
Washing and Drying: The organic layer containing the free fatty acids is washed with water to remove any remaining salts and acid, and then dried over an anhydrous salt (e.g., sodium sulfate). The solvent is subsequently removed to yield the mixture of free fatty acids.
Protocol 3: Purification by Low-Temperature Recrystallization
This method is used to purify this compound from the mixture of free fatty acids.[3]
-
Dissolution: The mixture of free fatty acids is dissolved in a suitable solvent at a slightly elevated temperature.
-
Cooling: The solution is then cooled to a low temperature (e.g., in a freezer or ice bath).
-
Crystallization: As the solution cools, the solubility of the fatty acids decreases, and this compound, if it is the major component and has a suitable melting point, will crystallize out of the solution.
-
Isolation: The crystallized this compound is isolated by filtration.
-
Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any remaining impurities and then dried to obtain the purified this compound. The purity can be assessed by techniques such as HPLC or GC-MS.
Visualizing the Workflow
To better illustrate the logical flow of the extraction and purification process, the following diagrams have been generated.
Figure 1. Generalized workflow for the extraction of oil from plant seeds.
Figure 2. Workflow for the isolation and purification of this compound from crude seed oil.
References
A Comparative Guide to Inter-Laboratory Quantification of Ximenynic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of ximenynic acid, drawing from various published studies. In the absence of a formal inter-laboratory proficiency test for this compound, this document synthesizes data from independent validation studies to serve as a comparative benchmark for researchers. The methodologies presented here have been developed and validated by different research groups, offering insights into the robustness and performance of various analytical techniques.
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for this compound quantification as reported in peer-reviewed literature. These studies, conducted by independent laboratories, provide a basis for comparing the linearity, precision, and accuracy of each method.
| Parameter | Laboratory A: HPLC-UV [1][2][3] | Laboratory B: HPTLC-Densitometry [4] | Laboratory C: HPLC-UV [5][6] |
| Matrix | Semisolid Dosage Formulation | Semisolid Dosage Formulation | Santalum album Linn. Extract |
| Linearity Range | 25-100 ppm | 50-150% of working concentration | Not explicitly stated, but validated |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.997 | Validated according to ICH |
| Method Precision (%RSD) | 0.4% | < 0.78% | Validated according to ICH |
| Intermediate Precision (%RSD) | 0.57% | < 0.78% (between analysts) | Validated according to ICH |
| Accuracy (Recovery) | Validated | Validated | Validated |
| Detection Wavelength | 229 nm | 254 nm | Not explicitly stated |
Note: The data presented is a summary from the referenced publications and serves as a comparative guide. Direct comparison of quantitative results for a specific sample across these methods would require a formal inter-laboratory study.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the methods described in the cited research articles.
2.1 Laboratory A: HPLC-UV Method for Semisolid Formulations [1][2][3]
This method was developed and validated for the determination of this compound in semisolid dosage forms like creams and gels.
-
Instrumentation : Waters 2695 Alliance HPLC system with a 2996 PDA detector and a 2489 UV/Visible detector.[2]
-
Column : Phenomenex Luna C18 (4.6 x 250 mm, 5 µm particle size).[1][2]
-
Mobile Phase : Acetonitrile and sodium dihydrogen phosphate monohydrate.[1][2]
-
Column Temperature : 30°C.[1]
-
Sample Temperature : 10°C.[1]
-
Standard Preparation : A standard stock solution of this compound (99.12% purity) was prepared and diluted to concentrations ranging from 25-100 ppm to construct a calibration curve.[1][2]
-
Validation : The method was validated according to International Conference on Harmonization (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness.[1][2][3]
2.2 Laboratory B: HPTLC-Densitometry Method for Semisolid Formulations [4]
This study presents a validated HPTLC method for the quantification of this compound in pharmaceutical formulations.[4]
-
Instrumentation : CAMAG HPTLC system with a Linomat V automatic sample applicator and a TLC scanner 3.[4]
-
Stationary Phase : HPTLC plates precoated with silica gel 60 F254.[4]
-
Mobile Phase : Toluene: Ethyl Acetate: Methanol: Formic acid (5:4:0.5:0.5 v/v/v/v).[4]
-
Detection : Densitometric scanning at 254 nm.[4]
-
Rf Value : Approximately 0.3 ± 0.01.[4]
-
Standard Preparation : A stock solution of this compound (25 mg in 500 mL methanol) was prepared and diluted to various concentrations for the calibration curve.[4]
-
Sample Preparation : One gram of the formulation was accurately weighed, dissolved in diluent, heated, and filtered. The final concentration was adjusted to 50 ppm for analysis.[4]
-
Validation : The method was validated as per ICH guidelines for linearity, accuracy, precision, and robustness.[4]
2.3 Laboratory C: HPLC-UV Method for Plant Extracts [5][6]
This method was developed for the quantification of this compound in Santalum album Linn. extract.[5][6]
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system.
-
Column : ZORBAX SB-C18 (4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase : Methanol and water.[5]
-
Validation : The method was validated according to ICH guidelines, covering specificity, linearity, accuracy, precision, and robustness.[5][6]
Visualized Workflows
The following diagrams illustrate the generalized workflows for the analytical methods described.
References
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. Development and validation of HPLC method for this compound in semisolid dosage formulation [wjarr.com]
- 4. wjbphs.com [wjbphs.com]
- 5. DEVELOPMENT AND VALIDATION OF HPLC METHOD ALONG WITH ANTI-AGING ACTIVITY FOR this compound IN SANTALUM ALBUM LINN. [ouci.dntb.gov.ua]
- 6. Santalbic acid in the plant kingdom [ouci.dntb.gov.ua]
Safety Operating Guide
Proper Disposal of Ximenynic Acid in a Laboratory Setting
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ximenynic acid, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment and Waste Characterization
Key Considerations for Characterization:
-
Purity: Is the waste pure this compound, or is it mixed with solvents, reaction byproducts, or other chemicals?
-
Contaminants: Has the this compound been used in experiments involving toxic, reactive, corrosive, or ignitable substances?
-
Physical Form: Is the waste in a solid, liquid, or semi-solid form?
The waste generator is legally responsible for accurately characterizing the waste.[3] If the composition of the waste stream is complex or unknown, analytical testing may be required to determine its hazardous properties.
Regulatory Framework
The disposal of chemical waste is strictly regulated. In the United States, the primary regulations are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). For academic laboratories, Subpart K of the RCRA regulations provides specific guidance on managing hazardous waste.[1][2] In the European Union, the Waste Framework Directive establishes the legal framework for waste management.[4][5]
It is crucial to consult your institution's Environmental Health and Safety (EHS) department and be familiar with federal, state, and local regulations.[3]
Step-by-Step Disposal Procedures
The following procedures provide a general framework for the safe disposal of this compound waste. These procedures must be adapted to comply with your specific institutional and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for fatty acids)
-
A lab coat
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Do not mix this compound waste with incompatible materials. In general, long-chain fatty acids are incompatible with strong oxidizing agents.
-
Collect this compound waste in a dedicated, properly labeled container.
-
If the waste is a mixture, it must be segregated based on its hazardous characteristics (e.g., flammable, corrosive, toxic).
Step 3: Waste Container Selection and Labeling
-
Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
The container must be in good condition with a secure, leak-proof lid.
-
Label the container clearly with the words "Hazardous Waste" (or as required by your institution).
-
The label must include:
-
The full chemical name: "this compound Waste"
-
A clear description of the composition, including any solvents or other chemicals present, with their approximate concentrations.
-
The date accumulation started.
-
The name and contact information of the waste generator.
-
Step 4: Waste Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated.
-
Keep the waste container closed at all times, except when adding waste.
-
Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential spills.
Step 5: Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS department to arrange for a pickup of the hazardous waste.
-
EHS will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal.
Spill and Emergency Procedures
In the event of a spill of this compound waste:
-
Evacuate the immediate area if the spill is large or if there is a risk of inhalation of vapors.
-
Notify your supervisor and your institution's EHS department.
-
Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Clean up the spill wearing appropriate PPE.
-
Collect all contaminated materials in a sealed, labeled container for disposal as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Hazardous Waste Determination | Responsibility of the waste generator. | [3] |
| Regulatory Compliance | Adherence to EPA (US) or Waste Framework Directive (EU) and local regulations. | [1][2][4][5] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. | General Lab Safety |
| Waste Container | Compatible material (e.g., HDPE, glass) with a secure lid. | General Lab Safety |
| Waste Labeling | "Hazardous Waste," full chemical name, composition, start date, generator contact. | Institutional Policy |
| Storage Location | Designated Satellite Accumulation Area (SAA). | [3] |
| Disposal Method | Through institutional EHS and a licensed hazardous waste disposal company. | Institutional Policy |
Experimental Protocols
As this document pertains to disposal, detailed experimental protocols are not applicable. However, it is critical that a risk assessment, including waste disposal considerations, is conducted before any experiment involving this compound begins.
Logical Relationship Diagram
Caption: Workflow for the Proper Disposal of this compound Waste.
References
Personal protective equipment for handling Ximenynic acid
Essential Safety and Handling Guide for Ximenynic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Physicochemical and Safety Data
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₀O₂ | [2] |
| Molar Mass | 278.436 g·mol⁻¹ | [2] |
| Appearance | White to off-white crystalline powder | |
| Boiling Point | 416.79 °C (estimated) | [3] |
| Flash Point | 200.00 °C (estimated) | [3] |
| Solubility in Water | 0.04157 mg/L @ 25 °C (estimated) | [3] |
| Synonyms | Santalbic acid, (11E)-Octadec-11-en-9-ynoic acid | [2][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves. Double-gloving is recommended. | Provides a barrier against skin contact. Nitrile and butyl rubber offer good resistance to a range of chemicals, including acids.[4] |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects eyes from splashes and aerosols.[5] |
| Body Protection | A chemical-resistant laboratory coat with long sleeves and a solid front. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A dust mask should be worn when handling large quantities of the powdered form. Work should be conducted in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of airborne particles.[5] |
Experimental Protocol: Extraction of this compound from Ximenia americana Kernels
The following protocol is adapted from a patented method for the extraction of this compound.[6] This procedure should be performed in a chemical fume hood.
Materials:
-
500g Ximenia americana fruit kernels
-
1.5 L Acetone or Hexane
-
3 L Round-bottom flask
-
Blender
-
Heating mantle with reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Kernels: Thoroughly crush 500g of Ximenia americana fruit kernels using a blender.
-
Solvent Addition: Transfer the crushed kernels to a 3 L round-bottom flask and add 1.5 L of acetone or hexane.
-
Reflux Extraction: Heat the mixture to a boil and maintain it under reflux for 3 hours.
-
Filtration: After cooling, filter the mixture to separate the solid kernel material from the solvent extract.
-
Solvent Removal: Remove the solvent from the extract using a rotary evaporator under vacuum to yield the oil containing this compound.
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Handle in a well-ventilated place, preferably within a chemical fume hood.
-
Store in a tightly closed, labeled container in a cool, dry area.
-
Wash hands thoroughly after handling.
Accidental Release Measures:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For spills, collect the material and place it in a suitable, closed container for disposal.
Disposal Plan:
-
This compound and any contaminated materials should be disposed of as chemical waste.
-
The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[5]
-
Do not discharge into sewer systems or the environment.[5]
-
Contaminated packaging should be triple-rinsed and either offered for recycling or punctured to prevent reuse before disposal in a sanitary landfill.[5]
Visual Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
- 1. XYMENYNIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. xymenynic acid, 557-58-4 [thegoodscentscompany.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Lipid Assay Kit (unsaturated fatty acids) (ab242305) | Abcam [abcam.com]
- 6. EP1402787A1 - this compound - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
